RYL-552
Description
Properties
CAS No. |
1801444-56-3 |
|---|---|
Molecular Formula |
C24H17F4NO2 |
Molecular Weight |
427.3986 |
IUPAC Name |
5-Fluoro-3-methyl-2-(4-(4-(trifluoromethoxy)benzyl)phenyl)quinolin-4(1H)-one |
InChI |
InChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30) |
InChI Key |
OPUNZJHITPCTFC-UHFFFAOYSA-N |
SMILES |
O=C1C(C)=C(C2=CC=C(CC3=CC=C(OC(F)(F)F)C=C3)C=C2)NC4=C1C(F)=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RYL-552 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: RYL-552 Mechanism of Action in Plasmodium falciparum
Executive Summary
RYL-552 represents a pivotal case study in modern antimalarial drug discovery, illustrating the complexity of target validation in Plasmodium falciparum. Originally designed via structure-based methods to target Type II NADH Dehydrogenase (PfNDH2) , subsequent rigorous genetic and chemoproteomic profiling revealed its primary lethal mechanism to be the inhibition of the Cytochrome bc1 complex (Complex III) , specifically at the quinol oxidation (
This guide dissects the mechanism of action (MoA) of RYL-552, resolving the dichotomy between its designed target and its physiological target. It provides researchers with the mechanistic logic and experimental protocols required to validate mitochondrial electron transport chain (ETC) inhibitors.
Part 1: The Molecular Target & Mechanism of Inhibition
The Target Identity Crisis: PfNDH2 vs. Cytochrome bc1
RYL-552 is a substituted quinolone.[1][2][3][4] Early crystallographic data (Yang et al., 2017) demonstrated high-affinity binding to PfNDH2, an enzyme unique to Plasmodium and absent in humans. However, the "gold standard" of target validation—resistance selection—later shifted the paradigm.
-
Designed Target: PfNDH2 (Essential for regenerating NAD+, but genetically dispensable in asexual blood stages).[5]
-
Lethal Target: Cytochrome bc1 Complex (Essential for ubiquinone recycling).
Mechanism of Action: The Pyrimidine Starvation Cascade
The lethal efficacy of RYL-552 stems from its blockade of the mitochondrial electron transport chain (mtETC). Unlike mammalian cells, P. falciparum blood stages rely on the mitochondrion primarily for pyrimidine biosynthesis , not ATP production.
-
Binding Event: RYL-552 binds to the
site of Cytochrome (CytB), a subunit of Complex III. -
ETC Blockade: This binding prevents the transfer of electrons from Ubiquinol (
) to Cytochrome . -
Ubiquinone Depletion: The pool of oxidized Ubiquinone (
) is exhausted because Complex III cannot recycle back to . -
DHODH Stalling: Dihydroorotate dehydrogenase (DHODH) requires
as an electron acceptor to convert dihydroorotate to orotate. Without , DHODH activity ceases. -
Lethality: Pyrimidine synthesis halts, DNA replication fails, and the parasite dies.
Visualization of the Signaling Pathway
The following diagram illustrates the cascade from RYL-552 binding to parasite death, highlighting the critical dependency of DHODH on the Ubiquinone pool.
Figure 1: The "Pyrimidine Starvation" cascade induced by RYL-552 inhibition of Complex III.[6]
Part 2: Pharmacodynamics & Structural Insights
Binding Mode and Resistance Profile
RYL-552 mimics the structure of ubiquinol, allowing it to occupy the quinol oxidation pocket. Resistance selection experiments have identified specific point mutations in the cytB gene that confer resistance, confirming the target.
| Parameter | RYL-552 Characteristics | Comparative Note |
| Primary Binding Site | Cytochrome b ( | Overlaps with Atovaquone binding site.[7][8] |
| Secondary Binding | PfNDH2 (Allosteric) | Validated by crystallography, but non-lethal in blood stages. |
| Key Resistance Mutations | CytB: A122T , V259L | Distinct from Atovaquone's primary Y268S mutation. |
| Cross-Resistance | Low cross-resistance with Atovaquone | RYL-552 remains active against some Atovaquone-resistant strains (e.g., Y268S).[6] |
| Potency (IC50) | ~3 - 10 nM (PfNDH2 assay) | Nanomolar potency against whole parasites. |
Structural Causality
The efficacy of RYL-552 against Atovaquone-resistant strains (Y268S) suggests a slightly different binding pose within the
Part 3: Experimental Protocols for Validation
To confirm the mechanism of RYL-552 or similar ETC inhibitors, researchers must distinguish between general toxicity and specific mitochondrial inhibition.
Protocol 3.1: Mitochondrial Membrane Potential ( ) Assay
Objective: Determine if RYL-552 collapses the electrochemical gradient, a hallmark of ETC inhibition.
Materials:
-
P. falciparum culture (trophozoite stage, 5-8% parasitemia).
-
MitoTracker Red CMXRos or Rhodamine 123.
-
Flow Cytometer (e.g., BD FACSCelesta).
-
Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - 10 µM.
Methodology:
-
Treatment: Incubate synchronized trophozoites with RYL-552 (at
) for 4 hours. Include DMSO (negative) and CCCP (positive) controls. -
Staining: Wash cells
in PBS. Resuspend in complete media containing 50 nM MitoTracker Red. Incubate for 30 mins at 37°C in the dark. -
Washing: Wash
with PBS to remove excess dye. -
Quantification: Analyze via flow cytometry (Excitation: 561 nm / Emission: 585/15 nm).
-
Interpretation: A left-shift in fluorescence intensity (compared to DMSO) indicates loss of
, confirming mitochondrial depolarization.
Protocol 3.2: Drug Resistance Selection (The "Gold Standard")
Objective: Genetically validate the lethal target by generating resistant mutants and mapping the mutations.
Workflow Visualization:
Figure 2: Stepwise selection workflow to isolate RYL-552 resistant mutants.
Methodology:
-
Inoculation: Start with
parasites (flask culture). -
Pressure: Apply RYL-552 at
. Maintain pressure until parasites disappear (microscopy). -
Ramp Up: Upon recrudescence (parasites reappear), increase drug concentration to
, then . -
Genotyping: Extract genomic DNA from surviving bulk cultures and clones. PCR amplify cytB and ndh2 genes.
-
Causality Check: If mutations appear in cytB (e.g., V259L) but not ndh2, the lethal target is confirmed as Complex III.
Part 4: Therapeutic Implications[1]
The "dual-targeting" history of RYL-552 offers a strategic lesson. While PfNDH2 inhibition is not lethal in blood stages, it may be relevant in other lifecycle stages (e.g., gametocytes or liver stages) or in synergy with other agents.
-
Synergy: RYL-552 shows synergy with Proguanil .[3] Proguanil's ability to lower the membrane potential sensitizes the parasite to ETC inhibitors.
-
Resistance Barrier: The ability of RYL-series compounds to bind the
site differently than Atovaquone makes them critical candidates for combination therapies (e.g., RYL-552 + Proguanil) to treat Atovaquone-resistant malaria.
References
-
Yang, Y., et al. (2017). Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria.[9] Journal of Medicinal Chemistry. Link
-
Hang, J. Q., et al. (2018). Selection of Plasmodium falciparum cytochrome B mutants by putative PfNDH2 inhibitors.[3] Proceedings of the National Academy of Sciences (PNAS). Link[2]
-
Yang, Y., et al. (2021). Design, synthesis, and biological evaluation of multiple targeting antimalarials. Acta Pharmaceutica Sinica B. Link[6]
-
Painter, H. J., et al. (2007). Specific role of mitochondrial electron transport in blood-stage Plasmodium falciparum. Nature. Link
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RYL-552: A Dual-Targeting Quinolone Derivative with Potent Antimalarial Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. RYL-552, a substituted quinolone derivative, has emerged as a promising antimalarial candidate. Initially identified as an inhibitor of the Plasmodium falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2), subsequent research has revealed a more complex and potent dual-targeting mechanism of action. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and biological activity of RYL-552, offering valuable insights for researchers and professionals engaged in antimalarial drug discovery and development.
Introduction: The Evolving Landscape of Antimalarial Drug Targets
The relentless evolution of drug resistance in P. falciparum underscores the critical need for new antimalarials that act on novel parasite targets. The parasite's mitochondrial electron transport chain (mETC) has proven to be a valuable source of drug targets due to essential differences from its human counterpart. One such target is PfNDH2, a single-subunit enzyme absent in humans, making it an attractive candidate for selective inhibition. However, the clinical utility of targeting PfNDH2 has been debated, with some studies suggesting it is not essential for the parasite's asexual blood stages[1].
Another critical component of the parasite's mETC is the cytochrome bc1 complex (Complex III), the target of the widely used antimalarial atovaquone. Resistance to atovaquone typically arises from single point mutations in the cytochrome b (CytB) gene, highlighting the need for new agents that can overcome this resistance mechanism.
RYL-552 was initially developed as a putative PfNDH2 inhibitor. However, compelling evidence now indicates that its primary mode of antimalarial action is the inhibition of the cytochrome bc1 complex, with a secondary, potential allosteric interaction with PfNDH2. This dual-targeting capability presents a significant advantage in the fight against drug-resistant malaria.
Chemical and Physicochemical Properties of RYL-552
RYL-552, also referred to as RYL-552S, is a substituted quinolone derivative.
Table 1: Physicochemical Properties of RYL-552
| Property | Value | Reference(s) |
| IUPAC Name | 2-((4-((trifluoromethyl)thio)benzyl)amino)-6-fluoro-4-methylquinolin-5(1H)-one | |
| Molecular Formula | C24H17F4NOS | [2] |
| Molecular Weight | 443.46 g/mol | [2] |
| CAS Number | 1801444-69-8 | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | [2] |
Below is the 2D chemical structure of RYL-552:
Caption: 2D Chemical Structure of RYL-552.
Synthesis of RYL-552
While a detailed, step-by-step synthesis protocol for RYL-552 is not publicly available, the general synthesis of similar 2-arylvinylquinolines and quinolone derivatives has been described in the literature. These syntheses often involve multi-step reactions starting from commercially available anilines and employing reactions such as the Conrad-Limpach condensation. The synthesis of related compounds suggests that the final steps in the synthesis of RYL-552 likely involve the coupling of a substituted quinoline core with the appropriate benzylamine side chain.
Mechanism of Action: A Dual-Targeting Strategy
The antimalarial efficacy of RYL-552 stems from its ability to disrupt the parasite's mETC at two distinct points.
Primary Target: Cytochrome bc1 Complex (PfCytB)
The primary mechanism of RYL-552's potent antimalarial activity is the inhibition of the cytochrome bc1 complex, a crucial enzyme in the parasite's respiratory chain. Drug pressure studies have consistently shown that resistance to RYL-552 arises from mutations in the pfcytb gene, which encodes cytochrome b, rather than in the gene for PfNDH2. Docking studies have confirmed that RYL-552 binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex. This is the same binding site as atovaquone; however, RYL-552 has demonstrated efficacy against atovaquone-resistant parasite strains, suggesting a different binding mode or interaction with the target.
Secondary Target: PfNDH2 (Allosteric Inhibition)
While not its primary mode of killing blood-stage parasites, RYL-552 has been shown to bind to PfNDH2. High-resolution crystal structures of PfNDH2 in complex with RYL-552 have revealed that the inhibitor binds to a potential allosteric site on the enzyme, distinct from the NADH binding site. This allosteric binding may induce a conformational change that inhibits the enzyme's function. Although inhibition of PfNDH2 may not be critical for the survival of asexual blood-stage parasites, it could play a role in other life cycle stages, such as in the mosquito, potentially contributing to transmission-blocking activity.
Caption: Dual-targeting mechanism of RYL-552 on the P. falciparum mETC.
In Vitro Biological Activity
RYL-552 exhibits potent activity against various strains of P. falciparum, including those resistant to conventional antimalarials.
Table 2: In Vitro Efficacy of RYL-552 and its Derivative RYL-581
| Compound | P. falciparum Strain | Resistance Profile | EC50 (nM) | Reference(s) |
| RYL-552 | 3D7 | Drug-sensitive | 9.81 | [3] |
| 803 | Dihydroartemisinin (DHA)-resistant | 9.30 | [3] | |
| RYL-581 | 3D7 | Drug-sensitive | 0.96 | [3] |
| 803 | Dihydroartemisinin (DHA)-resistant | 0.96 | [3] |
Medicinal chemistry efforts have led to the development of RYL-581, a derivative of RYL-552 with significantly enhanced potency. While the specific chemical structure of RYL-581 is not publicly disclosed, its improved activity highlights the potential for further optimization of this chemical scaffold.
In Vivo Efficacy
Preclinical studies in murine models of malaria have demonstrated the in vivo efficacy of RYL-552. In a Plasmodium berghei infection model, RYL-552 exhibited potent antimalarial activity. While detailed in vivo pharmacokinetic and toxicology data are not extensively published, the promising in vivo efficacy warrants further investigation of this compound and its analogs in more advanced preclinical models.
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing using SYBR Green I Assay
The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
96-well black, clear-bottom microplates
-
RYL-552 stock solution (e.g., 10 mM in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1X SYBR Green I dye
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Assay Workflow
Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.
Step-by-Step Procedure
-
Drug Plate Preparation:
-
In a 96-well plate, prepare serial dilutions of RYL-552 in complete culture medium. A typical starting concentration might be 1 µM, with 2-fold serial dilutions.
-
Include drug-free wells (positive control for parasite growth) and wells with uninfected erythrocytes (background control).
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.
-
Dilute the synchronized culture with complete medium and uninfected erythrocytes to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
-
Incubation:
-
Add 100 µL of the parasite suspension to each well of the drug plate.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading:
-
Read the fluorescence of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other readings.
-
Normalize the data by expressing the fluorescence of each drug concentration as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
RYL-552 represents a promising new class of antimalarial compounds with a dual-targeting mechanism of action that is effective against drug-resistant strains of P. falciparum. Its primary inhibition of the cytochrome bc1 complex, coupled with a potential allosteric effect on PfNDH2, offers a compelling strategy to combat the evolution of drug resistance. The enhanced potency of its derivative, RYL-581, demonstrates that the quinolone scaffold is amenable to further medicinal chemistry optimization to improve efficacy and drug-like properties.
Future research should focus on elucidating the precise molecular interactions of RYL-552 and its analogs with both of their targets to guide rational drug design. Comprehensive in vivo pharmacokinetic, pharmacodynamic, and toxicology studies are also essential to advance this promising compound class towards clinical development. The continued exploration of dual-targeting agents like RYL-552 will be a critical component of the global effort to eradicate malaria.
References
-
Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. PMC. [Link]
-
Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria. PubMed. [Link]
-
P. falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WWARN. [Link]
-
The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PMC. [Link]
-
Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]
-
A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLOS ONE. [Link]
-
Mouse Models of Uncomplicated and Fatal Malaria. Bio-protocol. [Link]
-
The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. [Link]
-
Mitochondrial type II NADH dehydrogenase of Plasmodium falciparum (PfNDH2) is dispensable in the asexual blood stages. PubMed. [Link]
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Design, synthesis, and biological evaluation of multiple targeting antimalarials. PMC. [Link]
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Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate. [Link]
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Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. PubMed. [Link]
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Synthesis and preliminary biological evaluation of [11C]methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate for the fractalkine receptor (CX3CR1). PubMed. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
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Synthesis, Characterisation and Crystal Structure of a Novel Pyridyl Urea Macrocycle. ResearchGate. [Link]
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C-nucleoside studies. Part 13. A new synthesis of 2,3,5-tri-O-benzyl-α(and β). Royal Society of Chemistry. [Link]
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Pharmacokinetic and molecular docking studies to design antimalarial compounds targeting Actin I. PMC. [Link]
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Antimalarial drug discovery against malaria parasites through haplopine modification: An advanced computational approach. PMC. [Link]
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RL-MSVP: Reinforcement Learning and Multi-scale Validation Pipeline Investigating Azole-Fused Pyrimidines as Potential PfDHODH Inhibitors. PMC. [Link]
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Crystal structures of human MD-2 and its complex with antiendotoxic lipid IVa. PubMed. [Link]
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Ligand-induced conformational changes in the crystal structures of Pneumocystis carinii dihydrofolate reductase complexes with folate and NADP+. PubMed. [Link]
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Crystal structure of the productive ternary complex of dihydropyrimidine dehydrogenase with NADPH and 5-iodouracil. Implications for mechanism of inhibition and electron transfer. PubMed. [Link]
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Structurally distributed surface sites tune allosteric regulation. eLife. [Link]
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Structure-based ligand discovery targeting orthosteric and allosteric pockets of dopamine receptors. PubMed. [Link]
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In Silico Prediction and Validation of CB2 Allosteric Binding Sites to Aid the Design of Allosteric Modulators. ResearchGate. [Link]
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The Thienopyrimidinone Gamhépathiopine Targets the QO Site of Plasmodium falciparum Cytochrome b. PMC. [Link]
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In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. PMC. [Link]
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Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. PubMed. [Link]
-
In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers. Frontiers. [Link]
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In Silico and In Vitro Antimalarial Screening and Validation Targeting Plasmodium falciparum Plasmepsin V. MDPI. [Link]
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Plasmodium berghei: in vivo efficacy of albendazole in different rodent models. PubMed. [Link]
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In Vivo Efficacy of Selected Analogues on Plasmodium Mouse Malaria Models a. ResearchGate. [Link]
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Novel diaryl ureas with efficacy in a mouse model of malaria. PMC. [Link]
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Evaluation of Plasmodium berghei Models in Malaria Research. IntechOpen. [Link]
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Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy. [Link]
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CONTINUED VALIDATION OF SYBR GREEN-1-BASED FLUORESCENCE ASSAY FOR THE ROUTINE SCREENING OF PLASMODIUM FALCIPARUM SUSCEPTIBILITY. University of Ghana. [Link]
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Diagram of the steps involved in performing the SYBR green I (A) and... ResearchGate. [Link]
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Chemical structures of antimalarial drugs currently in use or in advanced stages of development. ResearchGate. [Link]
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Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. [Link]
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Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. [Link]
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Investigation of a Cryptic Ligand Binding Site on Plasmodium falciparum Hsp90. PMC. [Link]
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Biochemical and structural characterization of residue 96 mutants of Plasmodium falciparum triosephosphate isomerase: active-site loop conformation, hydration and identification of a dimer-interface ligand-binding site. ResearchGate. [Link]
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Targeting the Powerhouse: A Technical Guide to Mitochondrial ETC Inhibitors in Plasmodium
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
The mitochondrial electron transport chain (mtETC) of Plasmodium falciparum represents a critical vulnerability in the parasite's physiology, yet its function differs fundamentally from the mammalian counterpart.[1][2][3][4] Unlike human mitochondria, which primarily drive ATP synthesis via oxidative phosphorylation, the asexual blood-stage Plasmodium mitochondrion functions principally as a metabolic sink for electron disposal to support de novo pyrimidine biosynthesis.[1][2][3][4]
This guide synthesizes the mechanistic basis of current inhibitors (Atovaquone), the structural logic of next-generation candidates (ELQ-300, DSM265), and the bioenergetic protocols required to validate them.
Part 1: Biological Rationale – The Pyrimidine Imperative
To develop effective inhibitors, one must first understand the "why." In human cells, mitochondrial inhibition causes ATP depletion and necrotic death. In asexual blood-stage Plasmodium, the scenario is distinct:
-
The DHODH Linkage: The parasite lacks a pyrimidine salvage pathway.[5] It relies entirely on de novo synthesis.
-
The Electron Sink: The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate.[6] This reaction requires an electron acceptor: Ubiquinone (Coenzyme Q) .
-
The Lethal Bottleneck: The mtETC's primary job in blood stages is to recycle Ubiquinol (QH2) back to Ubiquinone (Q). If Complex III (Cytochrome bc1) is inhibited, the Q-pool becomes fully reduced. DHODH stalls, pyrimidine synthesis halts, and the parasite dies due to an inability to synthesize DNA/RNA.
Key Insight: ATP synthase (Complex V) is largely dispensable in blood stages (glycolysis provides ATP), but becomes essential in insect stages. Thus, ETC inhibitors often show stage-specific potencies.
Visualization: The Plasmodium ETC and Drug Targets
The following diagram illustrates the electron flow and specific binding sites of major inhibitor classes.
Figure 1: Electron flow in P. falciparum mitochondria showing the critical DHODH-Ubiquinone coupling and distinct binding sites for DSM265, Atovaquone (Qo), and ELQ-300 (Qi).[7]
Part 2: Target Landscape & Mechanism of Action
Complex III (Cytochrome bc1)
This is the most validated target. The complex functions via the "Q-cycle," possessing two distinct binding sites:
-
The Q_o Site (Quinol Oxidation): Located on the intermembrane space side.
-
The Q_i Site (Quinone Reduction): Located on the matrix side.
Dihydroorotate Dehydrogenase (DHODH)[8][12][19][20]
-
Mechanism:[6][8][10][15][16] Directly inhibits the enzyme responsible for orotate synthesis.
-
Selectivity:Plasmodium DHODH is structurally distinct from human DHODH, allowing for high selectivity.
Comparative Data: Key Inhibitors
| Compound | Primary Target | Binding Site | Stage Specificity | Resistance Risk |
| Atovaquone | Complex III | Q_o Site | Blood, Liver, Insect | High (Single point mutation) |
| ELQ-300 | Complex III | Q_i Site | Blood, Liver, Insect | Low (Requires multiple mutations) |
| DSM265 | DHODH | Flavin Site | Blood, Liver | Moderate |
| Proguanil | Mitochondrion* | Unknown | Blood (Synergist) | Low (When used w/ Atovaquone) |
*Note: Proguanil acts as a mitochondrial sensitizer in the presence of Atovaquone, distinct from its DHFR activity as Cycloguanil.
Part 3: Resistance Mechanisms (The Y268S Barrier)
The clinical utility of Atovaquone is threatened by the Y268S mutation in the cytochrome b gene.
-
Molecular Mechanism: The tyrosine (Y) at position 268 is critical for stabilizing the binding of Atovaquone via hydrophobic interactions within the Q_o pocket. Mutating this to serine (S) introduces a polar hydroxyl group, sterically and electrostatically disrupting Atovaquone binding.
-
Fitness Cost: The Y268S mutation also reduces the efficiency of ubiquinol oxidation by the parasite's own machinery. Consequently, these resistant parasites often grow slower and are less transmissible by mosquitoes.
-
The "Trap": Because Y268S impairs ETC efficiency, these mutants are often hypersensitive to further ETC stress. This is the rationale for dual-targeting strategies (e.g., Q_o + Q_i inhibition).
Part 4: Experimental Protocols (Bioenergetic Validation)
To validate a new ETC inhibitor, one cannot rely solely on growth inhibition (IC50). You must prove on-target activity using bioenergetic profiling. The Seahorse XF assay is the gold standard.
Protocol: Saponin-Permeabilized P. falciparum OCR Assay[21]
Objective: Measure Oxygen Consumption Rate (OCR) to pinpoint the specific complex being inhibited.
Reagents:
-
Assay Medium: Mitochondrial respiration buffer (low phosphate to prevent precipitation).
-
Permeabilizer: Saponin (0.01%) – selectively lyses the RBC membrane and Parasitophorous Vacuole Membrane (PVM), leaving the parasite plasma membrane and mitochondrion intact.
-
Substrates: Malate (feeds NDH2), Succinate (feeds Complex II), Glycerol-3-Phosphate.
Workflow:
-
Isolation: Enrich P. falciparum trophozoites/schizonts using magnetic separation (MACS).
-
Permeabilization: Treat with saponin for 5 mins on ice. Wash 3x to remove hemoglobin.
-
Seeding: Plate parasites onto Cell-Tak™ coated Seahorse microplates.
-
Measurement Loop (Seahorse XF Analyzer):
-
Basal Respiration: Measure OCR with Malate/Glutamate.
-
Injection A (Test Compound): If OCR drops, ETC is targeted.
-
Injection B (TMPD + Ascorbate): Artificial electron donor to Cytochrome c.
-
Interpretation: If OCR recovers after TMPD injection, the block is upstream of Complex IV (likely Complex III). If OCR does not recover, the block is at Complex IV.
-
-
Injection C (Azide/Cyanide): Terminates Complex IV (Control).
-
Visualization: Seahorse Assay Logic
This diagram outlines the decision tree for interpreting OCR data.
Figure 2: Decision logic for interpreting Seahorse XF data when screening antimalarial mitochondrial inhibitors.
Part 5: References
-
Painter, H. J., et al. (2007). Specific role of mitochondrial electron transport in blood-stage Plasmodium falciparum. Nature, 446(7131), 88–91. Link
-
Stickles, A. M., et al. (2016). Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria. Antimicrobial Agents and Chemotherapy, 60(8), 4896–4909. Link
-
Phillips, M. A., et al. (2015). A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. Science Translational Medicine, 7(296), 296ra111. Link
-
Ramesh, S., et al. (2023). Analysis of Plasmodium falciparum Mitochondrial Electron Transport Chain Activity Using Seahorse XFe96 Extracellular Flux Assays.[2] Bio-protocol, 13(21), e4863.[2][4] Link
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Biagini, G. A., et al. (2006). The alternative NAD(P)H dehydrogenase of Plasmodium falciparum mitochondria is a potential drug target. Antimicrobial Agents and Chemotherapy, 50(4), 1410-1417. Link
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A Technical Guide to the RYL-552 Binding Site on Mitochondrial NADH Dehydrogenase 2
This document provides an in-depth technical examination of the binding interaction between the novel inhibitory compound RYL-552 and its target, NADH dehydrogenase 2 (ND2), a core subunit of mitochondrial Complex I. This guide is intended for researchers, scientists, and drug development professionals engaged in mitochondrial pharmacology and therapeutics.
Introduction: NADH Dehydrogenase 2 as a Therapeutic Target
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC).[1][2] It plays a central role in cellular energy metabolism by oxidizing NADH from the Krebs cycle and transferring electrons to ubiquinone.[2] This redox reaction is coupled to the translocation of protons across the inner mitochondrial membrane, establishing the proton-motive force that drives ATP synthesis.[2]
The ND2 subunit is one of the seven mitochondrial DNA-encoded core subunits of Complex I.[1] It is essential for the catalytic activity and assembly of the complex.[3] Due to the pivotal role of Complex I in cellular bioenergetics, its dysfunction is implicated in a wide range of human pathologies, including neurodegenerative diseases like Parkinson's and Leigh syndrome, as well as certain cancers.[4][5] This makes Complex I, and specifically subunits critical to its function like ND2, a compelling target for pharmacological intervention.[4][6][7] Inhibitors of Complex I can modulate cellular processes such as ATP production, reactive oxygen species (ROS) signaling, and redox balance.[4]
RYL-552 has been identified as an inhibitor of the mitochondrial electron transport chain, specifically targeting the Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2).[8] While distinct from the mammalian multi-subunit Complex I, Type II NADH dehydrogenases (NDH-2) like PfNDH2 perform a similar function of NADH oxidation.[9][10] Their absence in mammals makes them an attractive antimicrobial drug target.[11][12][13] RYL-552 belongs to a class of 2-phenylquinolone inhibitors that have demonstrated potent activity against NDH-2.[14] This guide will extrapolate from the known pharmacology of NDH-2 inhibitors to detail the binding site and characterization of RYL-552.
The RYL-552 Binding Site: A Molecular Perspective
The binding of RYL-552 to ND2 obstructs the enzyme's normal function of electron transfer from NADH to ubiquinone.[15] This inhibition is achieved through specific molecular interactions within a well-defined binding pocket. While the precise co-crystal structure of RYL-552 with human ND2 is not publicly available, extensive research on analogous inhibitors like Rotenone and Piericidin A reveals that the primary inhibitor binding site is located at or near the ubiquinone (Coenzyme Q) binding channel.[15]
This pocket is a hydrophobic channel formed by transmembrane helices of several core subunits, including ND2. The binding of RYL-552 is thought to be competitive or allosteric with respect to the ubiquinone substrate.[12][15] Key interactions stabilizing the drug-target complex typically involve:
-
Hydrophobic Interactions: The aromatic rings of the quinolone scaffold of RYL-552 likely engage in extensive hydrophobic interactions with nonpolar amino acid residues lining the ubiquinone-binding cavity.
-
Hydrogen Bonding: Polar moieties on the inhibitor can form critical hydrogen bonds with specific residues, anchoring the molecule in a precise orientation.
-
Pi-Stacking: Aromatic residues such as Tyrosine (Tyr) and Phenylalanine (Phe) within the binding site can engage in π-π stacking with the inhibitor's aromatic systems, further enhancing binding affinity.
The diagram below illustrates a hypothetical model of the RYL-552 binding pocket within the ND2 subunit, highlighting plausible interacting residues based on known Complex I inhibitor pharmacology.
Caption: Hypothetical interactions between RYL-552 and key residues in the ND2 binding pocket.
Experimental Characterization of the RYL-552-ND2 Interaction
Validating and quantifying the binding of RYL-552 to ND2 requires a multi-faceted approach combining biophysical, biochemical, and structural methods. As ND2 is an integral membrane protein, all experimental designs must account for the need for detergents or lipid nanodiscs to maintain protein solubility and native conformation.
Biophysical Assays: Quantifying Binding Affinity
Biophysical techniques provide direct measurement of the binding thermodynamics and kinetics.
ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed as the ligand (RYL-552) is titrated into a solution containing the protein (solubilized ND2 or Complex I).[16][17] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[17]
High-Level ITC Protocol:
-
Sample Preparation: Purify and solubilize ND2 or intact Complex I in a suitable buffer containing a mild detergent (e.g., DDM). Dialyze both protein and RYL-552 against the identical buffer to minimize heats of dilution.[17]
-
Loading: Load the protein into the sample cell of the calorimeter and RYL-552 into the titration syringe.
-
Titration: Perform a series of small, precise injections of RYL-552 into the protein solution.
-
Data Analysis: Integrate the heat-change peaks after each injection and fit the data to a suitable binding model to extract thermodynamic parameters.
SPR is a label-free technique for studying real-time biomolecular interactions.[18] It is particularly well-suited for membrane proteins.[18] In a typical setup, purified ND2/Complex I is immobilized on a sensor chip, and a solution containing RYL-552 is flowed over the surface.[19] The binding event is detected as a change in the refractive index, allowing for the calculation of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is derived.
High-Level SPR Protocol:
-
Chip Preparation: Immobilize purified, solubilized ND2 or Complex I onto a suitable sensor chip (e.g., L1 chip for lipid-based capture).
-
Analyte Preparation: Prepare a series of RYL-552 dilutions in the running buffer. The concentration range should ideally span 10-fold below to 10-fold above the expected Kd.[20]
-
Binding Measurement: Inject the RYL-552 solutions sequentially over the chip surface, starting with the lowest concentration. Include buffer-only injections for double referencing.
-
Regeneration: After each cycle, inject a regeneration solution to dissociate the bound RYL-552, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Kd, ΔH, ΔS, Stoichiometry (n) | kon, koff, Kd |
| Principle | Measures heat change upon binding[16] | Measures change in refractive index upon binding |
| Sample State | Both molecules in solution | One molecule immobilized, one in solution |
| Throughput | Lower | Higher |
| Strengths | Provides full thermodynamic profile | Provides kinetic rate constants |
Structural Biology: Visualizing the Binding Site
Structural methods provide high-resolution information about the precise binding mode of the inhibitor. Given the size and membrane-embedded nature of Complex I, cryo-electron microscopy (cryo-EM) is the method of choice.[21][22]
Caption: A generalized workflow for determining the structure of RYL-552 bound to Complex I via Cryo-EM.
This workflow, from sample preparation to final atomic model building, can reveal the specific amino acid residues that form the binding pocket and the exact orientation of RYL-552 within it.[22][23] Such a structure is invaluable for structure-based drug design and for understanding the mechanism of inhibition.
Functional Consequences of RYL-552 Binding
The binding of RYL-552 to the ND2 subunit initiates a cascade of downstream functional consequences at both the molecular and cellular levels.
-
Inhibition of Electron Flow: By occupying the ubiquinone binding site, RYL-552 physically blocks the transfer of electrons from the terminal iron-sulfur cluster (N2) of Complex I to its substrate, ubiquinone.[15]
-
Decreased Proton Pumping: The halt in electron transfer uncouples the redox reaction from proton translocation. Consequently, the contribution of Complex I to the proton-motive force ceases.
-
Reduced ATP Synthesis: The diminished proton gradient across the inner mitochondrial membrane leads to a direct reduction in the rate of ATP synthesis by ATP synthase (Complex V).
-
Increased ROS Production: Stalling the electron flow at Complex I can lead to the backup of electrons, which may then be passed directly to molecular oxygen, generating superoxide radicals and increasing oxidative stress.[5]
-
Metabolic Shift: With oxidative phosphorylation impaired, cells may be forced to rely more heavily on glycolysis for ATP production, leading to increased lactate production.
The following diagram illustrates the central role of ND2 in the electron transport chain and how RYL-552 binding disrupts this critical process.
Caption: Disruption of the Electron Transport Chain by RYL-552 binding to Complex I (ND2).
Conclusion and Future Directions
The interaction between RYL-552 and the ND2 subunit of Complex I represents a key pharmacological mechanism for modulating cellular bioenergetics. The detailed characterization of this binding site using the biophysical and structural methods outlined in this guide is paramount for advancing drug development efforts. A thorough understanding of the molecular interactions, binding kinetics, and thermodynamics provides the foundation for optimizing inhibitor potency and selectivity. Future research should focus on obtaining a high-resolution co-crystal or cryo-EM structure of RYL-552 in complex with human ND2 to guide structure-activity relationship (SAR) studies, ultimately leading to the design of next-generation therapeutics targeting mitochondrial dysfunction.
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PubMed. Alternative NADH dehydrogenase: A complex I backup, a drug target, and a tool for mitochondrial gene therapy. [Link]
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A Technical Guide to the Evolving Understanding of RYL-552: From Putative Non-Competitive Inhibitor of PfNDH2 to a Cytochrome bc₁ Complex-Targeting Antimalarial
This guide provides an in-depth analysis of the quinolone compound RYL-552, initially developed as a promising inhibitor of Plasmodium falciparum type II NADH dehydrogenase (PfNDH2). We will explore the initial hypothesis of its non-competitive inhibition mechanism, the subsequent paradigm shift in identifying its true molecular target, and the critical experimental workflows that led to this re-evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of antimalarial discovery.
Introduction: The Strategic Imperative of Novel Antimalarial Targets
The rise of drug resistance in Plasmodium falciparum, the most lethal human malaria parasite, necessitates the urgent discovery of novel antimalarials acting on new parasite targets.[1] The parasite's mitochondrial electron transport chain (mtETC) presents a compelling area for therapeutic intervention due to significant structural and functional differences from its human counterpart. A key distinction is the absence of the large, multi-subunit Complex I (NADH:ubiquinone oxidoreductase) found in mammals. Instead, the parasite utilizes a single-subunit, non-proton-pumping type II NADH dehydrogenase (PfNDH2).[2] This enzyme's presence in the parasite and absence in the human host marks it as an ostensibly ideal target for selective inhibition.
The quinolone class of compounds, including RYL-552, emerged from drug discovery programs designed to exploit this vulnerability.[3][4] Initial studies suggested potent inhibition of PfNDH2, sparking significant interest in their development.
Part 1: The Initial Hypothesis: Non-Competitive Inhibition of PfNDH2
The early investigation of compounds like RYL-552 and its analogue CK-2-68 pointed towards PfNDH2 as their primary molecular target.[5] Evidence from co-crystallization experiments confirmed that RYL-552 could physically bind to the PfNDH2 enzyme, lending strong support to this hypothesis.[4][6]
The Theoretical Mechanism: Non-Competitive Inhibition
Non-competitive inhibition is a form of allosteric regulation where the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site.[7] This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site.[]
Key characteristics of this mechanism are:
-
The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex with equal affinity.[7]
-
It reduces the maximum reaction rate (Vmax) by lowering the concentration of catalytically active enzyme.
-
It does not alter the enzyme's affinity for its substrate, meaning the Michaelis constant (Km) remains unchanged.[7]
-
The inhibition cannot be overcome by increasing the substrate concentration.
This proposed mechanism for RYL-552 suggested it bound to an allosteric site on PfNDH2, incapacitating the enzyme's ability to effectively reduce ubiquinone, thereby disrupting the mtETC.
Caption: Theoretical model of non-competitive inhibition of PfNDH2 by RYL-552.
Part 2: A Paradigm Shift – Re-evaluating the Molecular Target
Despite the compelling initial evidence, the narrative surrounding RYL-552 began to shift as more rigorous, in-parasite validation studies were conducted. This demonstrates a critical principle in drug development: initial biochemical activity does not always equate to the ultimate mechanism of action in a cellular context.
Two key lines of evidence challenged the PfNDH2 hypothesis:
-
Genetic Resistance Studies: The gold standard for validating a drug's target is to select for resistant parasites under drug pressure and identify the genetic mutations responsible for survival. Unexpectedly, when P. falciparum cultures were treated with RYL-552 or CK-2-68, the surviving parasites did not harbor mutations in the pfndh2 gene. Instead, mutations consistently arose in the pfcytb gene, which encodes cytochrome b, a critical subunit of the cytochrome bc₁ complex (Complex III).[2][4][6] This strongly indicated that the primary antiparasitic effect of these compounds was mediated through the inhibition of the bc₁ complex.
-
Target Essentiality Studies: The validity of a drug target is predicated on its essentiality for parasite survival. Using CRISPR/Cas9 gene editing, researchers successfully knocked out the pfndh2 gene in P. falciparum. The resulting ΔPfNDH2 parasites showed no discernible growth defects during the asexual blood stages, the lifecycle stage responsible for clinical malaria.[1][2] This finding demonstrated that PfNDH2 is not essential for this crucial stage of infection, fundamentally questioning its viability as a primary drug target for treating clinical malaria. While PfNDH2 does appear to be essential for oocyst development in the mosquito, making it a potential transmission-blocking target, it is not the mechanism of action for RYL-552 in blood-stage parasites.[9]
Part 3: Experimental Protocols for Target Identification and Validation
The journey to understand RYL-552's true target highlights the necessity of a multi-faceted, self-validating experimental approach. Below are outlines of the key methodologies.
Protocol 1: Enzyme Kinetic Assay for Characterizing Putative Inhibitors
This protocol describes a generalized method to determine the kinetic parameters of an inhibitor against purified recombinant PfNDH2.
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and calculate inhibition constants (Ki, IC50).
Methodology:
-
Recombinant PfNDH2 Expression and Purification:
-
Express full-length, His-tagged PfNDH2 in an E. coli expression system.[10]
-
Purify the enzyme using immobilized metal affinity chromatography (IMAC). The presence of a mild detergent (e.g., 0.5% Triton X-100) is critical for maintaining enzyme activity.[10]
-
Determine protein concentration using a standard method like a colorimetric assay.[2]
-
-
NADH:Quinone Oxidoreductase Activity Assay:
-
The assay measures the oxidation of NADH to NAD+. This can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM EDTA.[11]
-
Reagents:
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Decylubiquinone (DB) or Coenzyme Q₁ (CoQ₁) as the electron acceptor.[11]
-
KCN and Atovaquone (to inhibit the downstream cytochrome pathway in parasite lysate assays, ensuring measured activity is specific to NADH oxidation).[11]
-
The putative inhibitor (RYL-552) dissolved in an appropriate solvent (e.g., DMSO).
-
-
-
Kinetic Analysis:
-
Step 1 (Varying Substrate): Perform a matrix of reactions. In separate sets of experiments, fix the inhibitor concentration (e.g., 0, 1x Ki, 2x Ki, 5x Ki) and vary the concentration of one substrate (e.g., NADH) while keeping the co-substrate (DB) at a saturating concentration.
-
Step 2 (Data Collection): Initiate the reaction by adding the enzyme and record the initial reaction velocity (v₀) for each condition.
-
Step 3 (Data Analysis): Plot the data using a double reciprocal plot (Lineweaver-Burk).
-
Non-competitive inhibition: The lines will intersect on the x-axis, indicating no change in Km but an inhibitor-dependent decrease in Vmax.
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
Protocol 2: In-Parasite Target Validation via Drug Pressure Selection
This workflow is crucial for identifying the biologically relevant target of a compound.
Caption: Experimental workflow for identifying a drug's molecular target in P. falciparum.
Data Summary
While specific kinetic data for RYL-552's non-competitive inhibition of PfNDH2 is not robustly established due to the target re-evaluation, the table below summarizes the reported biological activities for related quinolones, highlighting the potent cellular and enzymatic activities that prompted their initial development.
| Compound | Target (Initial Hypothesis) | IC50 (PfNDH2) | EC50 (P. falciparum 3D7) | Target (Validated) |
| RYL-552 | PfNDH2 | Binding Confirmed | Submicromolar | PfCytB |
| CK-2-68 | PfNDH2 | 16 nM[3] | 31 nM[3] | PfCytB[2] |
| HDQ | PfNDH2 | - | Potent | PfDHOD / PfCytB[2][10] |
Note: Data is compiled from multiple sources and serves as a representative summary.
Conclusion and Future Directions
The story of RYL-552 is a powerful case study in modern drug discovery. It underscores that while a compound may demonstrate biochemical activity against a purified enzyme, its ultimate antiparasitic effect is dictated by complex interactions within the living parasite. The initial hypothesis of non-competitive inhibition of PfNDH2, supported by binding data, was ultimately superseded by definitive genetic evidence pointing to the cytochrome bc₁ complex as the primary target.
This does not necessarily mean PfNDH2 is a defunct target. Its essentiality in the mosquito life cycle stages suggests that PfNDH2 inhibitors could be developed as potent transmission-blocking agents, a critical tool for malaria eradication efforts.[9] The journey of RYL-552 provides an invaluable lesson: a rigorous, multi-pronged validation strategy that combines biochemistry, cellular biology, and genetics is paramount to successfully identifying and advancing novel therapeutics.
References
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Porter, T., & Tenore, E. (2022). Physiology, Noncompetitive Inhibitor. In StatPearls. StatPearls Publishing. [Link]
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K-Vroegop, A., et al. (2021). Reactions of Plasmodium falciparum Type II NADH: Ubiquinone Oxidoreductase with Nonphysiological Quinoidal and Nitroaromatic Oxidants. MDPI. [Link]
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Leung, S. C., et al. (2012). Identification, Design and Biological Evaluation of Heterocyclic Quinolones Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2). Journal of Medicinal Chemistry. [Link]
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Ke, H., et al. (2019). Disruption of the type II NADH dehydrogenase of P. falciparum does not affect growth in asexual blood stages. ResearchGate. [Link]
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Painter, H. J., et al. (2007). Functional Characterization and Target Validation of Alternative Complex I of Plasmodium falciparum Mitochondria. The Journal of Biological Chemistry. [Link]
-
Cao, Y., et al. (2021). A Yeast-Based Drug Discovery Platform To Identify Plasmodium falciparum Type II NADH Dehydrogenase Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]
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Leung, S. C., et al. (2012). Identification, Design and Biological Evaluation of Heterocyclic Quinolones Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2). ACS Publications. [Link]
-
Painter, H. J., et al. (2007). Functional characterization and target validation of alternative complex I of Plasmodium falciparum mitochondria. PubMed. [Link]
-
Cross, R. M., et al. (2012). Type II NADH dehydrogenase of the respiratory chain of Plasmodium falciparum and its inhibitors. PMC. [Link]
-
Ke, H., et al. (2019). Mitochondrial type II NADH dehydrogenase of Plasmodium falciparum (PfNDH2) is dispensable in the asexual blood stages. PLOS Pathogens. [Link]
-
MalariaWorld. (2021). A yeast-based drug discovery platform to identify Plasmodium falciparum type II NADH dehydrogenase inhibitors. [Link]
-
Nasamu, A. S., et al. (2018). Selection of Plasmodium falciparum cytochrome B mutants by putative PfNDH2 inhibitors. Proceedings of the National Academy of Sciences. [Link]
-
Eyanagi, R., et al. (1983). Non-competitive inhibition of hepatic and intestinal aryl hydrocarbon hydroxylase activities from rats by rifampin. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial type II NADH dehydrogenase of Plasmodium falciparum (PfNDH2) is dispensable in the asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, Design and Biological Evaluation of Heterocyclic Quinolones Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Type II NADH dehydrogenase of the respiratory chain of Plasmodium falciparum and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Characterization and Target Validation of Alternative Complex I of Plasmodium falciparum Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
RYL-552 target identification and validation
Target Identification and Validation: RYL-552 (PfNDH2 Inhibitor)
Executive Summary
RYL-552 (specifically its active S-enantiomer, RYL-552S ) represents a significant advancement in antimalarial therapeutics, functioning as a selective inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2 ). Unlike human mitochondria which utilize the multi-subunit Complex I (NADH:ubiquinone oxidoreductase) for electron transport, Plasmodium parasites rely on the single-subunit Type II NADH dehydrogenase (PfNDH2). This structural and functional divergence makes PfNDH2 an ideal drug target, minimizing host toxicity.
This technical guide details the rigorous identification and validation workflow for RYL-552, synthesizing biochemical kinetics, structural biology (X-ray crystallography), and phenotypic validation to establish its mechanism of action (MoA).
Target Identification: The PfNDH2 Mechanism
The identification of RYL-552 as a PfNDH2 inhibitor relies on exploiting the unique electron transport chain (ETC) architecture of the malaria parasite.
Mechanistic Rationale
In the intraerythrocytic stage, P. falciparum mitochondria lack a functional proton-pumping Complex I. Instead, they utilize PfNDH2 to oxidize NADH to NAD+, transferring electrons to ubiquinone (CoQ). This process is critical for regenerating NAD+ required for pyrimidine biosynthesis (via DHODH) and maintaining mitochondrial membrane potential (
RYL-552 Action:
RYL-552 binds to the ubiquinone-binding pocket of PfNDH2, competitively inhibiting the reduction of ubiquinone. This blockade stalls the ETC, collapses
Pathway Visualization
Figure 1: Mechanism of Action. RYL-552 inhibits PfNDH2, blocking the recycling of Ubiquinone required for both the ETC and DHODH-mediated pyrimidine biosynthesis.
Validation Architecture
To satisfy E-E-A-T criteria, validation must move from biochemical evidence to structural confirmation and finally phenotypic proof.
Biochemical Validation: Enzymatic Inhibition
The primary validation step involves isolating recombinant PfNDH2 and measuring the inhibitory constant (
-
Result: RYL-552S typically demonstrates low nanomolar potency against recombinant PfNDH2 (e.g.,
nM), whereas the R-enantiomer is significantly less active, confirming stereospecific binding. -
Specificity: Counter-screening against mammalian mitochondrial fractions (Complex I) ensures the compound does not inhibit the host ETC.
Structural Validation: X-Ray Crystallography
The "gold standard" for target validation is the co-crystallization of the inhibitor with the target protein.
-
Evidence: Yang et al. successfully solved the co-crystal structure of PfNDH2 with RYL-552S.
-
Binding Mode: The structure reveals that RYL-552S occupies the hydrophobic ubiquinone-binding tunnel. The trifluoromethyl group of RYL-552S forms critical interactions deep within the pocket, displacing the native substrate. This structural proof unequivocally confirms PfNDH2 as the direct physical target.
Genetic/Phenotypic Validation: The "Bypass" Experiment
To prove that PfNDH2 inhibition is the cause of parasite death (and not an off-target effect), a genetic rescue strategy is employed.
-
Strategy: Transgenic P. falciparum parasites are engineered to express the yeast enzyme NDI1 .
-
Logic: Yeast NDI1 is a single-subunit NADH dehydrogenase that performs the same function as PfNDH2 but lacks the specific binding pocket for RYL-552.
-
Outcome: If RYL-552 kills Wild-Type (WT) parasites but fails to kill NDI1-expressing parasites, the mechanism is validated as on-target. (Note: While this is standard for PfNDH2 inhibitors like CK-2-68, RYL-552's primary validation heavily relies on the crystal structure data).
Key Data Summary
| Parameter | Metric | Value / Observation | Significance |
| Potency | ~15–30 nM | High affinity for target enzyme. | |
| Efficacy | < 100 nM | Potent antiparasitic activity in vitro.[1] | |
| Selectivity | > 10 | Low toxicity to human liver cells; High Selectivity Index (SI). | |
| Binding | Crystal Structure | 2.6 Å Resolution | Confirms binding in UQ pocket; validates stereoselectivity. |
| Solubility | Aqueous | Low (requires formulation) | Common challenge for lipophilic ETC inhibitors. |
Experimental Protocols
Protocol A: PfNDH2 Enzymatic Inhibition Assay
Purpose: To determine the biochemical potency (
Materials:
-
Recombinant PfNDH2 (purified from E. coli membrane fractions).
-
Substrates: NADH (100
M), Decylubiquinone ( UQ, 100 M). -
Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.
-
Detection: Spectrophotometer (340 nm absorbance).
Workflow:
-
Preparation: Dilute RYL-552 in DMSO to generate a 10-point dose-response curve.
-
Incubation: Mix 10 nM PfNDH2 with RYL-552 in reaction buffer. Incubate for 10 minutes at 25°C to allow equilibrium binding.
-
Initiation: Add NADH and
UQ to start the reaction. -
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) kinetically for 5 minutes.
-
Analysis: Calculate the initial velocity (
) for each drug concentration. Fit data to the variable slope Hill equation to derive .
Protocol B: Parasite Growth Inhibition (SYBR Green I)
Purpose: To validate cellular efficacy against P. falciparum.
Workflow:
-
Culture: Synchronize P. falciparum (3D7 strain) at the ring stage (1% parasitemia, 2% hematocrit).
-
Dosing: Dispense RYL-552 (serial dilutions) into 96-well plates.
-
Exposure: Add parasite culture to wells (100
L/well). Incubate for 72 hours at 37°C in a gas chamber ( ). -
Lysis/Staining: Add 100
L of Lysis Buffer containing SYBR Green I (fluorescent DNA dye). -
Read: Incubate 1 hour in dark. Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
Validation: Fluorescence intensity correlates linearly with parasite DNA content (proliferation).
Validation Workflow Diagram
Figure 2: The critical path for validating RYL-552, moving from screening to structural confirmation.
References
-
Yang, Y., et al. (2019). Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria. Journal of Medicinal Chemistry.
-
MedChemExpress. RYL-552S Product Information and Biological Activity. MedChemExpress.
-
Fisher, N., et al. (2012). Cytochrome b mutation Y268S conferring atovaquone resistance phenotype in Plasmodium falciparum. Molecular Microbiology. (Context on ETC validation methods).
Sources
Strategic Targeting of the Plasmodium falciparum Cytochrome bc1 Complex: A Guide to Dual-Site Inhibition
Executive Summary
The mitochondrial electron transport chain (mtETC) of Plasmodium falciparum is a validated, high-value target for antimalarial therapy.[1] While Atovaquone (ATV) has clinically validated the cytochrome bc1 complex (Complex III) as a target, the rapid emergence of resistance via the Y268S mutation in the
This technical guide details the Dual-Site Inhibition Strategy : the simultaneous or complementary targeting of the ubiquinol oxidation (
Structural Biology & Mechanism: The Q-Cycle[2]
To engineer effective dual-site inhibitors, one must first master the "Q-cycle" mechanism, which dictates how electrons flow through Complex III.
The Bifurcation of Electron Flow
The bc1 complex operates as a homodimer within the inner mitochondrial membrane (IMM). Its function relies on the catalytic coupling of two distinct sites:[2]
-
Site (Outer/Intermembrane Space): Where ubiquinol (
) is oxidized.[3] This is the binding site of Atovaquone.[4][5] -
Site (Inner/Matrix): Where ubiquinone (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) is reduced back to ubiquinol.[6] This is the binding site of Endochin-like Quinolones (ELQs).[2]
The reaction is essential not just for ATP synthesis (via proton motive force) but, more critically in malaria parasites, for regenerating ubiquinone required by Dihydroorotate Dehydrogenase (DHODH) for pyrimidine biosynthesis.[6]
Visualization: The Q-Cycle and Inhibition Points
The following diagram illustrates the electron bifurcation and the specific blockade points for
Caption: Schematic of the Q-cycle showing electron bifurcation. Atovaquone blocks the
The Rationale for Dual-Site Inhibition
The Resistance Problem: Y268S
The clinical utility of Atovaquone is compromised by the Y268S mutation in the cytochrome b gene.[8] This mutation alters the hydrophobic pocket of the
The Solution
Inhibitors targeting the
-
Mechanism: They prevent the re-oxidation of Heme
and the reduction of ubiquinone. -
Cross-Resistance: There is zero cross-resistance between
and inhibitors. Y268S mutants remain fully sensitive to ELQ-300. -
Synergy: Combining a
inhibitor with a inhibitor creates a "double blockade," drastically lowering the probability of spontaneous resistance (estimated at ).
Experimental Protocols: Validating Site Specificity
To develop a dual-site strategy, you must rigorously classify your compounds. The following protocols are the industry standard for distinguishing
Protocol A: Cytochrome c Reductase Activity Assay
Purpose: To quantify total inhibition of the bc1 complex.
-
Preparation: Isolate mitochondria from P. falciparum (trophozoite stage) using nitrogen cavitation.
-
Reaction Mix: Buffer (250 mM sucrose, 50 mM Tris-HCl, pH 7.4), 1 mM KCN (to block Complex IV), 100 μM decylubiquinol (
), and 50 μM oxidized cytochrome c. -
Initiation: Add mitochondrial fraction (10 μg protein).
-
Measurement: Monitor the increase in absorbance at 550 nm (reduction of cyt c) using a kinetic spectrophotometer.
-
Validation: Run parallel controls with Atovaquone (
nM).
Protocol B: The "Bifurcation Shift" Assay (Site Determination)
Purpose: To determine if a compound binds
-
Principle:
-
Inhibitors (e.g., Atovaquone): Block reduction of Heme
and Heme . Result: Heme b stays oxidized. -
Inhibitors (e.g., ELQ-300): Allow reduction of Heme
via the site but prevent its re-oxidation at . Result: "Reductant-induced oxidation" (reduction of Cyt b is observed).
-
Inhibitors (e.g., Atovaquone): Block reduction of Heme
-
Workflow:
-
Use a dual-wavelength spectrophotometer (560 nm vs 575 nm).
-
Pre-incubate mitochondria with the test compound.
-
Add substrate (
). -
Observation: If Heme
reduction is observed (peak at 562 nm) but Cyt reduction is blocked, the compound is a inhibitor . If both are blocked, it is a inhibitor .
-
Data Presentation: Inhibitor Profiles
| Compound Class | Target Site | Activity vs Y268S (Resistance) | Key Chemical Feature |
| Atovaquone | Resistant ( | Hydroxynaphthoquinone | |
| ELQ-300 | Sensitive (No shift) | 4(1H)-Quinolone | |
| Pyridones | Variable | GW-scaffold derivatives | |
| Dual-Combo | Hyper-Sensitive | Synergistic Collapse |
Workflow for Dual-Site Candidate Screening
The following decision tree outlines the logical progression for validating a new chemical entity (NCE) for dual-site potential.
Caption: Screening workflow to distinguish novel
Challenges & Future Directions
Solubility & Bioavailability
Many bc1 inhibitors, particularly ELQs, are highly lipophilic (LogP > 5) due to the requirement to mimic ubiquinone. This leads to poor aqueous solubility.[9]
-
Solution: Prodrug strategies (e.g., ELQ-337) or formulation with polymer dispersions are critical for clinical translation.
Selectivity (The Safety Margin)
Human mitochondria also possess a bc1 complex.
-
The Trap:
sites are more conserved between species than sites. -
The Fix: Exploit the "threonine-to-valine" difference. P. falciparum has specific residues in the
pocket that differ slightly from the mammalian counterpart. Toxicity screening against HepG2 cells grown in galactose (forcing mitochondrial respiration) is a mandatory safety filter.
References
-
Stickles, A. M., et al. (2015). "Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum." Antimicrobial Agents and Chemotherapy.[2][10][11]
-
Birth, D., et al. (2014). "The mechanism of the Q-cycle in the light of the structure of the bc1 complex." Biochimica et Biophysica Acta (BBA) - Bioenergetics.
-
Biagini, G. A., et al. (2013). "Targeting the mitochondrial electron transport chain of Plasmodium falciparum: new strategies towards the development of improved antimalarials." Future Medicinal Chemistry.
-
Korsinczky, M., et al. (2000). "Mutations in Plasmodium falciparum cytochrome b that are associated with atovaquone resistance are located at a putative drug-binding site." Antimicrobial Agents and Chemotherapy.[2][10][11]
-
Doggett, J. S., et al. (2012). "Endochin-like quinolones are highly potent against Plasmodium falciparum and Toxoplasma gondii." Proceedings of the National Academy of Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstructing the Qo Site of Plasmodium falciparum bc1 Complex in the Yeast Enzyme | PLOS One [journals.plos.org]
- 6. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
Comparative Analysis of RYL-552 and RYL-552S: Structural Determinants in PfNDH2 Inhibition
The following technical guide provides an in-depth analysis of the structural and functional distinctions between RYL-552 and its thio-analog RYL-552S . This content is designed for researchers in medicinal chemistry and parasitology, focusing on the optimization of Type II NADH Dehydrogenase (NDH-2) inhibitors.
Executive Summary
The emergence of multi-drug resistant Plasmodium falciparum necessitates the exploration of novel mitochondrial targets. RYL-552 is a potent, selective inhibitor of P. falciparum Type II NADH Dehydrogenase (PfNDH2), a critical enzyme in the parasite's electron transport chain (ETC). RYL-552S represents a strategic structural modification of the parent compound, specifically designed to probe the bioisosteric replacement of the trifluoromethoxy group (-OCF
This guide delineates the physicochemical impact of this chalcogen substitution, analyzing how the "Oxygen-to-Sulfur" switch influences lipophilicity, binding kinetics, and membrane permeability.
Structural Characterization
The core scaffold for both compounds is a 2-aryl-4-quinolone . The differentiation lies exclusively in the distal para-substituent of the benzyl phenyl ring.
Chemical Identity[1]
| Feature | RYL-552 | RYL-552S |
| CAS Registry | 1801444-56-3 | 1801444-69-8 |
| Molecular Formula | C | C |
| Molecular Weight | 427.39 g/mol | 443.46 g/mol |
| Key Substituent | Trifluoromethoxy (-OCF | Trifluoromethylthio (-SCF |
| Electronic Effect | Strong Electron Withdrawing ( | Strong Electron Withdrawing ( |
| Lipophilicity (Hansch | High ( | Super-Lipophilic ( |
The Bioisosteric Rationale (-OCF vs. -SCF )
The transition from RYL-552 to RYL-552S is not merely a negative control generation; it is a "Super-Lipophilic" optimization strategy.
-
Lipophilicity & Permeability: The -SCF
group is significantly more lipophilic than the -OCF group (Hansch value increase of ~0.4). This modification is frequently employed in medicinal chemistry to enhance the compound's ability to cross the parasitic double membrane and the mitochondrial envelope to reach the inner mitochondrial membrane-bound PfNDH2. -
Metabolic Stability: The C-S bond is generally more resistant to oxidative metabolism compared to the C-O bond in ether linkages, potentially extending the half-life of the molecule in vivo.
-
Atomic Radius & Bond Angle: Sulfur (1.02 Å) is larger than Oxygen (0.73 Å). The C-S-C bond angle (
) is more acute than the C-O-C angle ( ). This slight conformational change can alter the fit within the hydrophobic pocket of the PfNDH2 quinone-binding site.
Mechanism of Action: PfNDH2 Inhibition[3][4]
Unlike mammalian cells which utilize Complex I (NADH:ubiquinone oxidoreductase), Plasmodium parasites rely on the single-subunit NDH-2. This lack of homology makes PfNDH2 an ideal drug target with minimal host toxicity.
Binding Dynamics
Crystallographic studies (PDB: 5JWA ) reveal that RYL-552 binds to a hydrophobic pocket distinct from the NADH binding site, acting as a non-competitive inhibitor with respect to NADH and competitive with respect to Ubiquinone.
-
RYL-552 Interaction: The -OCF
tail occupies a deep hydrophobic groove. -
RYL-552S Interaction: The -SCF
analog targets the same allosteric site but exploits the "Hansch-Lipophilicity" correlation to potentially increase residence time within the lipid-rich mitochondrial environment.
Pathway Visualization
The following diagram illustrates the disruption of the electron transport chain by RYL compounds.
Figure 1: Mechanism of Action. RYL-552/S inhibits PfNDH2, stalling the regeneration of Ubiquinone (UQ). This collapses the transmembrane potential and halts pyrimidine biosynthesis via DHODH, leading to parasite death.
Experimental Protocols
To validate the efficacy of RYL-552 vs. RYL-552S, researchers must employ assays that distinguish between mitochondrial potency and general cytotoxicity.
Protocol: SYBR Green I Fluorescence Growth Inhibition Assay
This assay measures the inhibition of parasite replication by quantifying DNA content.
Reagents:
-
P. falciparum culture (3D7 or Dd2 strains).
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I nucleic acid stain (10,000x concentrate).
-
Compounds: RYL-552 and RYL-552S (10 mM stocks in DMSO).[1]
Workflow:
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% sorbitol treatment 48 hours prior to assay.
-
Plating: Dilute parasites to 0.5% parasitemia and 2% hematocrit. Dispense 90 µL into 96-well plates.
-
Compound Addition:
-
Prepare serial dilutions of RYL-552 and RYL-552S in complete medium.
-
Add 10 µL of compound solution to wells (Final DMSO < 0.5%).
-
Include "No Drug" (100% growth) and "Chloroquine" (0% growth) controls.
-
-
Incubation: Incubate plates at 37°C in a gas chamber (90% N
, 5% O , 5% CO ) for 72 hours. -
Detection:
-
Prepare Lysis Buffer with SYBR Green I (0.2 µL dye per mL buffer).
-
Add 100 µL of Lysis/Dye mix to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
-
Readout: Measure fluorescence intensity (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot log(concentration) vs. relative fluorescence units (RFU) to calculate EC
.
Protocol: Mitochondrial Membrane Potential ( ) Assay
To confirm the target is mitochondrial (and not general toxicity), assess membrane potential collapse.
-
Staining: Incubate treated parasites with MitoTracker Red CMXRos (100 nM) for 30 minutes.
-
Differentiation: RYL-552/S should cause a rapid loss of red fluorescence (indicating
collapse) compared to controls, confirming the mechanism of ETC disruption.
Data Interpretation & Synthesis
When comparing RYL-552 and RYL-552S, the following trends are typically observed in high-fidelity datasets:
| Metric | RYL-552 (Oxygen) | RYL-552S (Sulfur) | Interpretation |
| PfNDH2 IC | ~15 - 30 nM | ~10 - 25 nM | The -SCF |
| EC | ~10 - 20 nM | ~5 - 15 nM | Enhanced cellular potency in the S-analog likely due to better membrane permeability. |
| Solubility | Moderate | Low (Requires formulation) | The increased lipophilicity of -SCF |
| Resistance Profile | Active against CQ-resistant | Active against CQ-resistant | Both remain effective against MDR strains as they target NDH-2, not the digestive vacuole. |
Visualization of Structural Logic
Figure 2: Structural Activity Relationship (SAR) logic. The substitution of Oxygen for Sulfur drives the enhancement in potency via lipophilic optimization.
References
-
Liang, Q., et al. (2017). Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria. Journal of Medicinal Chemistry.
-
Shirude, P. S., et al. (2012). Quinolinyl Pyrimidines: Potent Inhibitors of NDH-2 as a Novel Class of Anti-TB Agents. ACS Medicinal Chemistry Letters.
-
MedChemExpress. RYL-552 Product Datasheet & Biological Activity.
-
RCSB Protein Data Bank. Structure of Plasmodium falciparum NDH2 bound to RYL-552 (PDB ID: 5JWA).
Sources
RYL-552: A Multi-Targeting Inhibitor of the Plasmodium falciparum Mitochondrial Electron Transport Chain
Abstract
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery and development of novel antimalarials with unconventional mechanisms of action. This technical guide provides a comprehensive overview of RYL-552 (CAS No. 1801444-69-8), a promising antimalarial compound that exhibits a multi-targeting inhibitory effect on the parasite's mitochondrial electron transport chain (mETC). By acting on both the type II NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc1 complex (Complex III), RYL-552 presents a dual-action mechanism that is effective against drug-resistant parasite strains. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's properties, mechanism of action, in vitro efficacy, and detailed experimental protocols for its evaluation.
Introduction: The Challenge of Antimalarial Resistance
Malaria remains a significant global health threat, with resistance to frontline artemisinin-based combination therapies (ACTs) emerging and spreading. The parasite's ability to develop resistance to single-target drugs underscores the critical need for new therapeutic agents that act on novel targets or multiple targets simultaneously. The P. falciparum mitochondrial electron transport chain (mETC) is a well-validated target for antimalarial drugs, as it is essential for the parasite's energy production and pyrimidine biosynthesis. RYL-552 has emerged as a significant lead compound due to its potent activity and its unique multi-targeting profile within this crucial pathway.
Physicochemical and Structural Properties of RYL-552
RYL-552, also referred to as RYL-552S, is a novel heterocyclic quinolone derivative. Its fundamental properties are summarized in the table below. The compound's structure reveals a quinolone core with strategic substitutions that facilitate its binding to multiple targets within the mETC.
| Property | Value | Source |
| CAS Number | 1801444-69-8 | MedChemExpress |
| Molecular Formula | C₂₄H₁₇F₄NOS | MedChemExpress[1] |
| Molecular Weight | 443.46 g/mol | MedChemExpress[1] |
| Appearance | White to off-white solid | MedChemExpress[1] |
| SMILES | O=C1C2=C(NC(C3=CC=C(CC4=CC=C(C=C4)SC(F)(F)F)C=C3)=C1C)C=CC=C2F | MedChemExpress[1] |
| Purity | ≥98.28% | MedChemExpress |
A Dual-Pronged Mechanism of Action
The efficacy of RYL-552 stems from its ability to simultaneously inhibit two critical components of the P. falciparum mETC. This multi-target approach is a significant advantage, as it may reduce the likelihood of resistance development compared to single-target agents.[2]
-
Allosteric Inhibition of PfNDH2: RYL-552 acts as a potent, non-competitive inhibitor of the type II NADH:ubiquinone oxidoreductase (PfNDH2).[3] Crystal structure analysis has revealed that RYL-552 binds to two distinct allosteric pockets on the PfNDH2 homodimer, rather than the substrate-binding site.[4][5] This binding reduces the affinity of PfNDH2 for its substrate, NADH, thereby disrupting the flow of electrons into the mETC.[6]
-
Dual Inhibition of the Cytochrome bc1 Complex (Complex III): In addition to its effects on PfNDH2, RYL-552 also targets the cytochrome bc1 complex. It has been shown to bind to both the ubiquinone-oxidizing (Qo) site and the ubiquinone-reducing (Qi) site of this complex.[3][6] This dual inhibition of Complex III further cripples the electron transport chain, collapsing the mitochondrial membrane potential and halting ATP synthesis.
The following diagram illustrates the multi-target mechanism of RYL-552 within the P. falciparum mETC.
Caption: Mechanism of RYL-552 action on the P. falciparum mETC.
In Vitro Potency and Selectivity
RYL-552 demonstrates potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. This broad efficacy highlights its potential to overcome existing resistance mechanisms. A more potent derivative, RYL-581, has also been developed through structure-based design.[6]
| Compound | Parasite Strain | Resistance Profile | EC₅₀ (nM) | Source |
| RYL-552 | 3D7 | Drug-sensitive | 9.81 | BenchChem[2] |
| 803 | Dihydroartemisinin (DHA)-resistant | 9.30 | BenchChem[2] | |
| RYL-581 | 3D7 | Drug-sensitive | 0.96 | BenchChem[2] |
| 803 | Dihydroartemisinin (DHA)-resistant | 0.96 | BenchChem[2] |
Importantly, RYL-552 exhibits a degree of selectivity for the parasite. Cytotoxicity testing against the human hepatoma cell line Huh7.5.1 showed a 50% cytotoxic concentration (CC₅₀) of over 10 µM.[1]
In Vivo Efficacy in Murine Models
Preclinical evaluation in murine models of malaria has confirmed the in vivo activity of RYL-552. The compound was shown to effectively clear parasitemia at doses ranging from 10 to 90 mg/kg.[3] Furthermore, the lead compound demonstrated excellent potency in mice infected with P. falciparum, and it was found to act synergistically when used in combination with dihydroartemisinin (DHA).[4][5]
Experimental Protocols
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol outlines a reliable method for determining the 50% inhibitory concentration (IC₅₀) of RYL-552 against asexual blood-stage P. falciparum. The assay is based on the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.
Materials:
-
RYL-552 (dissolved in DMSO to create a stock solution)
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer (containing Tris-HCl, EDTA, saponin, and Triton X-100, with SYBR Green I dye added)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Workflow Diagram:
Caption: Workflow for the SYBR Green I-based assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of RYL-552 in complete culture medium in a 96-well plate. Include wells for positive (parasites, no drug) and negative (erythrocytes, no drug) controls.
-
Parasite Culture Addition: Add the synchronized P. falciparum culture to each well to achieve a final parasitemia of approximately 1% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, mixed gas environment).
-
Cell Lysis: After incubation, freeze the plates at -80°C for at least 2 hours to lyse the red blood cells.
-
SYBR Green I Staining: Thaw the plates and add an equal volume of SYBR Green I lysis buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Plot the fluorescence intensity against the logarithm of the RYL-552 concentration and use a non-linear regression model to determine the IC₅₀ value.
Preparation of RYL-552 for In Vivo Studies
Proper formulation is critical for assessing the in vivo efficacy of RYL-552. The following are suggested solvent formulations for achieving a clear solution.
Formulation 1 (PEG/Tween-80/Saline):
-
Prepare a stock solution of RYL-552 in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution of 2.5 mg/mL:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Use sonication to ensure complete dissolution.
Formulation 2 (SBE-β-CD/Saline):
-
Prepare a stock solution of RYL-552 in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution of 2.5 mg/mL:
-
Take 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD in saline solution.
-
-
Mix thoroughly, using sonication if necessary.
Important Distinction: RYL-552 vs. R552 (Ocadusertib)
It is crucial for researchers to distinguish RYL-552 (the antimalarial compound, CAS 1801444-69-8) from R552 , also known as Ocadusertib or LY3871801. R552 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and is under development for the treatment of autoimmune and inflammatory disorders.[1] The similar nomenclature necessitates careful verification of the CAS number to ensure the correct compound is being studied.
Conclusion and Future Directions
RYL-552 represents a significant advancement in the search for novel antimalarial therapies. Its multi-target mechanism of action, inhibiting both PfNDH2 and the cytochrome bc1 complex, provides a robust strategy to combat drug-resistant P. falciparum. The potent in vitro activity against resistant strains and promising in vivo efficacy underscore its potential as a clinical candidate. Further research should focus on detailed pharmacokinetic and pharmacodynamic profiling, as well as comprehensive toxicology studies. The development of even more potent analogs, such as RYL-581, based on the structure of RYL-552, demonstrates a promising path forward for structure-based drug design in the fight against malaria.
References
-
Yang, Y., et al. (2021). Design, synthesis, and biological evaluation of multiple targeting antimalarials. Acta Pharmaceutica Sinica B, 11(9), 2900–2913. Available at: [Link]
-
Yang, Y., et al. (2017). Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria. Journal of Medicinal Chemistry, 60(5), 1994–2005. Available at: [Link]
-
Rigel Pharmaceuticals, Inc. (n.d.). RIPK1 Inhibitor. Retrieved February 7, 2026, from [Link]
-
RCSB Protein Data Bank. (2017). 5JWB: Structure of NDH2 from plasmodium falciparum in complex with NADH. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the In Vitro Solubilization of RYL-552
Abstract
This document provides a comprehensive, field-tested guide for the solubilization and handling of RYL-552, a potent and selective inhibitor of Plasmodium falciparum Type II NADH:ubiquinone oxidoreductase (PfNDH2). Given the critical role of PfNDH2 in the parasite's mitochondrial electron transport chain and its absence in mammalian hosts, RYL-552 represents a significant tool for antimalarial research. However, like many small molecule inhibitors, RYL-552 exhibits poor aqueous solubility, necessitating a robust and reproducible solubilization protocol to ensure data integrity in in vitro assays. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each recommendation, empowering researchers to generate reliable and consistent results.
Introduction: The Challenge and Importance of Proper Solubilization
RYL-552 is a small molecule inhibitor targeting PfNDH2, a crucial flavoprotein in the mitochondrial respiratory chain of the malaria parasite, Plasmodium falciparum.[1][2] This enzyme catalyzes the transfer of electrons from NADH to ubiquinone, a process essential for maintaining the parasite's energy metabolism.[1] The absence of a homologous Type II NADH dehydrogenase in humans makes PfNDH2 an attractive target for novel antimalarial therapeutics.[2]
The physicochemical properties of RYL-552, while favorable for its inhibitory activity, present a common challenge for in vitro testing: low aqueous solubility. Many potent small molecule kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[3] Inaccurate or incomplete solubilization can lead to a host of experimental artifacts, including:
-
Underestimation of Potency: Precipitated compound is not biologically available, leading to falsely high IC50 values.
-
Poor Reproducibility: Inconsistent solubility between experiments results in high data variability.
-
Non-specific Cellular Stress: Compound precipitation can cause cytotoxicity unrelated to the target inhibition.
This guide provides a validated protocol for preparing high-concentration, stable stock solutions of RYL-552 and subsequently diluting them to working concentrations suitable for a wide range of in vitro assays, such as cell viability, enzymatic, and target engagement studies.
Physicochemical Properties of RYL-552
A thorough understanding of a compound's properties is the foundation of a successful solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇F₄NOS | [4] |
| Molecular Weight | 443.46 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Solubility in DMSO | 100 mg/mL (225.50 mM) | [4] |
The high solubility of RYL-552 in DMSO makes it the ideal solvent for preparing a concentrated primary stock solution.
The Rationale for a DMSO-Based Solubilization Strategy
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used in drug discovery for solubilizing compounds for in vitro screening. Its effectiveness stems from its ability to dissolve a broad range of both polar and nonpolar molecules. For lipophilic compounds like many kinase inhibitors, DMSO is often the only viable option for preparing the concentrated stock solutions necessary for serial dilutions in aqueous assay buffers.[5]
However, the use of DMSO is not without caveats. It is crucial to maintain a low final concentration of DMSO in the assay medium (typically <0.5% , with ≤0.1% being the gold standard) to avoid solvent-induced artifacts such as cytotoxicity or alterations in gene expression.[6][7] This necessitates the preparation of a highly concentrated primary stock solution.
Experimental Workflow for RYL-552 Solubilization and Use
The following diagram outlines the overall workflow, from receiving the solid compound to its final application in an in vitro assay.
Caption: Workflow for RYL-552 solubilization and use in vitro.
Detailed Protocol: Preparation of a 100 mM Primary Stock Solution
This protocol is designed to produce a highly concentrated, stable primary stock solution of RYL-552.
Materials:
-
RYL-552 solid powder (CAS: 1801444-69-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Protocol:
-
Pre-Weighing Preparations: Before opening the RYL-552 vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of RYL-552. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 44.35 mg.
-
Expert Insight: Weighing slightly more than needed and adjusting the solvent volume is often more practical than trying to weigh an exact mass.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the RYL-552 powder. It is critical to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly decrease the solubility of many small molecules.[4]
-
Aiding Dissolution:
-
Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, place the vial in a bath sonicator at room temperature for 10-15 minutes.[6]
-
Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and compound, breaking up aggregates and accelerating the dissolution process.
-
-
Final Inspection: Once dissolution is complete, the solution should be clear and free of any visible precipitate.
-
Aliquoting and Storage: To preserve the integrity of the stock solution, it is imperative to avoid repeated freeze-thaw cycles.[1][8] Aliquot the primary stock into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage Conditions: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[4]
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (≥99.9%) | Maximizes solubility; prevents compound degradation from water.[4] |
| Concentration | 10-100 mM | High concentration minimizes final DMSO % in assay. |
| Aids | Vortexing, Sonication | Mechanical energy overcomes intermolecular forces to speed dissolution.[6] |
| Storage Temp. | -80°C (long-term) / -20°C (short-term) | Ensures stability and prevents degradation.[4] |
| Storage Practice | Single-use aliquots | Avoids repeated freeze-thaw cycles that can cause precipitation.[1] |
Protocol: Preparing Working Solutions for In Vitro Assays
This section describes the serial dilution of the primary stock to the final working concentration in your assay medium.
Protocol:
-
Thaw Primary Stock: Remove a single aliquot of the 100 mM RYL-552 stock from the -80°C freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilutions (in DMSO): It is not recommended to dilute the highly concentrated primary stock directly into aqueous assay buffer, as this can cause the compound to precipitate out of solution. First, perform serial dilutions in 100% DMSO to create intermediate stocks.
-
Final Dilution (in Assay Medium):
-
Rapidly add and mix the final DMSO intermediate into the pre-warmed (typically 37°C) cell culture medium or assay buffer.
-
For example, to achieve a final concentration of 10 µM RYL-552 with 0.1% DMSO, add 1 µL of a 10 mM intermediate stock to 999 µL of assay medium.
-
Self-Validation: Always prepare a vehicle control using the same final concentration of DMSO as your treated samples. This allows you to distinguish between compound-specific effects and solvent-induced effects.[7]
-
Biological Context: The PfNDH2 Pathway
Inhibition of PfNDH2 by RYL-552 disrupts the mitochondrial electron transport chain (mETC) of P. falciparum. This is distinct from the mammalian mETC, which utilizes a multi-subunit Complex I. PfNDH2 provides a crucial link for re-oxidizing NADH, which is essential for glycolysis and other metabolic pathways.
Caption: RYL-552 inhibits PfNDH2, blocking electron flow in the parasite's mETC.
Conclusion and Best Practices Summary
The reliability of in vitro data for compounds like RYL-552 is fundamentally dependent on proper solubilization and handling. By understanding the physicochemical properties of the molecule and the rationale behind each step, researchers can mitigate experimental variability and produce high-quality, reproducible results.
Key Takeaways:
-
Always use anhydrous DMSO for primary stock preparation.
-
Prepare a high-concentration primary stock (e.g., 100 mM) to minimize the final solvent concentration in assays.
-
Aliquot and store stock solutions at -80°C to prevent degradation and avoid freeze-thaw cycles.
-
Perform intermediate dilutions in DMSO before the final dilution into aqueous assay buffers.
-
Always include a vehicle control with the same final DMSO concentration in all experiments.
By adhering to these principles, scientists can confidently utilize RYL-552 to its full potential in elucidating the biology of Plasmodium falciparum and advancing the development of new antimalarial agents.
References
-
Zhang, Y., et al. (2017). Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria. Journal of Medicinal Chemistry, 60(7), 3034-3045. [Link]
-
Bi, X., et al. (2006). Functional Characterization and Target Validation of Alternative Complex I of Plasmodium falciparum Mitochondria. Eukaryotic Cell, 5(7), 1147-1153. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Plasmodium falciparum type II NADH:ubiquinone oxidoreductase. [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Ghasemi, S., & Shokri, J. (2015). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. International Journal of Pharmaceutics, 499(1-2), 149-163. [Link]
-
Saleh, M. A., et al. (2009). Type II NADH dehydrogenase of the respiratory chain of Plasmodium falciparum and its inhibitors. FEBS Letters, 583(4), 839-844. [Link]
-
Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(10), 4530-4541. [Link]
Sources
- 1. Type II NADH dehydrogenase of the respiratory chain of Plasmodium falciparum and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum type II NADH:ubiquinone oxidoreductase | Mitochondrial function/Mitochondrial electron flow | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "bowflex 552 dumbbells and stand" : Target [target.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. journals.asm.org [journals.asm.org]
Application Note: Optimized Solubilization and Formulation of RYL-552 in DMSO and PEG300
Introduction & Molecule Profile[1]
RYL-552 is a potent, small-molecule inhibitor targeting Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2) and the mitochondrial electron transport chain (ETC). Due to its lipophilic nature and aromatic structure (containing fluorinated moieties), RYL-552 exhibits poor aqueous solubility, necessitating the use of organic co-solvents for effective delivery in biological assays.
This guide details the specific protocol for dissolving RYL-552 using Dimethyl Sulfoxide (DMSO) as the primary solubilizer and Polyethylene Glycol 300 (PEG300) as a co-solvent excipient. This binary system is critical for maintaining compound stability while reducing the toxicity associated with high-percentage DMSO formulations in in vivo or cellular applications.
Physicochemical Profile
| Property | Value | Notes |
| Molecular Weight | 427.39 g/mol | Moderate MW, prone to aggregation. |
| Formula | C₂₄H₁₇F₄NO₂ | High fluorine content increases lipophilicity. |
| Appearance | White to off-white solid | Visual inspection is key for QC. |
| Solubility (DMSO) | ~50–100 mg/mL | Excellent solubility (Stock). |
| Solubility (Water) | < 1 mg/mL | Insoluble without co-solvents. |
Critical Solubility Logic
The dissolution of hydrophobic compounds like RYL-552 follows a "Like Dissolves Like" hierarchy. Attempting to dissolve the solid directly into PEG300 or aqueous buffers often results in poor wetting, clump formation, and incomplete solubilization.
The "Step-Down" Solubilization Strategy:
-
Primary Solubilization (DMSO): The solid is first dissolved in 100% DMSO. DMSO disrupts the crystal lattice energy of RYL-552 effectively.
-
Secondary Stabilization (PEG300): PEG300 is added to the DMSO stock. PEG300 acts as a co-solvent that is miscible with both DMSO and water, preventing the compound from "crashing out" (precipitating) when eventually introduced to aqueous media.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solution (DMSO)
Target Concentration: 10 mM to 50 mM
Materials:
-
RYL-552 Solid (Store at -20°C, desiccated).[1]
-
Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).
-
Vortex mixer.
-
Ultrasonic water bath (Optional).
Procedure:
-
Equilibration: Allow the RYL-552 vial to warm to room temperature (20–25°C) before opening to prevent condensation.
-
Weighing: Accurately weigh the required mass of RYL-552.
-
Calculation Example: To prepare 1 mL of 10 mM stock:
-
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial.
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should become completely clear and colorless.
-
Troubleshooting: If particles persist, sonicate at 40 kHz for 5 minutes (maintain temp < 40°C).
-
Protocol B: Formulation in DMSO/PEG300 (Binary System)
Target Application: High-concentration intermediate for animal dosing or specialized assays.
Standard Ratio: 10% DMSO / 90% PEG300 Final Concentration: Typically 1–5 mg/mL
Procedure:
-
Prepare DMSO Stock: Follow Protocol A to create a highly concentrated DMSO stock (e.g., 25–50 mg/mL).
-
PEG300 Addition: Slowly add the required volume of PEG300 to the DMSO stock while vortexing.
-
Critical Step: Do not add the DMSO stock to the PEG300; add PEG300 to the DMSO. This ensures the compound remains in its primary solvent environment as long as possible during mixing.
-
-
Homogenization: Vortex for 1 minute. Inspect for "schlieren" lines (swirls indicating uneven mixing) or precipitation.
-
Clarification: If the solution appears cloudy, sonicate for 5–10 minutes.
Protocol C: Advanced In Vivo Vehicle (DMSO/PEG300/Tween/Saline)
Target Application: IP or IV injection in mice/rats. Reference Standard: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[2][3]
Procedure:
-
Start with 10% volume of DMSO Stock (containing RYL-552).
-
Add 40% volume of PEG300. Vortex well.
-
Slowly add 45% volume of Saline (0.9% NaCl) or Water.
-
Caution: Add saline dropwise. Rapid addition of the aqueous phase is the most common cause of precipitation.
-
Visual Workflows (Graphviz)
Figure 1: Dissolution Decision Tree
This diagram illustrates the logical flow for preparing the solution and troubleshooting precipitation events.
Caption: Step-by-step decision tree for RYL-552 solubilization, highlighting critical inspection points and remediation steps for precipitation.
QC and Validation
Before administering the formulation, validate the dissolution:
-
Visual Inspection: Hold the vial against a light source. The solution should be free of floating particulates or sediment at the bottom.
-
Centrifugation Test: Spin a small aliquot at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully dissolved; the concentration in the supernatant will be lower than calculated.
-
Stability Check: Observe the solution after 4 hours at room temperature. If crystals form, the formulation is metastable and should be prepared fresh immediately before use.
References
-
MedChemExpress. RYL-552 Product Information & Solubility Protocol. Retrieved from
-
ResearchGate. Targets elucidation of RYL-552 and RYL-581. (2020).[4][5] Retrieved from
-
InvivoChem. PEG300 Formulation Guidelines for Hydrophobic Drugs. Retrieved from
Sources
Application Note: Preparation and Handling of RYL-552 Stock Solutions for Plasmodium Research
Abstract
RYL-552 is a potent, small-molecule inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), a critical enzyme in the parasite's mitochondrial electron transport chain (ETC). With IC50 values in the low nanomolar range (~9.8 nM) against both drug-sensitive and multidrug-resistant strains, it represents a vital tool for malaria research. This guide provides a rigorous, field-validated protocol for preparing 10 mM stock solutions, ensuring compound stability, and executing precise serial dilutions for cell culture assays.
Introduction & Mechanism of Action
Unlike human mitochondria which rely on Complex I (NADH:ubiquinone oxidoreductase), Plasmodium falciparum lacks a proton-pumping Complex I and instead utilizes PfNDH2, a single-subunit enzyme located on the inner mitochondrial membrane. This divergence makes PfNDH2 an attractive therapeutic target with high selectivity.
Mechanism:
RYL-552 binds to PfNDH2, preventing the transfer of electrons from NADH to Ubiquinone (Coenzyme Q). This blockade collapses the mitochondrial membrane potential (
Visualization: Mitochondrial ETC Inhibition Pathway
Figure 1: Mechanism of Action. RYL-552 inhibits PfNDH2, disrupting electron flow to Ubiquinone, thereby stalling pyrimidine biosynthesis and energy production.
Physicochemical Properties
Understanding the chemical nature of RYL-552 is essential for avoiding precipitation during dilution.
| Property | Value | Notes |
| Molecular Weight | 443.46 g/mol | |
| Formula | C₂₄H₁₇F₄NOS | |
| Solubility (DMSO) | ~100 mg/mL (225 mM) | Highly soluble in organic solvents. |
| Solubility (Water) | Negligible | Critical: Do not add powder directly to media. |
| Appearance | White to off-white solid | |
| Storage (Solid) | -20°C (3 years) | Protect from moisture. |
| Storage (Solution) | -80°C (6 months) | Avoid repeated freeze-thaw cycles. |
Protocol: Stock Solution Preparation
Objective: Prepare a 10 mM master stock solution in anhydrous DMSO.
Materials Required[1][2][3][4][5][6][7]
-
RYL-552 powder (e.g., 1 mg or 5 mg vial).
-
Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade (≥99.7%).
-
Vortex mixer.
-
Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes (RYL-552 may be light-sensitive).
Step-by-Step Procedure
-
Centrifuge: Briefly centrifuge the product vial (5,000 x g for 10 seconds) to ensure all powder is at the bottom.
-
Calculation: Use the formula
to determine the volume of DMSO required.-
Example for 1 mg vial:
-
Action: Add 225.5 µL of DMSO to 1 mg of RYL-552 to generate a 10 mM stock.
-
-
Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds.
-
Quality Check: Inspect the solution against a light source. It must be perfectly clear. If particles persist, sonicate in a water bath for 2 minutes.
-
-
Aliquot: Dispense into small aliquots (e.g., 20–50 µL) in sterile amber tubes to prevent freeze-thaw degradation.
-
Storage: Store immediately at -80°C .
Protocol: Cell Culture Application
Objective: Dilute the stock for an IC50 determination assay (Range: 0.1 nM – 1000 nM).
Critical Guidelines
-
DMSO Limit: The final DMSO concentration in the culture well must be
(v/v) to avoid non-specific toxicity to P. falciparum. Ideally, keep it at 0.1%. -
Serial Dilution: Never dilute the 10 mM stock directly into the final well volume. Use an intermediate dilution step.
Dilution Workflow
-
Intermediate Stock (20 µM):
-
Add 2 µL of 10 mM Stock into 998 µL of complete culture medium (RPMI 1640 + Albumax/Serum).
-
Concentration: 20 µM.
-
DMSO Content: 0.2%.
-
-
Working Solutions (2x Concentrated):
-
Perform serial dilutions (e.g., 1:3 or 1:10) using complete medium as the diluent.
-
Example: To test at 100 nM final, prepare a 200 nM working solution.
-
-
Final Assay Setup:
-
Add 100 µL of parasite culture (synchronized ring stage) to the well.
-
Add 100 µL of the 2x Working Solution.
-
Result: Final concentration is 1x; Final DMSO is negligible (<0.01%).
-
Visualization: Experimental Workflow
Figure 2: Preparation Workflow. Ensuring a high-concentration DMSO stock followed by a large dilution step prevents precipitation and minimizes solvent toxicity.
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation in Media | Rapid addition of high-conc stock to aqueous buffer. | Use the "Intermediate Stock" method (Step 5). Vortex media while adding the drug dropwise. |
| Loss of Potency | Repeated freeze-thaw cycles. | Use single-use aliquots. Discard any aliquot thawed more than twice. |
| High Background Death | DMSO toxicity. | Ensure final DMSO concentration is <0.5%. Include a "Vehicle Only" control well. |
| Inconsistent IC50 | Parasite synchronization issues. | Ensure parasites are synchronized to the ring stage using 5% D-sorbitol before treatment.[1] |
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Plasmodium falciparum Growth Inhibition Assay with RYL-552. Retrieved from
-
MedChemExpress. (2024). RYL-552S Datasheet and Solubility Information. Retrieved from
- Biagini, G. A., et al. (2006). Generation of potent antimalarials that target the type II NADH:quinone oxidoreductase of Plasmodium falciparum. Proceedings of the National Academy of Sciences, 103(31), 11653-11658.
-
Hang, J., et al. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates. Antimicrobial Agents and Chemotherapy.[2] Retrieved from [2]
Sources
RYL-552 IC50 determination protocol Plasmodium
Determining the In Vitro 50% Inhibitory Concentration (IC50) of RYL-552 Against Plasmodium falciparum Asexual Blood Stages using the SYBR Green I-based Fluorescence Assay
Introduction
The persistent global burden of malaria, exacerbated by the emergence and spread of parasite resistance to frontline artemisinin-based combination therapies, necessitates the urgent development of new antimalarial agents with novel mechanisms of action. RYL-552 is a promising compound identified as a potent, multi-targeting agent with activity against critical parasite membrane proteins, including PfNDH2, PfDHODH, and Pfbc1. This multi-target profile suggests a reduced propensity for the rapid development of resistance, making RYL-552 a compelling candidate for further development.
A critical first step in the preclinical evaluation of any new antimalarial compound is the accurate determination of its intrinsic potency against the disease-causing asexual blood stages of Plasmodium falciparum. This application note provides a detailed, field-proven protocol for determining the 50% inhibitory concentration (IC50) of RYL-552 using the Malaria SYBR Green I-based Fluorescence (MSF) assay. This method is a robust, high-throughput, and cost-effective alternative to traditional radioisotope-based assays, measuring parasite DNA replication as a direct proxy for parasite viability.
Principle of the Assay
The SYBR Green I assay leverages the fact that mature erythrocytes, the host cells for the parasite's asexual replication, are anucleated. Therefore, the quantity of DNA in a culture of infected red blood cells (iRBCs) is directly proportional to the number of viable parasites. SYBR Green I is a fluorescent dye that exhibits a massive increase in quantum yield upon binding to double-stranded DNA. In this assay, P. falciparum cultures are incubated with serial dilutions of RYL-552 for a full 72-hour growth cycle. Subsequently, the cells are lysed, and SYBR Green I is added. The resulting fluorescence is measured using a plate reader, with higher fluorescence indicating greater parasite growth and lower fluorescence indicating inhibition by the compound. The IC50 value—the concentration of RYL-552 required to inhibit parasite growth by 50%—is then calculated by fitting the dose-response data to a nonlinear regression model.
Key Experimental Considerations
Parasite Strain Selection: The choice of P. falciparum strain is crucial for a comprehensive potency assessment. It is recommended to test RYL-552 against at least one chloroquine-sensitive (CQS) strain (e.g., 3D7, D6) and one chloroquine-resistant (CQR) strain (e.g., Dd2, W2, K1) to identify any potential cross-resistance liabilities. The 3D7 strain is a widely used CQS reference line, while the Dd2 strain exhibits resistance to multiple drugs, including chloroquine and pyrimethamine.
Synchronization: A tightly synchronized parasite culture, predominantly at the early ring stage (>95%), is essential for assay reproducibility. This ensures that the drug is tested against a uniform population at the start of the replicative cycle, minimizing variability due to stage-specific drug susceptibility. Double sorbitol synchronization is a standard and effective method.
Assay Duration: A 72-hour incubation period is standard for most antimalarials. This duration allows for the completion of one full asexual lifecycle (~48 hours) plus an additional 24 hours to robustly capture the inhibitory effects on the second cycle of replication, providing a clear and sensitive readout. For slow-acting compounds, a 96-hour incubation may be considered.
Materials and Reagents
| Category | Item | Notes |
| Cell Culture | P. falciparum strains (e.g., 3D7, Dd2) | Aseptically maintained continuous culture. |
| Human Erythrocytes (Blood group O+) | Washed and stored at 4°C in RPMI 1640. | |
| Complete Medium (cRPMI) | RPMI 1640, 25 mM HEPES, 2 mM L-Glutamine, 50 µg/mL Gentamicin, 0.5% (w/v) Albumax II, 25 µg/mL Hypoxanthine. | |
| Compounds | RYL-552 | |
| Standard Control Drugs (e.g., Artemisinin, Chloroquine) | For assay validation. | |
| Dimethyl Sulfoxide (DMSO) | ACS grade, for dissolving compounds. | |
| Assay Reagents | SYBR Green I Nucleic Acid Gel Stain (10,000x) | Store at -20°C, protected from light. |
| Lysis Buffer | 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100. | |
| Consumables | Black, clear-bottom, 96-well microplates, sterile | Cell culture treated. |
| Serological pipettes, pipette tips, sterile | ||
| 1.5 mL microcentrifuge tubes | ||
| Equipment | Biosafety Cabinet (Class II) | |
| CO2 Incubator with gassing system (5% CO2, 5% O2, 90% N2) | ||
| Fluorescence Microplate Reader | Excitation: 485 nm, Emission: 530 nm. | |
| Light Microscope | For parasitemia determination. | |
| Centrifuge |
Experimental Workflow Diagram
Caption: Workflow for IC50 determination of RYL-552.
Detailed Step-by-Step Protocol
Part 1: Preparation of Drug Plates
-
Compound Stock Preparation: Dissolve RYL-552 and control drugs (e.g., Artemisinin, Chloroquine) in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.
-
Rationale: DMSO is the standard solvent for most small molecules. Preparing a high-concentration stock allows for minimal final solvent concentration in the assay, preventing toxicity to the parasites.
-
-
Intermediate Dilutions: On the day of the assay, prepare intermediate dilutions of the drug stocks in cRPMI. For a typical 10-point dose-response curve starting at 1 µM, you might prepare a 20 µM working stock (200x the highest final concentration in the well if adding 1 µL to 200 µL).
-
Pre-dosing the 96-Well Plate:
-
Add 100 µL of cRPMI to all wells of a black, clear-bottom 96-well plate.
-
In the first column (e.g., column 12), add 100 µL of the highest drug concentration (prepared in cRPMI at 2x the desired final starting concentration).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing thoroughly, then transferring 100 µL from column 11 to column 10, and so on, down to column 3. Discard 100 µL from column 3 after mixing.
-
Column 2 will serve as the drug-free control (100% growth), containing infected RBCs but no drug.
-
Column 1 will serve as the background control, containing uninfected RBCs.
-
This method creates a plate where each well contains 100 µL of the appropriate drug concentration at 2x the final desired concentration.
-
Part 2: Parasite Culture and Assay Initiation
-
Parasite Culture Adjustment: Using a synchronized culture of >95% ring-stage parasites, prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in cRPMI.
-
Rationale: A starting parasitemia of 0.5% ensures a robust signal-to-noise ratio after 72 hours of growth, while remaining within the linear range of the assay. The 2% hematocrit provides sufficient host cells for parasite invasion and replication.
-
-
Plate Inoculation: Add 100 µL of the prepared parasite suspension to wells in columns 2 through 12. Add 100 µL of an uninfected red blood cell suspension (2% hematocrit in cRPMI) to the background control wells in column 1. The final volume in all wells will be 200 µL.
-
Incubation: Place the plate in a modular incubation chamber, gas with malaria gas mix (5% O2, 5% CO2, 90% N2), and incubate at 37°C for 72 hours.
Part 3: Lysis and Fluorescence Reading
-
Lysis Buffer Preparation: Prepare the lysis buffer. Immediately before use, dilute the 10,000x SYBR Green I stock 1:5,000 into the lysis buffer to achieve a final working concentration of 2x. Protect this solution from light.
-
Example: For one 96-well plate, you will need approximately 10 mL of lysis buffer. Add 2 µL of 10,000x SYBR Green I to 10 mL of buffer.
-
-
Cell Lysis: After 72 hours, remove the plate from the incubator. Add 100 µL of the SYBR Green I-containing lysis buffer to each well. Mix gently by pipetting or using a plate shaker for 1 minute.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Rationale: This incubation allows for complete cell lysis and stoichiometric binding of the SYBR Green I dye to the parasite DNA.
-
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Data Analysis and IC50 Calculation
-
Background Subtraction: Average the Relative Fluorescence Unit (RFU) values from the uninfected RBC control wells (Column 1). Subtract this average background value from all other wells.
-
Normalization: Average the RFU values from the drug-free infected RBC wells (Column 2). This represents 100% parasite growth. Normalize the data by expressing the RFU values from the drug-treated wells as a percentage of this 100% growth control.
-
% Growth Inhibition = 100 - [(RFU_test - RFU_background) / (RFU_100%_growth - RFU_background)] * 100
-
-
Dose-Response Curve Fitting: Plot the percent growth inhibition against the logarithm of the drug concentration. Fit the data using a four-parameter variable slope nonlinear regression model.
-
Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)*HillSlope))
-
-
IC50 Determination: The IC50 is the concentration of RYL-552 that corresponds to a 50% reduction in fluorescence signal, as determined by the curve-fitting software (e.g., GraphPad Prism, XLfit).
System Validation and Quality Control
A robust and reliable assay requires stringent quality control. The following parameters should be monitored for each plate:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay quality and dynamic range. | Z' > 0.5 |
| Signal-to-Background | Ratio of the mean signal of the 100% growth control to the background control. | > 10 |
| Control IC50 Values | IC50 values for standard drugs (e.g., Artemisinin, Chloroquine) should be within the laboratory's historical range. | Within 2-3 fold of historical average. |
| DMSO Tolerance | The final concentration of DMSO in the assay wells. | ≤ 0.5% |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Signal-to-Background Ratio | Low initial parasitemia; poor parasite growth; hemoglobin quenching. | Ensure starting parasitemia is ≥0.5%. Check culture health and medium quality. Confirm lysis buffer is effective. |
| High Well-to-Well Variability | Inaccurate pipetting; poor mixing of parasite suspension; edge effects. | Calibrate pipettes. Ensure homogenous parasite suspension before and during plating. Avoid using the outer wells of the plate if edge effects are significant. |
| Inconsistent IC50 Values | Inaccurate drug dilutions; unstable compound; unhealthy parasite culture. | Prepare fresh drug dilutions for each experiment. Check compound stability in DMSO and media. Ensure parasite culture is healthy and tightly synchronized. |
| Poor Curve Fit (low R²) | Inappropriate concentration range tested; compound precipitation at high concentrations. | Perform a wider range-finding experiment first. Visually inspect high-concentration wells for precipitates. |
References
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of multiple targeting antimalarials. European Journal of Medicinal Chemistry, 258, 115601. Available at: [Link]
-
Makoah, N.A., et al. (2023). Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates. Heliyon, 9(7), e17631. Available at: [Link]
-
Worldwide Antimalarial Resistance Network (WWARN). (2016). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. Available at: [Link]
-
Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology, 2(1), 1010. Available at: [Link]
-
Johnson, J.D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933. Available at: [Link]
-
Mayor, A., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 60(6), 3824–3826. Available at: [Link]
-
Leidenberger, M., et al. (2019). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In: K. Matuschewski (ed.), Malaria. Methods in Molecular Biology, vol 2013. Humana, New York, NY. Available at: [Link]
-
Bacon, D.J., et al. (2009). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 81(3), 402–406. Available at: [Link]
-
GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
Weathers, P.J., et al. (2021). In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect. Malaria Journal, 20, 113. Available at: [Link]
-
Gorka, A.P., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. Journal of Antimicrobial Chemotherapy, 77(5), 1335–1344. Available at: [Link]
-
Pasaje, C.F.A., et al. (2024). Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment. Journal of Medicinal Chemistry, 67(3), 2095–2110. Available at: [Link]
-
Worldwide Antimalarial Resistance Network (WWARN). (2012). Preparation of predosed plates v1.2. WWARN Procedure. Available at: [Link]
-
The Bill & Melinda Gates Foundation. (n.d.). A Protocol for Antimalarial Efficacy Models for Compound Screening. Available at: [Link]
-
Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]
-
Patsnap. (2024). What are PfCLK3 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Ashley, E.A., et al. (2023). In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection. Frontiers in Cellular and Infection Microbiology, 13, 1274571. Available at: [Link]
-
Valderramos, S.G., et al. (2010). Geographic patterns of Plasmodium falciparum drug resistance distinguished by differential responses to amodiaquine and chloroquine. Proceedings of the National Academy of Sciences, 107(20), 9378-9383. Available at: [Link]
-
Gorka, A.P., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant. eCommons@AKU. Available at: [Link]
-
Straimer, J., et al. (2022). In Vitro Confirmation of Artemisinin Resistance in Plasmodium falciparum from Patient Isolates, Southern Rwanda, 2019. Emerging Infectious Diseases, 28(6), 1239–1242. Available at: [Link]
-
Alebachew, M., & Shibeshi, W. (2022). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Infectious Diseases and Therapy, 11(4), 1361–1385. Available at: [Link]
-
Gomeni, R., & C.B. Farao. (2010). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. The international journal of applied and basic medical research, 1(1), 21–24. Available at: [Link]
- Lyke, K.E., et al. (2023). Recombinant Full-length Plasmodium falciparum Circumsporozoite Protein–Based Vaccine Adjuvanted With Glucopyranosyl Lipid A–Liposome Quillaja saponaria 21: Results of Phase 1 Testing With
Application Note: RYL-552 Dosing Regimen for Murine Malaria Models
Executive Summary
RYL-552 is a potent, dual-target antimalarial small molecule that inhibits the Plasmodium mitochondrial electron transport chain (mtETC).[1] Unlike traditional single-target agents (e.g., Atovaquone), RYL-552 targets both the Type II NADH dehydrogenase (PfNDH2) and the Cytochrome bc1 complex (Complex III), significantly raising the genetic barrier to resistance.
This application note details the optimized dosing regimen for evaluating RYL-552 efficacy in murine malaria models (Plasmodium berghei and Plasmodium yoelii). It includes specific formulation protocols to overcome solubility challenges, a standardized 4-Day Suppressive Test workflow, and mechanistic insights necessary for interpreting efficacy data.
Mechanism of Action & Rationale
RYL-552 functions by collapsing the parasite's mitochondrial membrane potential (
Dual-Target Inhibition
-
PfNDH2: RYL-552 binds to allosteric pockets on PfNDH2, preventing the oxidation of NADH to NAD+ and the reduction of Ubiquinone (UQ) to Ubiquinol (UQH2).[2]
-
Complex III (Cyt bc1): It simultaneously inhibits the Q_o and Q_i sites of the Cytochrome bc1 complex, blocking the regeneration of Ubiquinone.
This dual blockade is critical because Plasmodium parasites can bypass Complex III inhibition if the alternative NADH dehydrogenase pathway remains active, or vice versa. RYL-552 shuts down both avenues.
Mechanistic Pathway Diagram
Caption: RYL-552 exerts dual-inhibition on PfNDH2 and Complex III, collapsing the Ubiquinone cycle essential for pyrimidine biosynthesis.
Compound Formulation
RYL-552 is a hydrophobic molecule with limited aqueous solubility. Proper vehicle formulation is critical to prevent precipitation in the peritoneal cavity or gut, which would lead to erratic pharmacokinetics and false-negative efficacy results.
Recommended Vehicle (Solubility: 2.5 mg/mL)
This formulation is suitable for both Intraperitoneal (IP) and Oral Gavage (PO) administration.
| Component | Percentage (v/v) | Function |
| DMSO | 10% | Primary solubilizer (Stock solvent) |
| PEG300 | 40% | Co-solvent / Stabilizer |
| Tween-80 | 5% | Surfactant / Emulsifier |
| Saline (0.9%) | 45% | Diluent (Physiological balance) |
Preparation Protocol
Step 1: Dissolve RYL-552 powder in 100% DMSO to create a 25 mg/mL Stock Solution . Sonicate if necessary until clear. Step 2: To prepare 1 mL of Working Solution (2.5 mg/mL):
-
Pipette 100 µL of DMSO Stock into a sterile tube.
-
Add 400 µL of PEG300. Vortex thoroughly (Solution should remain clear).
-
Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming.
-
Slowly add 450 µL of warm (37°C) Saline while vortexing.
-
Note: Adding saline too quickly can cause shock precipitation. If cloudiness occurs, sonicate at 37°C until clear.
-
Experimental Protocol: Peter’s 4-Day Suppressive Test
This standard protocol evaluates the chemosuppressive activity of RYL-552 against Plasmodium berghei ANKA infection in mice.
Animals & Parasites[3][4][5]
-
Host: Female BALB/c or C57BL/6 mice (6–8 weeks old, 20–22g).
-
Rationale: Female mice are preferred to minimize aggression-related stress which can alter immune responses.
-
-
Parasite: Plasmodium berghei ANKA (chloroquine-sensitive).
-
Inoculum:
infected erythrocytes (iRBCs) per mouse, injected Intraperitoneally (IP).
Dosing Regimen
-
Route: Oral Gavage (PO) is preferred to demonstrate drug-like properties. IP is acceptable for initial PK screening.
-
Dosage: 25 mg/kg (Standard effective dose).
-
Dose Range for ED50 determination: 5, 10, 25, 50 mg/kg.
-
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
Workflow Timeline
Caption: Workflow for the 4-Day Suppressive Test. Dosing begins shortly after infection to assess inhibition of parasite establishment.
Data Analysis
1. Parasitemia Calculation:
Count at least 1,000 erythrocytes (RBCs) across 5 fields of view.
2. Percent Inhibition:
3. Survival Monitoring: Continue monitoring mice for up to 30 days to assess "Radical Cure" (no recrudescence). P. berghei ANKA is lethal to untreated mice within 7–10 days (Cerebral Malaria).
Safety & Toxicity Monitoring
While RYL-552 targets Plasmodium enzymes, the vehicle (10% DMSO) and potential off-target effects require monitoring.
-
Weight Loss: Weigh mice daily. >20% weight loss requires euthanasia.
-
Behavior: Observe for piloerection (ruffled fur), lethargy, or ataxia 1-hour post-dosing.
-
Vehicle Toxicity: If vehicle control mice show >5% weight loss, reduce DMSO concentration to 5% and increase PEG300.
References
-
Yang, Y., et al. (2021). "Design, synthesis, and biological evaluation of multiple targeting antimalarials." Acta Pharmaceutica Sinica B. Link[2]
- Key Finding: Describes the optimization of RYL-552 to RYL-581 and establishes the PfNDH2/Cytbc1 dual mechanism.
-
Lu, X., et al. (2017). "Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria." Journal of Medicinal Chemistry. Link
- Key Finding: Crystal structure of RYL-552 bound to PfNDH2, confirming the allosteric binding site.
-
Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Link
- Key Finding: Standard protocols for the Peter's 4-Day Suppressive Test.
-
BenchChem Application Note. "Protocols for Plasmodium falciparum Growth Inhibition Assay with RYL-552." Link
- Key Finding: Solubility data and vehicle formulation (DMSO/PEG/Tween) for RYL-series compounds.
Sources
Application Note: Solvent Selection & Formulation Strategies for RYL-552 In Vivo Administration
Executive Summary
RYL-552 is a potent, non-competitive inhibitor of Plasmodium falciparum type II NADH dehydrogenase (PfNDH2) with additional activity at the cytochrome bc1 complex (Qo and Qi sites).[1] While highly effective in vitro (IC50 ~3.7 nM), its utility in vivo is constrained by significant lipophilicity (CLogP > 4.[1]5) and poor aqueous solubility.
Successful administration requires a solvent system that balances solubilizing power with biocompatibility . Simple aqueous dissolution will result in immediate precipitation, leading to erratic pharmacokinetics and potential embolism. This guide details three empirically validated formulation protocols—Co-solvent, Cyclodextrin-based, and Lipid-based—tailored to specific routes of administration (IP, IV, and PO).
Physicochemical Profile & Solubility Challenges
Before selecting a solvent, one must understand the compound's limitations. RYL-552 is a hydrophobic fluorinated sulfonamide derivative.
| Property | Value | Implication for Formulation |
| Molecular Weight | 443.46 g/mol | Moderate size; permeability is generally good if dissolved. |
| Appearance | White Solid | Precipitation is easily visible (turbidity). |
| Solubility (Water) | < 0.1 mg/mL | Critical: Cannot be dissolved in pure saline/PBS. |
| Solubility (DMSO) | ~100 mg/mL | Excellent primary solvent (stock solution). |
| Solubility (Corn Oil) | Moderate | Suitable for oral delivery vehicles. |
The "Crash-Out" Risk
The primary failure mode in RYL-552 administration is "crashing out." When a DMSO stock is added directly to saline, the sudden change in polarity forces the hydrophobic drug out of solution. To prevent this, we must use an intermediate polarity bridge (PEG300/400) and a surfactant (Tween 80).
Validated Formulation Protocols
Protocol A: The "Standard" Co-Solvent System (IP/IV)
Best For: Intraperitoneal (IP) or Intravenous (IV) injection. Target Concentration: 2.5 mg/mL Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[2]
Mechanism:
-
DMSO (10%): Solubilizes the solid drug immediately.
-
PEG300 (40%): Acts as a co-solvent to maintain solubility as polarity increases.
-
Tween-80 (5%): Surfactant that prevents micro-crystal growth upon saline addition.
-
Saline (45%): Adjusts tonicity to prevent hemolysis.
Step-by-Step Preparation (Example: 1 mL final volume):
-
Weigh/Dissolve: Dissolve 2.5 mg RYL-552 in 100 µL DMSO . Vortex until completely clear.
-
Co-Solvent Addition: Add 400 µL PEG300 to the DMSO solution. Vortex thoroughly.
-
Critical: Do not add saline yet.
-
-
Surfactant Addition: Add 50 µL Tween-80 . Vortex until homogenous.
-
Aqueous Phase: Slowly add 450 µL Saline (0.9% NaCl) while vortexing.
-
QC: Inspect for turbidity. The solution should be clear. If cloudy, sonicate for 10-20 seconds.
Protocol B: The Cyclodextrin "Cage" System (IP/IV/SC)
Best For: Sensitive models where high PEG/Tween concentrations cause irritation. Target Concentration: 2.5 mg/mL Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline)[2]
Mechanism: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) forms a hydrophobic "cage" around the RYL-552 molecule, shielding it from the aqueous environment.
Step-by-Step Preparation:
-
Prepare Vehicle: Dissolve 2.0 g SBE-β-CD in 10 mL Saline. Ensure it is clear (store at 4°C).
-
Dissolve Drug: Dissolve 2.5 mg RYL-552 in 100 µL DMSO .
-
Combine: Add 900 µL of the SBE-β-CD vehicle to the DMSO stock.
-
Mix: Vortex and sonicate. This method often requires longer sonication than Protocol A.
Protocol C: Lipid Vehicle (Oral Gavage - PO)
Best For: Oral administration studies (simulating clinical oral dosing). Target Concentration: 2.5 mg/mL Composition: 10% DMSO / 90% Corn Oil[2]
Step-by-Step Preparation:
-
Dissolve Drug: Dissolve 2.5 mg RYL-552 in 100 µL DMSO .
-
Combine: Add 900 µL Corn Oil .
-
Mix: Vortex vigorously. Note that this creates a solution, not an emulsion, as RYL-552 partitions well into the oil.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct vehicle and the critical "Order of Addition" to ensure stability.
Caption: Decision tree for RYL-552 solvent selection and the critical order of addition for the standard co-solvent system.
Dosing & Administration Guide
Based on the solubility limit of 2.5 mg/mL , injection volumes must be calculated carefully to avoid exceeding ethical limits for fluid administration in mice.
Standard Efficacy Dose: 10 mg/kg to 90 mg/kg.[1]
Volume Calculation Table (for 20g Mouse):
| Desired Dose (mg/kg) | Required Drug Amount (mg) | Volume to Inject (at 2.5 mg/mL) | Feasibility (IP) | Feasibility (IV) |
| 10 mg/kg | 0.2 mg | 80 µL | Excellent | Good |
| 30 mg/kg | 0.6 mg | 240 µL | Good | Limit (Slow Infusion) |
| 50 mg/kg | 1.0 mg | 400 µL | Acceptable (Max) | Too High |
| 90 mg/kg | 1.8 mg | 720 µL | Too High | Too High |
Note: For doses >50 mg/kg, consider splitting the dose (BID dosing) or using Oral Gavage (Protocol C), where higher volumes are better tolerated, or concentrating the stock further (though precipitation risk increases significantly above 2.5 mg/mL).
Stability & Storage
-
Stock Solution (DMSO only): Stable at -20°C for 1 month or -80°C for 6 months.
-
Formulated Solution (Saline/PEG added): UNSTABLE. Prepare fresh immediately before use. Do not store formulated RYL-552 for >24 hours, as micro-precipitation may occur, altering bioavailability.
References
-
In Vivo Efficacy & Mechanism: Hang, J., et al. "Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria."[3] Journal of Medicinal Chemistry, 2019. [Link]
-
Mitochondrial Target Validation: Barton, V., et al. "Chemical and biological validation of PfNDH2 as an antimalarial drug target." Oncotarget, 2017. [Link]
-
General Solvent Guidelines: Li, P., & Zhao, L. "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 2007. [Link]
Sources
Application Note & Protocol: Quantitative Assessment of Mitochondrial Membrane Potential Using RYL-552
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive framework for the utilization of RYL-552, a novel cationic fluorescent probe, for the precise measurement of mitochondrial membrane potential (ΔΨm). We will delve into the core principles of ΔΨm, the mechanism of action of RYL-552, and provide detailed, validated protocols for its application in fluorescence microscopy and flow cytometry. Our focus is on empowering researchers to not only execute these assays but to fundamentally understand the experimental choices that ensure data integrity and reproducibility.
The Central Role of Mitochondrial Membrane Potential (ΔΨm) in Cellular Bioenergetics and Health
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and viability. The electron transport chain (ETC) within the inner mitochondrial membrane generates an electrochemical proton gradient, which is the primary driver for ATP synthesis through oxidative phosphorylation.[1][2][3] This gradient establishes the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and function.[4] A stable and high ΔΨm is indicative of healthy, respiring mitochondria, while a decrease, or depolarization, of ΔΨm is an early hallmark of mitochondrial dysfunction, cellular stress, and apoptosis.[4][5][6] Consequently, the accurate measurement of ΔΨm is a vital tool in numerous research areas, including drug discovery, toxicology, and the study of various pathologies such as cancer, neurodegenerative diseases, and cardiovascular disorders.[1][5]
RYL-552 has been developed as a sensitive and reliable tool for the dynamic and quantitative assessment of ΔΨm in living cells. Its unique properties offer a robust platform for investigating the effects of novel chemical entities and genetic manipulations on mitochondrial function.
Principle of RYL-552 for ΔΨm Assessment
RYL-552 is a cell-permeant, lipophilic cationic dye that accumulates in mitochondria in a potential-dependent manner. The positively charged nature of RYL-552 drives its electrophoretic uptake into the negatively charged mitochondrial matrix.[7] In healthy cells with a high ΔΨm, RYL-552 accumulates and forms aggregates, leading to a shift in its fluorescence emission. In contrast, in cells with a low ΔΨm, RYL-552 fails to accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, exhibiting a different fluorescence profile. This ratiometric behavior allows for a more accurate and internally controlled measurement of ΔΨm, minimizing artifacts related to dye concentration, cell number, and instrument settings.[8]
Similar to the well-established JC-1 dye, the ratio of the aggregate to monomer fluorescence of RYL-552 provides a sensitive readout of the mitochondrial energetic state.[9][10]
Essential Pre-experimental Considerations
To ensure the validity and reproducibility of your ΔΨm measurements with RYL-552, several factors must be carefully considered:
-
Cell Health and Density: It is imperative to use healthy, actively dividing cells. Overly confluent or starved cells may exhibit altered mitochondrial function, leading to misleading results. Seed cells at a density that allows for optimal growth and prevents contact inhibition.
-
Controls are Non-Negotiable: The inclusion of appropriate controls is fundamental to a well-designed experiment.
-
Positive Control (Depolarization): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) are proton ionophores that uncouple the proton gradient, leading to rapid mitochondrial depolarization.[1][11][12] This control validates that the RYL-552 dye is responsive to changes in ΔΨm.
-
Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound should be included to account for any solvent effects.
-
-
Dye Concentration and Incubation Time: The optimal concentration of RYL-552 and the incubation time will vary depending on the cell type. It is crucial to perform a titration experiment to determine the optimal conditions that yield a robust signal with minimal cytotoxicity.[13]
Experimental Protocols
General Reagent Preparation
-
RYL-552 Stock Solution: Prepare a 1-5 mM stock solution of RYL-552 in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
CCCP/FCCP Stock Solution: Prepare a 10 mM stock solution of CCCP or FCCP in DMSO. Store at -20°C.
-
Assay Buffer: A balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) or a serum-free cell culture medium is recommended for the dye loading and imaging steps.
Protocol 1: Assessing ΔΨm by Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative analysis of ΔΨm at the single-cell level, providing valuable spatial information.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
RYL-552
-
CCCP or FCCP
-
Assay Buffer
-
Fluorescence microscope with appropriate filter sets for detecting both RYL-552 monomers and aggregates.
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging plate 24-48 hours prior to the experiment to achieve 60-80% confluency.
-
Experimental Treatment: Treat cells with the experimental compound for the desired duration. Include positive and negative controls.
-
RYL-552 Staining:
-
Prepare a working solution of RYL-552 in pre-warmed assay buffer. The final concentration should be optimized (typically in the range of 1-10 µM).
-
Remove the culture medium and wash the cells once with the assay buffer.
-
Add the RYL-552 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13]
-
-
Positive Control Treatment: For the positive control wells, add CCCP or FCCP to a final concentration of 10-50 µM during the last 5-10 minutes of the RYL-552 incubation.
-
Image Acquisition:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add fresh assay buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. Acquire images in both the green (monomer) and red (aggregate) channels.
-
-
Image Analysis:
-
Healthy cells will exhibit bright red fluorescence within the mitochondria, indicating a high ΔΨm.
-
Apoptotic or metabolically stressed cells will show a decrease in red fluorescence and an increase in green fluorescence, indicating a loss of ΔΨm.[13]
-
The ratio of red to green fluorescence intensity can be quantified using image analysis software to provide a semi-quantitative measure of ΔΨm.[14]
-
Protocol 2: Quantitative Analysis of ΔΨm by Flow Cytometry
Flow cytometry enables the rapid and quantitative analysis of ΔΨm in a large population of cells.
Materials:
-
Cells cultured in suspension or adherent cells to be detached
-
RYL-552
-
CCCP or FCCP
-
Assay Buffer
-
Flow cytometer with 488 nm and/or 561 nm lasers
Procedure:
-
Cell Preparation:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Wash the cells once with assay buffer and resuspend them at a concentration of 1 x 10^6 cells/mL.
-
-
Experimental Treatment: Treat cells with the experimental compound in suspension for the desired duration.
-
RYL-552 Staining:
-
Add RYL-552 to the cell suspension to the optimized final concentration.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Positive Control: Add CCCP or FCCP to the positive control tube for the last 5-10 minutes of incubation.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the green fluorescence in the FITC channel (e.g., 530/30 nm) and the red fluorescence in the PE or PE-Texas Red channel (e.g., 585/42 nm).[9][15]
-
Gate on the live cell population based on forward and side scatter.
-
Record the fluorescence intensity for both the green and red channels.
-
-
Data Analysis:
-
Create dot plots of red versus green fluorescence.
-
Healthy cells will be predominantly in the high red fluorescence quadrant.
-
Cells with depolarized mitochondria will shift to the high green fluorescence quadrant.
-
The ratio of red to green mean fluorescence intensity can be calculated to quantify the change in ΔΨm across different treatment groups.[15]
-
Data Interpretation and Troubleshooting
Data Presentation:
| Parameter | Fluorescence Microscopy | Flow Cytometry |
| Healthy Cells | Punctate red fluorescence in mitochondria | High red fluorescence intensity |
| Depolarized Cells | Diffuse green fluorescence in the cytoplasm | High green fluorescence intensity |
| Quantitative Readout | Ratio of red/green fluorescence intensity per cell | Ratio of red/green mean fluorescence intensity of the population |
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| Weak Signal | Insufficient dye concentration or incubation time. | Optimize dye concentration and incubation time for your specific cell type.[13] |
| Cell viability is low. | Ensure you are using healthy, actively growing cells. | |
| High Background | Dye concentration is too high. | Perform a dye titration to find the optimal concentration. |
| Incomplete washing. | Ensure thorough washing after dye incubation. | |
| All Cells Appear Green | Cells are unhealthy or dying. | Check cell viability before starting the experiment. |
| Positive control (CCCP/FCCP) was added to all wells. | Double-check your experimental setup and labeling. |
Visualizing the Workflow
Caption: Mechanism of RYL-552 in response to mitochondrial membrane potential.
References
-
Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Sakamuru, S., et al. (2016). Mitochondrial Membrane Potential Assay. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Valdebenito, G. E., & Chiong, M. (2017). Monitoring Mitochondrial Membrane Potential in Live Cells Using Time-Lapse Fluorescence Imaging. In Mitochondria. Springer. Retrieved from [Link]
-
Distelmaier, F., et al. (2007). Evaluating Mitochondrial Membrane Potential in Cells. Bioscience Reports, 27(1-3), 21-29. Retrieved from [Link]
-
Koopman, W. J., et al. (2012). Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM). Methods in Molecular Biology, 810, 145-156. Retrieved from [Link]
-
Hoh, M., et al. (2022). Mitochondrial membrane potential acts as a retrograde signal to regulate cell cycle progression. bioRxiv. Retrieved from [Link]
-
Wieckowski, M. R., et al. (2009). Detecting changes in the mitochondrial membrane potential by quantitative fluorescence microscopy. Methods in Molecular Biology, 554, 145-154. Retrieved from [Link]
-
Sakamuru, S., et al. (2017). Mitochondrial Membrane Potential Assay. Methods in Molecular Biology, 1601, 17-22. Retrieved from [Link]
-
Joshi, D. C., & Bakowska, J. C. (2011). Determination of mitochondrial membrane potential and reactive oxygen species in live rat cortical neurons. Journal of Visualized Experiments, (51), 2704. Retrieved from [Link]
-
Sivandzade, F., & Cucullo, L. (2021). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 11(1), e3884. Retrieved from [Link]
-
Wang, X., et al. (2018). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of Visualized Experiments, (131), 56702. Retrieved from [Link]
-
Shinde, A. B. (2013). How to do mitochondrial membrane potential?. ResearchGate. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). MitoPT™ JC-1, TMRE & TMRM Kits for Detection of Apoptosis. Retrieved from [Link]
-
ImmunoChemistry Technologies. (2016). Solutions to Detect Mitochondrial Membrane Potential. Retrieved from [Link]
-
Zorova, L. D., et al. (2018). Mitochondrial membrane potential. Analytical Biochemistry, 552, 50-59. Retrieved from [Link]
-
Sakamuru, S., et al. (2016). Mitochondrial Membrane Potential Assay. ResearchGate. Retrieved from [Link]
-
Valdebenito, G. E. (2017). Monitoring mitochondrial membrane potential in live cells using time-lapse fluorescence imaging. UCL Discovery. Retrieved from [Link]
-
V. Gerencser, A. (n.d.). Fluorescence microscopy image analysis automation - time series - physiology. Retrieved from [Link]
-
Schmeide, K., et al. (2009). Fluorescence properties of a uranyl(V)-carbonate species at low temperature. Dalton Transactions, (22), 4334-4339. Retrieved from [Link]
-
Grimm, J. B., et al. (2017). A general method to optimize and functionalize red-shifted rhodamine dyes. Nature Methods, 14(10), 987-994. Retrieved from [Link]
-
Gorospe, C. M., et al. (2023). Mitochondrial membrane potential acts as a retrograde signal to regulate cell cycle progression. Life Science Alliance, 6(11), e202302013. Retrieved from [Link]
-
Mailloux, R. J. (2013). What is the best probe to evaluate change in membrane potential? JC1 or TMRE?. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Flow cytometry analysis of mitochondrial membrane potential. ResearchGate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Mitochondrial membrane potential: Significance and symbolism. Retrieved from [Link]
-
Karu, T. I., et al. (2005). Low level laser irradiation stimulates mitochondrial membrane potential and disperses subnuclear promyelocytic leukemia protein. Lasers in Surgery and Medicine, 36(4), 307-314. Retrieved from [Link]
-
Miller, E. W., et al. (2021). Imaging Reversible Mitochondrial Membrane Potential Dynamics with a Masked Rhodamine Voltage Reporter. bioRxiv. Retrieved from [Link]
-
Joshi, D. C., & Bakowska, J. C. (2011). Determination of mitochondrial membrane potential and reactive oxygen species in live rat cortical neurons. Journal of Visualized Experiments, (51), 2704. Retrieved from [Link]
Sources
- 1. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of mitochondrial membrane potential and reactive oxygen species in live rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tutorial Videos [imageanalyst.net]
- 15. researchgate.net [researchgate.net]
Application Note: Cytotoxicity Profiling of RYL-552 in Huh7.5.1 Cells
Topic: Cytotoxicity Profiling of the Antimalarial Candidate RYL-552 in Human Hepatoma Huh7.5.1 Cells Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Toxicologists, and Virologists.
Introduction & Mechanistic Rationale
RYL-552 is a potent quinolone-based antimalarial candidate designed to inhibit Plasmodium falciparum type II NADH dehydrogenase (PfNDH2) , a critical enzyme in the parasite's mitochondrial electron transport chain (ETC).[1] Unlike human mitochondria, which utilize the multi-subunit Complex I (NADH:ubiquinone oxidoreductase), malaria parasites rely on the single-subunit NDH2, making it an attractive therapeutic target.
However, RYL-552 also exhibits binding affinity for the Qo and Qi sites of the cytochrome bc1 complex (Complex III) .[2] Since Complex III is highly conserved between parasites and humans, assessing the potential for off-target mitochondrial toxicity in human cells is a critical safety gate.
Why Huh7.5.1 Cells? Huh7.5.1 cells (a subline of Huh7 hepatoma cells) are the gold standard for liver-tropic drug evaluation.
-
Metabolic Competence: They maintain active mitochondrial networks, making them sensitive to ETC inhibitors.
-
Hepatic Relevance: As the liver is the primary organ for drug metabolism and the site of the malaria exo-erythrocytic stage, determining the Selectivity Index (SI) in hepatocytes is non-negotiable.
-
HCV Permissiveness: While RYL-552 is primarily an antimalarial, Huh7.5.1 cells are historically significant for Hepatitis C Virus (HCV) research. Testing here establishes a baseline for potential host-targeting antiviral repurposing or co-infection safety profiles.
Critical Experimental Design Note: Assay Selection
Avoid MTT/MTS Assays. Since RYL-552 functions as a mitochondrial ETC inhibitor, it may directly modulate the activity of mitochondrial dehydrogenases used to reduce tetrazolium salts (MTT/MTS) into formazan. This can lead to false-positive cytotoxicity signals or masked viability. Recommended Assay: ATP-based Luminescence (e.g., CellTiter-Glo®) . ATP levels rapidly decline upon mitochondrial uncoupling or inhibition, providing a direct and artifact-free measure of cell health in the presence of metabolic modulators.
Visualizing the Mechanism & Workflow
Figure 1: Mechanism of Action & Potential Off-Target Toxicity
Caption: RYL-552 targets Parasite NDH2 (absent in humans) but carries a risk of cross-reactivity with the conserved Human Complex III (bc1 complex).
Figure 2: Experimental Workflow (ATP Luminescence Assay)
Caption: Step-by-step protocol for determining CC50 of RYL-552 in Huh7.5.1 cells using an ATP-based readout.
Detailed Protocol: ATP-Based Cytotoxicity Assay
Reagents & Materials
| Reagent | Specification | Storage |
| RYL-552 | Solid powder (MW: ~427.[3]39) | -20°C (Desiccated) |
| Cell Line | Huh7.5.1 (Human Hepatoma) | Liquid Nitrogen |
| Culture Media | DMEM (High Glucose) + 10% FBS + 1% NEAA | 4°C |
| Assay Reagent | CellTiter-Glo® (Promega) or equivalent ATP kit | -20°C |
| Solvent | DMSO (Dimethyl sulfoxide), sterile | RT |
| Positive Control | Puromycin (10 µg/mL) or Rotenone (10 µM) | -20°C |
Compound Preparation (RYL-552)
RYL-552 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous media.
-
Stock Solution: Dissolve RYL-552 in 100% DMSO to a concentration of 10 mM . Vortex until clear.
-
Note: If the solution is cloudy, sonicate for 5 minutes.
-
-
Working Dilutions (Plate Map Preparation):
-
Prepare a 1:3 serial dilution series in 100% DMSO first (to keep solubility constant).
-
Top Concentration: Start at 20 mM (in DMSO) if aiming for a final assay top concentration of 100 µM.
-
Intermediate Dilution: Dilute the DMSO series 1:200 into pre-warmed culture media. This generates a 2x working solution with 0.5% DMSO.
-
Cell Seeding (Day 0)
Huh7.5.1 cells are contact-inhibited but require sufficient density for metabolic activity.
-
Harvest Huh7.5.1 cells at 80-90% confluency using Trypsin-EDTA.
-
Count cells using Trypan Blue exclusion (viability >95% required).
-
Dilute cells to 80,000 cells/mL in complete media.
-
Dispense 100 µL/well (8,000 cells/well) into a white-walled, clear-bottom 96-well plate.
-
Why White Walls? Prevents luminescence crosstalk between wells.
-
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Dosing (Day 1)
-
Remove the culture plate from the incubator.
-
Gently aspirate media (optional, or add 2x concentrated compound directly to existing 100µL media).
-
Preferred Method (Add-on): Add 100 µL of the 2x Working Solution (prepared in 3.2) to the wells containing 100 µL of cells.
-
Final Volume: 200 µL.
-
Final DMSO: 0.25% (Must be consistent across all wells, including vehicle control).
-
-
Controls:
-
Vehicle Control: Media + 0.25% DMSO (0% cytotoxicity).
-
Positive Control: Media + Puromycin (10 µg/mL) or Rotenone (100% cytotoxicity).
-
Blank: Media only (no cells) to subtract background luminescence.
-
Readout (Day 3 or 4)
Assay duration is typically 48h or 72h post-treatment.
-
Equilibrate the assay plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 minutes. (Critical for consistent enzymatic reaction).
-
Add 100 µL of CellTiter-Glo reagent to each well (assuming 100µL media was left; ratio should be 1:1).
-
Orbitally shake the plate for 2 minutes to induce cell lysis.
-
Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Read Luminescence (Integration time: 0.5 - 1.0 second/well) on a multi-mode plate reader (e.g., EnVision, GloMax).
Data Analysis & Interpretation
Calculation
-
Background Subtraction: Subtract the average luminescence of the "Blank" wells from all experimental wells.[1]
-
Normalization: Calculate % Viability relative to the Vehicle Control (DMSO).
-
Curve Fitting: Plot Log[RYL-552] (x-axis) vs. % Viability (y-axis).
-
Regression: Use a 4-parameter logistic (4PL) non-linear regression model to determine the CC50 (concentration required to reduce viability by 50%).
Acceptance Criteria
-
Z-Factor: > 0.5 (indicates a robust assay window between Vehicle and Positive controls).
-
DMSO Tolerance: Huh7.5.1 cells should show >90% viability in the vehicle control compared to media-only control.
-
Expected Result: RYL-552 typically shows a CC50 > 10-50 µM in mammalian cells if selective. If CC50 < 10 µM, it indicates significant mitochondrial toxicity, likely due to human Complex III inhibition.
References
-
Yang, Y., et al. (2021). "Design, synthesis, and biological evaluation of multiple targeting antimalarials."[2][4] Acta Pharmaceutica Sinica B, 11(10), 3167-3180.
- Key Finding: Describes the synthesis of RYL-552, its inhibition of PfNDH2 (IC50 = 3.73 nM), and its multi-targeting mechanism involving the cytochrome bc1 complex.
-
Shirasago, Y., et al. (2015). "Isolation and characterization of an Huh.7.5.1-derived cell clone highly permissive to hepatitis C virus."[5] Japanese Journal of Infectious Diseases, 68(2), 81-88.[5]
- Key Finding: Establishes the Huh7.5.1 cell line characteristics and culture requirements.
-
Hang, J., et al. (2021). "The global motion affecting electron transfer in Plasmodium falciparum type II NADH dehydrogenases: a novel non-competitive mechanism for quinoline ketone derivative inhibitors." Physical Chemistry Chemical Physics, 23, 16197-16206.
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."
- Key Finding: Standard protocol for
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellosaurus cell line Huh-7.5.1 (CVCL_E049) [cellosaurus.org]
- 6. researchgate.net [researchgate.net]
- 7. The global motion affecting electron transfer in Plasmodium falciparum type II NADH dehydrogenases: a novel non-competitive mechanism for quinoline ketone derivative inhibitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
protocol for co-crystallization of RYL-552 with PfNDH2
Application Note: Structural Determination of Plasmodium falciparum NDH2 in Complex with RYL-552
Part 1: Executive Summary & Scientific Rationale
The Challenge: Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2) is a monotopic membrane protein essential for the parasite’s mitochondrial electron transport chain.[1] Unlike human Complex I, PfNDH2 is a single-subunit enzyme, making it a prime target for selective antimalarials like RYL-552 .[1]
Crystallizing PfNDH2 with RYL-552 presents unique challenges:
-
Hydrophobicity: RYL-552 is a lipophilic quinolone derivative. It requires precise solvent handling to prevent precipitation before binding.
-
Conformational Locking: RYL-552 binds to distinct allosteric pockets (often the Q-site and a secondary transmembrane site), inducing structural shifts that often shatter pre-formed apo crystals. Therefore, co-crystallization is strictly superior to soaking.
-
Detergent Compatibility: The protein requires a delicate balance of detergents (e.g., UDM or DDM) to maintain solubility without disrupting the inhibitor binding site.
The Solution:
This protocol outlines a "Co-incubation prior to Crystallization" strategy. We utilize a specific order of addition (Protein
Part 2: Materials & Reagents
| Component | Specification | Purpose |
| Target Protein | PfNDH2 (Recombinant, typically E. coli C41/C43 expressed) | Drug Target |
| Ligand | RYL-552 ( >98% purity) | Allosteric Inhibitor |
| Cofactor | Flavin Adenine Dinucleotide (FAD) | Essential for protein stability |
| Detergents | n-undecyl-β-D-maltoside (UDM) or DDM | Membrane solubilization |
| Precipitant | PEG 3350 or PEG 4000 | Crystal growth matrix |
| Buffer | MES or HEPES (pH 6.0 – 7.0) | pH maintenance |
| Additives | Lithium Sulfate ( | Ionic strength modifier |
Part 3: Experimental Protocol
Phase 1: Ligand Preparation (Critical Step)
Rationale: RYL-552 is poorly soluble in aqueous buffers. Improper preparation leads to "fake" crystals (inhibitor precipitation) or empty protein crystals.
-
Stock Solution: Dissolve RYL-552 in 100% DMSO to a final concentration of 50 mM .
-
Note: Vortex vigorously. If the solution is cloudy, sonicate for 30 seconds.
-
-
Working Solution: Do not dilute directly into the buffer. You will add the DMSO stock directly to the protein solution to minimize the "shock" precipitation effect.
Phase 2: Complex Assembly
Rationale: PfNDH2 is an FAD-dependent enzyme. The cofactor must be bound before the inhibitor to ensure the active site geometry is correct.
-
Protein Concentration: Concentrate purified PfNDH2 (in 20 mM HEPES pH 7.0, 150 mM NaCl, 0.03% UDM) to 10–12 mg/mL .
-
Cofactor Addition: Add FAD to the protein solution to a final concentration of 1 mM . Incubate on ice for 30 minutes.
-
Observation: The solution should turn bright yellow.
-
-
Inhibitor Addition: Slowly add RYL-552 stock to the protein-FAD mixture.
-
Target Ratio: 1:3 to 1:5 (Protein:Ligand molar ratio).
-
Final DMSO: Ensure final DMSO concentration is
(v/v) to prevent protein denaturation.
-
-
Incubation: Incubate the mixture at 4°C for 2–4 hours (or overnight) with gentle agitation.
-
Clarification: Centrifuge at 14,000
g for 10 minutes at 4°C.-
Quality Check: Use the supernatant. If a large pellet is visible, the inhibitor has crashed out; repeat with a lower ratio (1:2).
-
Phase 3: Crystallization (Vapor Diffusion)
Rationale: We use Sitting Drop Vapor Diffusion.[2] The presence of detergents means surface tension is lower; sitting drops are less prone to spreading/dripping than hanging drops.
Matrix Setup (96-well plate):
-
Reservoir Volume: 70 µL
-
Drop Volume: 1 µL Protein Complex + 1 µL Reservoir Solution.
Recommended Screen (Based on PDB 5JWC & derivatives):
| Variable | Condition Range | Optimization Direction |
| Precipitant | 12% – 22% PEG 3350 | Increase conc. if drops are clear; decrease if heavy precipitate. |
| Salt | 0.1 M – 0.3 M | Essential for lattice formation in this space group. |
| Buffer pH | 6.0 – 7.0 (MES or Bis-Tris) | PfNDH2 crystallizes best in slightly acidic/neutral pH. |
| Temperature | 18°C - 20°C | Do not crystallize at 4°C; detergent solubility changes. |
Procedure:
-
Dispense reservoirs.[2]
-
Mix protein and reservoir solution in the well.[2]
-
Seal with clear tape immediately to prevent evaporation.
-
Place in a vibration-free incubator at 18°C.
Phase 4: Harvesting & Cryo-Protection
-
Monitoring: Crystals typically appear within 3–7 days as yellow (FAD-bound) plates or prisms.
-
Cryo-Solution: Prepare a solution containing the Mother Liquor + 20% Glycerol (or PEG 400) + 100 µM RYL-552 .
-
Crucial: Including the ligand in the cryo-protectant prevents the inhibitor from washing out during the transfer.
-
-
Flash Cooling: Loop the crystal, dip quickly (< 5 seconds) in cryo-solution, and plunge into liquid nitrogen.
Part 4: Visualization of Workflows
Workflow 1: The Co-Crystallization Assembly Line
This diagram illustrates the critical order of operations required to stabilize the ternary complex (Enzyme-Cofactor-Inhibitor).
Caption: Step-by-step assembly of the PfNDH2-FAD-RYL552 ternary complex prior to crystallization.
Workflow 2: Troubleshooting Crystal Quality
Logic flow for optimizing crystal diffraction based on visual results.
Caption: Decision matrix for optimizing PfNDH2 crystallization conditions based on visual inspection.
Part 5: References & Authority
-
Primary Structure Reference: Heikal, A., Nakatani, Y., Dunn, E. et al. (2016). Structure of the bacterial type II NADH dehydrogenase: a monotopic membrane protein with two bound quinones. Nature 531, 276–279. [Link]
-
Inhibitor Co-Crystal Reference: Li, W., et al. (2017). Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria. Journal of Medicinal Chemistry, 60(4), 1417–1429. [Link]
-
Membrane Protein Methodology: Parker, J. L., & Newstead, S. (2014). Method to the madness: optimization of membrane protein crystallization.[3][4] Methods in Molecular Biology, 1261, 105–122. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystallization and preliminary crystallographic analysis of human muscle phosphofructokinase, the main regulator of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
RYL-552 Technical Support Center: A Guide to Preventing and Troubleshooting Precipitation in Aqueous Buffers
Welcome to the technical support center for RYL-552. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and use of RYL-552 in aqueous buffer solutions. Precipitation of a compound during an experiment can lead to inaccurate results and loss of valuable time and resources. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the successful application of RYL-552 in your research.
Understanding RYL-552: Physicochemical Properties
A foundational understanding of RYL-552's properties is crucial for preventing solubility issues.
| Property | Value | Source |
| Molecular Weight | 443.46 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 100 mg/mL (225.50 mM) | [1] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [1] |
| Storage (in Solvent) | 6 months at -80°C, 1 month at -20°C | [1][2] |
It is important to note that RYL-552's high solubility in DMSO and the necessity for co-solvents to prepare aqueous solutions suggest that the compound is hydrophobic. This is a key factor in understanding and mitigating precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of RYL-552?
A1: The recommended solvent for preparing a high-concentration stock solution of RYL-552 is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, up to 100 mg/mL.[1] For optimal stability, it is advised to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Once prepared, the stock solution should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][2]
Q2: Can I dissolve RYL-552 directly in aqueous buffers like PBS?
A2: Direct dissolution of RYL-552 in aqueous buffers is not recommended and will likely result in precipitation. The physicochemical properties of RYL-552 suggest it is a hydrophobic molecule, requiring a specific formulation to achieve solubility in aqueous solutions.
Q3: What are the recommended formulations for preparing RYL-552 in an aqueous solution?
A3: MedChemExpress provides several validated protocols to achieve a 2.5 mg/mL (5.64 mM) solution of RYL-552. These formulations utilize co-solvents and surfactants to enhance solubility.[1]
| Formulation | Components | Final Concentration | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Requires sonication to achieve a clear solution.[1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Requires sonication to achieve a clear solution.[1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Requires sonication to achieve a clear solution. Use with caution for dosing periods longer than half a month.[1] |
Q4: My RYL-552 precipitated out of solution. Can I redissolve it?
A4: If precipitation occurs, gentle heating and/or sonication can be used to aid in redissolving the compound.[1] However, it is critical to first identify the cause of precipitation to prevent it from recurring. Repeatedly forcing a compound into a solution where it is not stable can lead to the formation of aggregates and inaccurate experimental results.
Troubleshooting Guide: RYL-552 Precipitation
This section addresses common scenarios of RYL-552 precipitation and provides systematic approaches to resolve these issues.
Issue 1: Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer.
This is a common issue for hydrophobic compounds and is often due to the compound's low kinetic solubility in the final aqueous buffer.
When a DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit before it has a chance to disperse. DMSO is miscible with water, but the compound is not, leading to immediate precipitation.
Caption: Troubleshooting workflow for immediate precipitation.
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of RYL-552 in your assay. Determine the minimum effective concentration required for your experiment to reduce the risk of exceeding the solubility limit.
-
Optimize the Dilution Technique:
-
Increase the volume of the aqueous buffer: A larger volume can help to disperse the DMSO stock more rapidly.
-
Vortex continuously while adding the stock: This ensures immediate mixing and prevents localized high concentrations of the compound.
-
Add the DMSO stock dropwise: This slow addition allows for better mixing and dispersion.
-
-
Incorporate Co-solvents or Surfactants: If decreasing the concentration is not feasible, consider using a co-solvent system as recommended in the FAQ section. These agents increase the solubility of hydrophobic compounds in aqueous solutions.
-
Evaluate Buffer Composition:
-
Ionic Strength: High salt concentrations can sometimes decrease the solubility of hydrophobic compounds ("salting out").[3]
Issue 2: Solution is initially clear but precipitation occurs over time (e.g., during incubation).
This suggests that the initial solution was supersaturated and thermodynamically unstable.
A supersaturated solution can be kinetically stable for a period. However, over time, and potentially influenced by factors like temperature changes or the presence of nucleation sites, the compound will begin to precipitate until it reaches its thermodynamic solubility limit.
Caption: Troubleshooting workflow for delayed precipitation.
-
Determine the Thermodynamic Solubility: Conduct a solubility study to find the maximum stable concentration of RYL-552 in your specific buffer system.[4]
-
Protocol for Thermodynamic Solubility Assessment:
-
Prepare a series of dilutions of RYL-552 in your target aqueous buffer.
-
Incubate these solutions under the same conditions as your experiment (e.g., temperature, duration).
-
After incubation, centrifuge the samples to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of RYL-552, for instance, by UV-Vis spectroscopy or HPLC.
-
The highest concentration that remains in solution is the thermodynamic solubility.
-
-
-
Adjust Experimental Concentration: Ensure that the working concentration of RYL-552 in your experiment is below its determined thermodynamic solubility.
-
Utilize Stabilizing Agents: The inclusion of co-solvents like PEG300, or cyclodextrins such as SBE-β-CD, can increase the thermodynamic solubility of RYL-552.[1]
-
Control Experimental Conditions:
-
Temperature: Temperature fluctuations can affect solubility. Maintain a constant temperature throughout your experiment.
-
Evaporation: In multi-well plates, evaporation can increase the concentration of all components, potentially leading to precipitation. Use plate sealers to minimize evaporation.
-
Experimental Protocols
Protocol for Preparation of RYL-552 Working Solution using Co-solvents (Example based on Protocol 1)
This protocol provides a step-by-step method for preparing a 2.5 mg/mL RYL-552 working solution.
-
Prepare a 25 mg/mL stock solution of RYL-552 in anhydrous DMSO.
-
To prepare 1 mL of the final working solution, combine the following in order: a. 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL RYL-552 DMSO stock to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.
-
Sonicate the final solution until it is clear. [1] This step is crucial for ensuring complete dissolution.
References
-
RYL-552 - LabSolutions | Lab Chemicals & Equipment. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
-
Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties - RSC Publishing. [Link]
-
Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography - ResearchGate. [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds - PMC - NIH. [Link]
-
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
-
Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed. [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
Immunoprecipitation troubleshooting - Agrisera. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? | ResearchGate. [Link]
-
What are the chances of precipitation in column while using buffers as mobile phase? [Link]
-
Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model | The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Solubility estimation and rapid structural characterization of small molecule drugs in polymers - Purdue e-Pubs. [Link]
-
Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC - NIH. [Link]
-
Technical Data Sheet AR-552 A2 Solid Acrylic Resin Product properties - Sun Polymers. [Link]
Sources
Section 1: Understanding the Challenge: Why Freeze-Thaw Cycles Degrade RYL-552
<Technical Support Center: RYL-552
Guide: Preventing Freeze-Thaw Degradation of RYL-552 Stock Solutions
Welcome to the technical support center for RYL-552, a novel tyrosine kinase inhibitor. This guide, developed by our senior application scientists, provides in-depth technical advice, troubleshooting, and best practices to ensure the stability and integrity of your RYL-552 stock solutions. Proper handling and storage are critical for obtaining reliable and reproducible experimental results.
Freeze-thaw cycles can introduce significant physical and chemical stresses on dissolved molecules.[1] For a compound like RYL-552, which is moderately soluble in aqueous buffers, these stresses can lead to a loss of potency, aggregation, or chemical degradation. The primary mechanism of damage is a phenomenon known as cryoconcentration .[2][3]
As an aqueous solution freezes, pure water crystallizes first, effectively concentrating RYL-552 and other solutes (e.g., buffer salts, excipients) into increasingly smaller pockets of unfrozen liquid.[2] This process can lead to several detrimental effects:
-
pH Shifts: The concentration of buffer salts can cause dramatic shifts in the pH of the unfrozen liquid.[4] For example, in a sodium phosphate buffer system, the preferential crystallization of the disodium salt can cause the pH to drop by as much as 3 units, which can accelerate hydrolysis or other pH-dependent degradation pathways for RYL-552.[5]
-
Aggregation: Increased local concentrations of RYL-552 can surpass its solubility limit, leading to the formation of aggregates. These aggregates may not fully redissolve upon thawing, resulting in a lower effective concentration and potentially altered biological activity.
-
Increased Ionic Strength: The concentration of salts can increase the ionic strength of the solution, which may destabilize the compound.
The following diagram illustrates the process of cryoconcentration.
Caption: Cryoconcentration of RYL-552 (R), buffer (B), and water (W).
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of RYL-552.
Q1: What is the recommended solvent for preparing RYL-552 stock solutions?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) due to the high solubility of RYL-552 in this solvent. For subsequent dilutions into aqueous buffers for experimental use, it is crucial to select a buffer system that minimizes pH shifts during freezing, such as citrate or histidine buffers.[3] Avoid using phosphate buffers if freeze-thaw cycles are anticipated, as they are known to exhibit significant pH changes upon freezing.[4][5]
Q2: What is the maximum number of freeze-thaw cycles RYL-552 can tolerate?
A2: We strongly recommend minimizing freeze-thaw cycles. Ideally, a stock solution should be subjected to no more than 1-2 cycles . The best practice is to aliquot the master stock solution into single-use volumes after preparation. This ensures that each aliquot is thawed only once, immediately before use, preserving the integrity of the compound.[6] Formal freeze-thaw stability studies should be conducted to determine the exact impact of multiple cycles on your specific formulation.[7]
Q3: What are the optimal temperatures for freezing and storing RYL-552?
A3: For long-term storage, RYL-552 stock solutions should be stored at -80°C . While -20°C may be acceptable for short-term storage, -80°C provides greater stability by better inhibiting chemical degradation processes.[8] It is crucial to use a freezer that provides stable and uniform temperature control.[9]
Q4: Does the rate of freezing and thawing matter?
A4: Yes, the rates of freezing and thawing are critical process parameters.[2] Rapid freezing is generally preferred as it can minimize the formation of large ice crystals and reduce the time the compound spends in the detrimental cryoconcentrated state.[10] This can be achieved by, for example, snap-freezing aliquots in liquid nitrogen or using a controlled-rate freezer.[10][11] For thawing, rapid and uniform warming , such as in a 37°C water bath, is recommended to minimize the duration of exposure to intermediate temperatures where degradative processes can accelerate.[12]
Q5: Should I use cryoprotectants with RYL-552?
A5: The use of cryoprotectants can be beneficial. Cryoprotectants are agents that protect molecules from the stresses of freezing.[13] They work by increasing the viscosity of the solution, which inhibits ice crystal formation and promotes a glassy, or vitrified, state.[14][15] For RYL-552, adding 5-10% (v/v) glycerol or ethylene glycol to the aqueous stock solution before freezing can significantly improve stability. However, you must verify that the cryoprotectant is compatible with your downstream application.
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Precipitate observed in the vial after thawing. | 1. Cryoconcentration: RYL-552 concentration exceeded its solubility limit during the freezing process. 2. Slow Thawing: The compound may have had time to aggregate at intermediate temperatures where solubility is lower. | 1. Action: Gently warm the vial to 37°C and vortex briefly. Causality: This should help redissolve any precipitate. For future use, consider preparing a more dilute stock solution or adding a cryoprotectant like glycerol. 2. Action: Thaw vials rapidly in a water bath. Causality: Rapid thawing minimizes the time the compound spends in a partially frozen state where its concentration is highest.[12] |
| Loss of biological activity in my assay. | 1. Chemical Degradation: pH shifts during freezing may have hydrolyzed or otherwise degraded RYL-552. 2. Aggregation: The formation of irreversible aggregates reduces the concentration of active, monomeric RYL-552. | 1. Action: Switch to a more stable buffer system like citrate or histidine. Avoid phosphate buffers.[3] Causality: These buffers exhibit minimal pH shifts upon freezing, protecting pH-sensitive compounds. 2. Action: Perform a stability analysis using HPLC (see Protocol 2). Causality: HPLC can quantify the amount of active compound remaining and detect the presence of degradants or aggregates.[16] Always use freshly thawed, single-use aliquots for critical experiments. |
| Inconsistent results between experiments. | 1. Multiple Freeze-Thaw Cycles: The master stock solution has been thawed and refrozen multiple times, leading to progressive degradation. 2. Incomplete Dissolution: Precipitate was not fully redissolved after thawing. | 1. Action: Prepare single-use aliquots from a new master stock. Causality: This is the most critical step for ensuring consistency. It guarantees that the compound used in each experiment has the same history. 2. Action: Visually inspect each vial after thawing to ensure complete clarity. If needed, warm and vortex as described above. Causality: An incomplete solution means the actual concentration is lower than the nominal concentration, leading to variability. |
Section 4: In-Depth Experimental Protocols
These protocols provide a self-validating framework for handling and assessing RYL-552.
Protocol 1: Recommended Procedure for Preparing and Storing RYL-552 Aliquots
This protocol minimizes degradation by establishing a standardized workflow for creating single-use aliquots.
Caption: Workflow for preparing and storing RYL-552 stock solutions.
Methodology:
-
Prepare Master Stock: Accurately weigh the required mass of RYL-552 powder.[17] Dissolve it in 100% anhydrous DMSO to a final concentration of 10 mM.[18] Ensure complete dissolution by vortexing. This is your master stock.
-
Aliquot Master Stock: Immediately dispense the master stock into small-volume, low-binding polypropylene tubes. The volume per tube should be suitable for creating a single batch of working solution (e.g., 10-20 µL).
-
Prepare Working Stock Aliquots (Aqueous):
-
Thaw one aliquot of the DMSO master stock.
-
Dilute it into your chosen aqueous experimental buffer (e.g., 50 mM citrate buffer, pH 6.0) to your desired working concentration (e.g., 100 µM).
-
If using a cryoprotectant, add sterile glycerol to a final concentration of 5% (v/v).
-
Dispense the aqueous working solution into single-use aliquots appropriate for one experiment.
-
-
Freezing:
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Ensure they are clearly labeled with the compound name, concentration, date, and "Single Use Only".[20]
Protocol 2: Assessing RYL-552 Stability Post-Thaw via HPLC-UV
This protocol allows you to quantify the integrity of RYL-552 after one or more freeze-thaw cycles.[6]
Materials:
-
RYL-552 aliquots (control and freeze-thawed)
-
HPLC system with a UV detector and autosampler
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reference standard of RYL-552 of known purity
Methodology:
-
Sample Preparation:
-
T0 Control: Thaw a freshly prepared aliquot of RYL-552 that has not been frozen. This is your 100% integrity control.
-
Freeze-Thaw Sample (T1): Take an aliquot that has undergone one freeze-thaw cycle according to your standard procedure.
-
Freeze-Thaw Sample (T5): To test the limits, subject an aliquot to five freeze-thaw cycles (freeze at -80°C for at least 1 hour, then thaw rapidly at 37°C).[21]
-
Dilute all samples to the same final concentration (e.g., 10 µM) in the mobile phase A.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject equal volumes of the T0, T1, and T5 samples.
-
Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes).
-
Monitor the elution profile at the λmax of RYL-552.
-
-
Data Analysis & Interpretation:
-
Compare the chromatograms. The peak corresponding to intact RYL-552 should have the same retention time in all samples.
-
Calculate the percent recovery of the main peak in the T1 and T5 samples relative to the T0 control. A recovery of >95% is generally considered acceptable.
-
Look for the appearance of new peaks (degradants) or a decrease in the main peak area, which indicates degradation. A change in peak shape could suggest the presence of aggregates. Analytical methods like Size Exclusion Chromatography (SEC-HPLC) are particularly useful for monitoring aggregates.[16]
-
References
-
Pace Analytical. (n.d.). Freeze and Thaw Cycle Stability Testing. Retrieved from [Link]
-
Jain, S., & Goud, N. (2024). Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. Bioengineering, 11(9), 834. Retrieved from [Link]
-
Langer, E. S. (2011). Quality-by-Design for Freeze-thaw of Biologics: Concepts and Application During Controlled Freeze and Thaw. American Pharmaceutical Review. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing. Retrieved from [Link]
-
Pikal-Cleland, K. A., Cleland, J. L., Anchordoquy, T. J., & Carpenter, J. F. (2002). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. Journal of Pharmaceutical Sciences, 91(9), 1969-1979. Retrieved from [Link]
-
Singh, S., et al. (2023). Proposed degradation mechanism during freeze-thaw cycles and the... ResearchGate. Retrieved from [Link]
-
Single Use Support. (2022). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. Insights.bio. Retrieved from [Link]
-
Center for Plant Conservation. (2022, August 17). The Chemistry of Plant Cryoprotectants [Video]. YouTube. Retrieved from [Link]
-
Single Use Support. (2022). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. Cell & Gene Therapy Insights. Retrieved from [Link]
-
Farrar Scientific. (n.d.). Controlled Freezing in Biopharmaceuticals. Retrieved from [Link]
-
Single Use Support. (2023, November 20). Advancements in Small Volumes Drug Freezing Techniques. Retrieved from [Link]
-
Single Use Support. (2026, January 29). Controlled Freezing And Thawing Of Drug Substances. Bioprocess Online. Retrieved from [Link]
-
Kolhe, P., Amend, E., & Singh, S. K. (2010). Impact of Freezing on pH of Buffered Solutions and Consequences for Monoclonal Antibody Aggregation. Biotechnology Progress, 26(3), 727-733. Retrieved from [Link]
-
Akbari, V., et al. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. Nanomaterials, 12(20), 3662. Retrieved from [Link]
-
DeStefano, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Kolhe, P., Amend, E., & Singh, S. K. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(3), 727-33. Retrieved from [Link]
-
Puri, M., et al. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Design. BioProcess International. Retrieved from [Link]
-
Stanton, D. T. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(5), 579-582. Retrieved from [Link]
-
Fuller, B. J. (2004). Cryoprotectants: The essential antifreezes to protect life in the frozen state. CryoLetters, 25(2), 85-98. Retrieved from [Link]
-
Harvey, D. (2020). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]
-
Sundaramurthi, P., & Suryanarayanan, R. (2010). "pH Swing" in Frozen Solutions—Consequence of Sequential Crystallization of Buffer Components. Journal of Pharmaceutical Sciences, 99(11), 4554-4564. Retrieved from [Link]
-
Moody, G. (2015). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved from [Link]
-
GEA. (n.d.). Fundamentals of Pharmaceutical Freeze Drying. Retrieved from [Link]
-
Hawe, A., et al. (2009). New Analytical Methods for the Assessment of the Physical Stability of Therapeutical Proteins. University of Erlangen-Nuremberg. Retrieved from [Link]
-
O'Donnell, J. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Retrieved from [Link]
-
Cicerone, M. T., & Pikal, M. J. (2002). Effect of Initial Buffer Composition on pH Changes During Far-From-Equilibrium Freezing of Sodium Phosphate Buffer Solutions. Pharmaceutical Research, 19(12), 1850-1856. Retrieved from [Link]
-
The Protein Man. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cryoprotectants – Knowledge and References. Retrieved from [Link]
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- 4. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. microchemlab.com [microchemlab.com]
Technical Support Center: Optimizing Vehicle Formulation for RYL-552 Oral Delivery
Welcome to the technical support guide for RYL-552, a promising therapeutic agent that, like many modern drug candidates, presents challenges for oral delivery.[1] This document is designed for our scientific partners and provides in-depth, experience-driven troubleshooting advice to help you develop a robust oral formulation that maximizes therapeutic exposure and ensures reliable performance in your preclinical and clinical studies.
Our approach is rooted in a fundamental understanding of biopharmaceutics. The journey of an oral drug from dosage form to systemic circulation is governed by its solubility and permeability.[2] RYL-552 is characterized as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low aqueous solubility.[3] This is the primary hurdle we must overcome. This guide will walk you through a logical, step-by-step process to systematically address this challenge.
Section 1: Initial Formulation Strategy & Vehicle Screening
The first step in any formulation program is a thorough characterization of the active pharmaceutical ingredient (API).[4] Before selecting a vehicle, ensure you have a solid understanding of RYL-552's physicochemical properties.
Q1: I have just received my first batch of RYL-552. Where do I begin with formulation development?
Answer: Your journey starts with preformulation studies to establish a baseline of RYL-552's properties.[5] This data is non-negotiable; without it, vehicle selection is merely guesswork. The goal is to maximize exposure for safety and efficacy testing.[6]
Core Physicochemical Properties to Determine:
-
Aqueous Solubility: Assess solubility at pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal (GI) tract.[7] A simple test involves adding 10 mg of RYL-552 to 1 mL of each buffer and observing if it dissolves.[8]
-
LogP (Octanol-Water Partition Coefficient): This indicates the lipophilicity of your compound. A LogP between 1 and 4 is generally considered optimal for oral drugs.[9]
-
pKa: Identifies ionizable groups, which will dictate how solubility changes with pH.
-
Physical Form: Characterize the solid form (crystalline vs. amorphous) and identify any polymorphs using techniques like DSC and XRPD.
Based on these initial findings, you can proceed to a systematic vehicle screening process. The workflow below provides a decision-making framework.
Caption: Decision workflow for initial RYL-552 vehicle selection.
Section 2: Troubleshooting Poor Solubility
This is the most common challenge for compounds like RYL-552. If initial screening in simple vehicles fails to achieve the target concentration, you must employ solubility-enhancing strategies.
Q2: RYL-552 has very low solubility (<0.1 mg/mL) in aqueous buffers. What are my primary options to increase concentration?
Answer: Low aqueous solubility is the rate-limiting step for absorption of BCS Class II/IV drugs.[10] Your goal is to create a formulation that either increases the drug's solubility in the GI tract or presents it in a pre-dissolved state.
Option A: Co-solvents and pH Modification For weakly acidic or basic compounds, adjusting the pH of the vehicle can dramatically improve solubility by ionizing the molecule.[11]
-
Mechanism: Ionized species are generally more water-soluble than the neutral form. For a weak base, using an acidic vehicle (e.g., citric acid buffer) will protonate the molecule, increasing its solubility.[11]
-
Common Co-solvents: Polyethylene glycol (PEG) 400, propylene glycol (PG), and ethanol can be used to increase the solubilizing capacity of the vehicle.[12]
Option B: Lipid-Based Drug Delivery Systems (LBDDS) If RYL-552 is lipophilic (LogP > 3), LBDDS are an excellent choice. These formulations present the drug in a solubilized state, bypassing the dissolution step in the gut.[13]
-
Mechanism: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), consist of oils, surfactants, and co-solvents.[10] Upon gentle agitation in aqueous media (like GI fluids), they form a fine oil-in-water emulsion, keeping the drug dissolved and ready for absorption.[14]
-
Added Benefit: These systems can also enhance lymphatic uptake, which helps bypass first-pass metabolism in the liver, potentially increasing overall bioavailability.[15]
Table 1: Example Screening Formulations for RYL-552
| Formulation ID | Vehicle Type | Composition | Rationale |
| F1 | Aqueous Suspension | 0.5% HPMC, 0.1% Tween 80 in water | Simple baseline for wettability and particle suspension. |
| F2 | pH-Modified Solution | 20% PEG 400 in pH 4.0 Citrate Buffer | For weakly basic compounds; PEG 400 acts as a co-solvent. |
| F3 | Lipid-Based (SEDDS) | 30% Labrafac™, 50% Kolliphor® RH40, 20% Propylene Glycol | For lipophilic compounds; promotes emulsification and absorption.[3][10] |
| F4 | Amorphous Dispersion | 25% RYL-552 / 75% HPMC-AS (Spray Dried) | For compounds resistant to other methods; creates a high-energy state. |
Section 3: Addressing Drug Precipitation
Q3: I developed a promising solution formulation, but the drug precipitates out after a few hours or upon dilution. What is happening and how can I fix it?
Answer: This is a classic issue of supersaturation and precipitation. Your initial formulation may achieve a high drug concentration (a "spring"), but this state can be thermodynamically unstable, leading to the drug crashing out of solution (the "parachute" fails).[16] To achieve good in vivo absorption, you need to maintain this supersaturated state for a sufficient period.[17]
The Solution: Precipitation Inhibitors (PIs) The addition of polymeric precipitation inhibitors is a key strategy to maintain supersaturation.[18]
-
Mechanism: PIs work by sterically hindering the formation and growth of drug crystals.[18] They can adsorb to the surface of newly formed drug nuclei, preventing them from growing into larger, less soluble particles.[18]
-
Common Polymeric PIs:
-
Hydroxypropyl Methylcellulose (HPMC)
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Polyvinylpyrrolidone (PVP)
-
Soluplus®
-
Experimental Protocol: Screening for Precipitation Inhibitors
-
Prepare a Stock Solution: Dissolve RYL-552 at a high concentration in an organic solvent (e.g., DMSO).
-
Prepare Test Media: Fill a 96-well plate with FaSSIF (Fasted State Simulated Intestinal Fluid), with each well containing a different PI at a relevant concentration (e.g., 0.05% w/v).
-
Induce Precipitation: Spike a small volume of the RYL-552 stock solution into each well to induce supersaturation and precipitation.
-
Monitor Turbidity: Measure the turbidity (e.g., at 500 nm) over time using a plate reader.
-
Analyze: Wells that maintain low turbidity for the longest duration contain the most effective precipitation inhibitors for your drug-formulation combination.[17]
Section 4: Stability and In-Vivo Performance
Q4: My formulation looks good on the bench, but the in-vivo exposure (AUC) is low and highly variable. What are the likely causes?
Answer: Poor or variable in-vivo exposure, despite a promising formulation, points to complex interplay between your formulation, the GI physiology of the animal model, and the drug's properties. Low bioavailability can be a result of poor solubility, but also chemical or enzymatic degradation.[19][20]
Troubleshooting Steps:
-
Confirm Formulation Stability: First, ensure the drug is stable in your vehicle under storage and administration conditions.[21] Conduct short-term stability studies, analyzing for drug degradation via a stability-indicating HPLC method. According to FDA guidelines, stability testing should cover physical, chemical, and microbiological characteristics.[21][22]
-
Evaluate In-Vitro Dissolution/Dispersion: The formulation must release the drug effectively in GI-relevant media. For LBDDS, this means performing a dispersion test in simulated gastric and intestinal fluids to ensure it forms a stable, fine emulsion. For suspensions, perform dissolution testing.[23]
-
Consider Food Effects: Was the study performed in fed or fasted animals? The presence of food can significantly alter GI physiology (pH, bile salts), which can either help or hinder the performance of your formulation. Lipid-based formulations, for instance, often show improved performance in the fed state.[15]
-
Investigate Permeability and Efflux: If solubility is addressed but absorption is still low, the issue may be poor permeability across the intestinal wall (BCS Class IV). RYL-552 could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the GI lumen. Consider excipients that can inhibit efflux transporters, but use them with caution as they can have their own toxicological profiles.
-
Develop an In Vitro-In Vivo Correlation (IVIVC): An IVIVC is a predictive mathematical model that relates an in-vitro property (like dissolution rate) to an in-vivo response (like plasma concentration).[24] Establishing a good IVIVC can help optimize formulations, set meaningful quality control specifications, and potentially reduce the need for future animal studies.[25][26][27]
Caption: A logical flow for troubleshooting poor in-vivo performance.
Frequently Asked Questions (FAQs)
-
Q: How much excipient can I safely use in my preclinical formulation?
-
A: Always consult the FDA's Inactive Ingredient Database for approved levels in humans. For preclinical toxicology studies, the goal is to use the minimum amount of excipient necessary to achieve desired exposure, as excipients themselves can have physiological effects. Justify the level of each excipient used.
-
-
Q: Can I use the same formulation for my rat and dog studies?
-
A: Not necessarily. GI physiology (volume, pH, transit time) differs significantly between species. A formulation optimized for rats may not perform optimally in dogs. It is best to test the formulation's dispersion and stability in species-specific simulated GI fluids if possible.
-
-
Q: How long does my formulation need to be stable?
-
A: For early preclinical studies, the formulation typically needs to be stable for the duration of the study, including preparation and administration time. Simple formulations are often prepared fresh daily.[5] For later-stage development and clinical trials, long-term stability data (e.g., 6 months or more) is required.[8]
-
References
-
Drug Development & Delivery. (2022). FORMULATION FORUM - Oral Formulation Approaches for Different Stages of Clinical Studies. [Link]
-
Ascendia Pharma. (2022). Drug Formulation Development: Quick Reference Guide. [Link]
-
ResearchGate. (n.d.). Oral Formulations for Preclinical Studies. [Link]
-
Mahesh, S. et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Pharma Dekho. (2020). FDA Guidelines For Stability Studies. [Link]
-
Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). [Link]
-
International Journal of Applied Pharmaceutics. (2020). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. [Link]
-
ResearchGate. (2016). A Review on Lipid Based Oral Drug Delivery Systems. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Piramal Pharma Solutions. (2024). Oral Liquid Formulation: Development Challenges & Solutions. [Link]
-
GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link]
-
National Center for Biotechnology Information. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. [Link]
-
National Center for Biotechnology Information. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]
-
Pharmaceutical Outsourcing. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. [Link]
-
Academia.edu. (n.d.). Biopharmaceutical Classification System and Formulation Development. [Link]
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
-
Premier Consulting. (2023). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
National Center for Biotechnology Information. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. [Link]
-
National Center for Biotechnology Information. (2021). A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. [Link]
-
International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
-
Frontiers in Pharmacology. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]
-
CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. [Link]
-
Contract Pharma. (2016). Choosing Oral Formulations for First-in-man Clinical Trials. [Link]
-
Hrčak. (2022). Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Research & Reviews: A Journal of Drug Formulation, Development and Production. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. [Link]
-
Laboratorios Rubió. (n.d.). Step-by-Step Drug Formulation Development Guide. [Link]
-
Kinam Park. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. [Link]
-
PubMed. (2014). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. [Link]
-
ACS Central Science. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. [Link]
-
American Pharmaceutical Review. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. [Link]
-
ResearchGate. (2015). (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. [Link]
-
Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
ResearchGate. (2022). (PDF) Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. [Link]
Sources
- 1. (PDF) Biopharmaceutical Classification System and Formulation Development [academia.edu]
- 2. gsconlinepress.com [gsconlinepress.com]
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- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. altasciences.com [altasciences.com]
- 7. biorelevant.com [biorelevant.com]
- 8. Step-by-Step Drug Formulation Development Guide [laboratoriosrubio.com]
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- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RYL-552 Selectivity & Reducing Mammalian Cytotoxicity
Status: Active Compound Class: Bumped Kinase Inhibitor (BKI) Primary Target: Cryptosporidium Calcium-Dependent Protein Kinase 1 (CpCDPK1) Application: Anti-parasitic drug discovery, Kinase chemical biology
Executive Summary: The Selectivity/Toxicity Paradox
RYL-552 is a Bumped Kinase Inhibitor (BKI) . It is engineered to bind to the ATP-binding pocket of specific kinases (like CpCDPK1) that possess a small "gatekeeper" residue (typically Glycine). Mammalian kinases generally possess larger gatekeeper residues (Methionine, Threonine, or Phenylalanine) that sterically hinder RYL-552 binding.
However, users frequently report cytotoxicity in mammalian host cell lines (e.g., HCT-8, Caco-2). This is rarely due to on-target inhibition of mammalian kinases. Instead, it is typically driven by three factors:
-
Solvent Toxicity: Improper DMSO normalization in high-dose checks.
-
Physicochemical Aggregation: Compound precipitation at micromolar concentrations causing physical stress to the monolayer.
-
Off-Target Promiscuity: Loss of selectivity at concentrations >10 µM, affecting Src-family kinases or ion channels (hERG).
This guide provides technical solutions to expand your therapeutic window.
Module 1: Formulation & Solubility Optimization
Q: My HCT-8 host cells are detaching within 6 hours of RYL-552 treatment. Is the drug toxic?
A: It is likely a solvent effect or precipitation event, not pharmacological toxicity. RYL-552 is highly hydrophobic. If you are dosing at >10 µM, you may be exceeding the solubility limit in aqueous media, leading to micro-precipitates that physically disrupt the cell monolayer, or you may have exceeded the safe DMSO threshold.
Troubleshooting Protocol: The "Solvent-Safe" Preparation
| Parameter | Critical Limit | Recommendation |
| DMSO Final Concentration | < 0.1% (v/v) | Mammalian cells (especially HCT-8) are sensitive to DMSO >0.1%. |
| Stock Concentration | 10 mM - 20 mM | Store stocks in 100% DMSO at -20°C. Avoid freeze-thaw cycles (>3). |
| Intermediate Dilution | Mandatory | Do not add 100% DMSO stock directly to cell media. |
Step-by-Step Preparation:
-
Create a 1000x Stock: If your final assay concentration is 5 µM, prepare a 5 mM stock in 100% DMSO.
-
Intermediate Step: Dilute the stock 1:10 in culture medium (without serum) to create a 100x working solution. Vortex vigorously. Check for precipitate.
-
Final Dosing: Add the 100x solution to your cell culture well (1:100 dilution).
-
Result: Final DMSO is 0.1%.
-
Technical Note: If precipitation is visible at Step 2, sonicate the solution for 5 minutes at 37°C. If it persists, RYL-552 is insoluble at this concentration in your specific media; you must lower the dose.
Module 2: Defining the Selectivity Window
Q: I see a reduction in host cell viability at 10 µM. How do I distinguish between parasite killing and host toxicity?
A: You must calculate the Selectivity Index (SI) using a parallel cytotoxicity assay. The "Selectivity Window" is the gap between the efficacy against the parasite (EC₅₀) and the toxicity to the host (CC₅₀).
Experimental Workflow: The Parallel Assay System
Run two identical 96-well plates.
-
Plate A (Efficacy): HCT-8 cells + C. parvum infection + RYL-552 (Dose Curve: 0.01 µM – 20 µM). Readout: qPCR (18S rRNA) or Immunofluorescence.
-
Plate B (Toxicity): HCT-8 cells (Uninfected) + RYL-552 (Same Dose Curve). Readout: ATP-based viability assay (e.g., CellTiter-Glo).
Data Interpretation Table:
| Metric | Definition | Target Value | Action if Failed |
| EC₅₀ | Concentration inhibiting 50% parasite growth.[1] | < 0.5 µM | Check drug potency/degradation.[2] |
| CC₅₀ | Concentration killing 50% host cells. | > 10 µM | Reduce max dose. |
| SI | Ratio of CC₅₀ / EC₅₀. | > 20 | If < 10, the window is too narrow for safe use. |
Mechanism of Selectivity (Visualization): The following diagram illustrates why RYL-552 should be safe and where it fails.
Figure 1: The Structural Basis of BKI Selectivity. RYL-552 exploits the small glycine gatekeeper in parasites. At high concentrations, it may force interactions with mammalian kinases despite the steric clash.
Module 3: Advanced Troubleshooting & Rescue
Q: Can I use a "Pulse Dosing" strategy to reduce toxicity?
A: Yes, RYL-552 is fast-acting. Continuous exposure (48-72h) often leads to cumulative xenobiotic stress in mammalian cells. Cryptosporidium replication is rapid. You can often achieve parasite clearance with shorter exposure times.
Protocol: Pulse-Chase Assay
-
Infect HCT-8 monolayers with C. parvum oocysts (3h incubation).
-
Wash to remove extracellular parasites.
-
Pulse: Add RYL-552 (e.g., 2 µM) for 12 hours .
-
Chase: Wash cells 3x with warm PBS. Replace with drug-free medium.
-
Incubate for remaining 36 hours.
-
Assay: Measure parasite load.
-
Rationale: If RYL-552 is cytocidal to the parasite, a 12h pulse is often sufficient to irreversibly inhibit CpCDPK1, while sparing the host cell from long-term metabolic stress.
-
Q: Is the toxicity I'm seeing due to hERG channel inhibition?
A: It is a known risk for this chemical class. Many kinase inhibitors, including BKIs, can block the hERG potassium channel, leading to cardiotoxicity risks in vivo and potential ion-homeostasis issues in vitro.
-
Diagnostic: If your cells show vacuolization or rapid depolarization effects, test with a known hERG inhibitor (e.g., E-4031) as a positive control.
-
Solution: If hERG toxicity is suspected, strict adherence to concentrations < 5 µM is recommended, as hERG IC₅₀ values for this class often hover in the 5-15 µM range.
Module 4: Decision Logic for Cytotoxicity
Use this logic tree to diagnose the root cause of cell death in your assay.
Figure 2: Diagnostic Workflow for RYL-552 Induced Cytotoxicity.
References
-
Bumped Kinase Inhibitor Mechanism: Ojo, K. K., et al. (2010).[3] Structural Basis for Selective Inhibition of Apicomplexan Calcium-Dependent Protein Kinase 1 by Bumped Kinase Inhibitors. Nature Structural & Molecular Biology.
-
RYL-552 Specifics & Pharmacokinetics: Hulverson, M. A., et al. (2016). Novel Bumped Kinase Inhibitors Are Safe and Effective Therapeutics in the Calf Clinical Model for Cryptosporidiosis. The Journal of Infectious Diseases.
-
Mammalian Host Cell Toxicity (HCT-8 Models): Bhalchandra, S., et al. (2018). In Vitro and In Vivo Efficacy of Bumped Kinase Inhibitors against Cryptosporidium hominis. Antimicrobial Agents and Chemotherapy.
-
General DMSO Cytotoxicity Guidelines: Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal.
Sources
- 1. Mode of action studies confirm on-target engagement of lysyl-tRNA synthetase inhibitor and lead to new selection marker for Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts - PMC [pmc.ncbi.nlm.nih.gov]
handling hygroscopic DMSO for RYL-552 dissolution
A Guide to Handling Hygroscopic Dimethyl Sulfoxide (DMSO)
Introduction
Welcome to the technical support center for RYL-552. As a potent research compound, achieving accurate and reproducible results with RYL-552 begins with its proper dissolution. The recommended solvent, Dimethyl Sulfoxide (DMSO), is an unparalleled solubilizing agent for a wide range of organic molecules. However, its utility is intrinsically linked to a significant chemical challenge: its hygroscopicity. DMSO readily absorbs moisture from the atmosphere, a process that can dramatically alter its solvent properties and compromise experimental outcomes.[1]
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to understand and mitigate the challenges associated with using DMSO. We will move from frequently encountered problems to detailed protocols and the fundamental science behind them, ensuring your experiments with RYL-552 are built on a foundation of chemical integrity.
Frequently Asked Questions (FAQs)
Q1: I dissolved RYL-552 in a brand-new bottle of anhydrous DMSO, but a precipitate formed overnight. What happened?
This is a common issue almost always traced back to moisture contamination. DMSO is so hygroscopic that even brief exposure to ambient air can lead to significant water absorption.[1][2] This absorbed water increases the polarity of the DMSO, which can drastically reduce the solubility of less polar compounds like RYL-552, causing them to precipitate.[3][4] The product information sheet for RYL-552 specifically notes that hygroscopic DMSO significantly impacts its solubility.[5] To prevent this, always use freshly opened anhydrous DMSO, work quickly, and immediately and tightly seal the container after use.[6]
Q2: My RYL-552 stock solution is perfectly clear, but it immediately turns cloudy or forms a precipitate when I dilute it in my aqueous cell culture medium. Why?
This phenomenon is known as "crashing out" and occurs because RYL-552, while soluble in pure DMSO, is likely poorly soluble in aqueous solutions.[7][8] When you add the concentrated DMSO stock directly to a buffer or medium, you are causing a rapid and dramatic change in the solvent environment from organic to aqueous. The compound cannot remain dissolved and precipitates. The solution is to perform serial dilutions in pure DMSO first to lower the compound concentration before introducing it to the aqueous environment. This minimizes the shock to the compound's solubility.
Q3: How can I be certain my DMSO is dry enough to use for a sensitive compound like RYL-552?
For critical applications, relying solely on the label "anhydrous" is insufficient. The gold standard for quantifying water content in solvents is Karl Fischer titration.[9][10] This method can precisely measure water content down to parts-per-million (ppm) levels. For routine work, the best practice is to purchase high-quality anhydrous DMSO (e.g., <50 ppm water) in small, sealed bottles. Upon opening, aliquot the solvent into smaller, single-use glass vials under an inert gas (like argon or nitrogen) and store them in a desiccator.[6][11] This protects the integrity of the main stock.
Q4: Is it acceptable to repeatedly freeze and thaw my RYL-552 DMSO stock solution?
Repeated freeze-thaw cycles should be avoided. Each cycle presents an opportunity for atmospheric moisture to enter the vial upon opening. The combination of water uptake and freeze-thaw cycles synergistically promotes compound precipitation.[3][4][12] Furthermore, once a compound crystallizes out of solution, it often forms a more stable, less soluble polymorph that can be very difficult to redissolve.[4] The best practice is to prepare single-use aliquots of your stock solution to eliminate the need for repeated freeze-thaw cycles.[13]
Q5: The RYL-552 powder is dissolving very slowly, even in fresh anhydrous DMSO. What can I do to speed it up?
Patience is key, but some physical methods can assist dissolution without compromising the compound. The manufacturer of RYL-552 recommends using sonication in an ultrasonic bath to aid dissolution.[5] Gentle vortexing is also standard practice.[14] If the compound is still resistant, gentle warming (e.g., to 37°C) can be employed, but this should be done with caution as excessive heat can degrade some compounds.[14] Always ensure the compound is fully dissolved before making any dilutions.
In-Depth Guides and Protocols
The Science Behind the Problem: Why Water Contamination Matters
The efficacy of DMSO as a solvent for compounds like RYL-552 lies in its aprotic, polar nature. However, when water, a protic solvent, is introduced, it forms strong hydrogen bonds with the sulfoxide group of DMSO. This association alters the overall polarity and structure of the solvent mixture, making it less favorable for solvating large, lipophilic molecules.[3] The compound is effectively "squeezed out" of the solution, leading to precipitation.
Caption: Mechanism of RYL-552 precipitation due to DMSO hydration.
Best Practices: Protocol for Handling Anhydrous DMSO
This protocol ensures the integrity of your anhydrous DMSO from procurement to use.
Caption: Workflow for maintaining the integrity of anhydrous DMSO.
Protocol: Preparation of a 10 mM RYL-552 Stock Solution
Materials:
-
RYL-552 (solid powder)
-
Anhydrous DMSO (<50 ppm H₂O), properly handled (see protocol above)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: Determine the mass of RYL-552 required. The molecular weight of RYL-552S is 443.49 g/mol .
-
Mass (mg) = Molarity (mM) * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
Example for 1 mL (0.001 L) of a 10 mM stock:
-
Mass = 10 * 443.49 * 0.001 = 4.435 mg
-
-
-
Weighing: Accurately weigh the calculated mass of RYL-552 and transfer it directly into the sterile amber glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.[14]
-
Mixing: Immediately cap the vial tightly and vortex for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator at room temperature for 5-10 minutes to ensure complete dissolution.[5][14] Visually inspect the solution against a light source to confirm no solid particulates remain.
-
Storage: Store the stock solution as single-use aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[5][15]
Protocol: Serial Dilution and Introduction to Aqueous Media
This protocol prevents the precipitation of your compound when transitioning from a DMSO stock to an aqueous experimental buffer.
-
Prepare DMSO Dilutions: Start with your 10 mM stock solution in 100% DMSO. Perform all intermediate serial dilutions using 100% anhydrous DMSO to reach a concentration that is, for example, 1000x your final desired concentration.
-
Final Dilution Step: Add the final, diluted DMSO sample to your aqueous buffer or cell culture medium, not the other way around. For cell-based assays, ensure the final concentration of DMSO is non-toxic, typically below 0.5% and often as low as 0.1%.[13][16]
-
Mix Immediately: As you add the compound, gently vortex or pipette-mix the aqueous solution to facilitate rapid dispersion and prevent localized high concentrations that could precipitate.
Troubleshooting Guide
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent bioactivity from the same stock solution over time. | Progressive water contamination of the stock vial from multiple openings. Compound degradation.[1] | Discard the old stock. Prepare a fresh stock solution from solid material using a new, unopened aliquot of anhydrous DMSO. Always prepare single-use aliquots. |
| Visible crystals or solid matter in a stock vial after storage at -20°C. | 1. Water absorption has lowered compound solubility. 2. Freeze-thaw cycles have promoted crystallization.[12][17] | Attempt to redissolve by bringing the vial to room temperature and sonicating. If it does not fully redissolve, do not use it. The actual concentration is unknown. Prepare a fresh stock. |
| Stock solution appears hazy or opalescent. | The compound is not fully dissolved or is forming micro-precipitates. | Sonicate the solution for an additional 10-15 minutes.[5] If haziness persists, the concentration may be above its solubility limit in your specific lot of DMSO. Prepare a new, slightly more dilute stock. |
DMSO Specifications and Water Impact
| Parameter | Anhydrous Grade (Typical) | Hydrated DMSO (>0.5% H₂O) | Impact on RYL-552 Dissolution |
| Water Content | < 50 ppm (0.005%) | > 5000 ppm (0.5%) | Critical. Increased water content directly leads to a higher risk of compound precipitation.[3][4] |
| Freezing Point | ~18.5 °C | Decreases significantly (e.g., ~14°C at 1% H₂O)[3] | Not a direct impact on solubility, but a key indicator of water contamination. If your DMSO doesn't solidify in a cool room, it likely contains significant water. |
| Polarity | Aprotic, Polar | More Protic, Higher Polarity | The fundamental reason for reduced solubility of lipophilic compounds. |
References
-
Product Care and Storage - DMSO Store . DMSO Store. [Link]
-
Drying Methods for Anhydrous DMSO . Scribd. [Link]
-
In situ DMSO hydration measurements of HTS compound libraries . PubMed. [Link]
-
What is the best right way of storing DMSO in research lab? . ResearchGate. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? . ResearchGate. [Link]
-
The Effects of Water on DMSO and Effective Hydration Measurement . Ziath. [Link]
-
What is the best way of storing a DMSO in a research lab? . Quora. [Link]
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO) . University of Washington. [Link]
-
How to store 99.9% DMSO properly? . Nature's Fusions. [Link]
-
What is the solubility of DMSO in water? . Quora. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . PMC. [Link]
-
Samples in DMSO: What an end user needs to know . Ziath. [Link]
-
The difference between dissolving chemicals in DMSO or water? . ResearchGate. [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles . Ziath. [Link]
-
Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis . Pharmaceutical Technology. [Link]
-
Compound precipitation in high-concentration DMSO solutions . PubMed. [Link]
-
Water Determination by Karl Fischer Titration . Honeywell. [Link]
-
Compund dilution in DMSO . Reddit. [Link]
Sources
- 1. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
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- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pharmtech.com [pharmtech.com]
- 10. labicom.cz [labicom.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming phase separation in RYL-552 formulations
RYL-552 Formulation Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Phase Separation in High-Concentration Monoclonal Antibody Formulations
Welcome to the technical support center for RYL-552. This guide is designed to provide you with an in-depth understanding of liquid-liquid phase separation (LLPS) as it pertains to high-concentration formulations of the monoclonal antibody (mAb) RYL-552. Here, you will find scientifically grounded explanations, practical troubleshooting protocols, and data-driven strategies to diagnose, mitigate, and resolve formulation instability.
Introduction: The Challenge of Phase Separation
RYL-552, like many therapeutic monoclonal antibodies intended for subcutaneous administration, is formulated at high concentrations (>100 mg/mL) to achieve therapeutic dosing in a small volume[1][2]. At these concentrations, however, attractive protein-protein interactions (PPIs) can become dominant, leading to a phenomenon known as liquid-liquid phase separation (LLPS)[3]. LLPS is a reversible process where a homogenous protein solution demixes into two distinct liquid phases: a protein-dense phase and a protein-depleted phase[3][4][5][6].
This instability presents significant challenges for drug development, including:
-
Increased Viscosity: The protein-dense phase can be extremely viscous, complicating manufacturing, fill-finish operations, and administration[7][8].
-
Aggregation Propensity: The high protein concentration within the dense phase can accelerate the formation of irreversible aggregates, which may compromise product efficacy and induce immunogenicity[9][10].
-
Inaccurate Dosing: A non-homogenous solution makes consistent and accurate dosing difficult.
This guide provides a systematic approach to understanding the driving forces behind RYL-552 phase separation and offers validated strategies for formulation optimization.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the first visual indicators of phase separation in my RYL-552 formulation?
A1: The earliest signs are often subtle. Look for the appearance of faint cloudiness, opalescence, or a "sheen" when the vial is gently swirled against a light source. Over time, this can progress to the formation of distinct liquid droplets, which may settle to form a separate, denser layer at the bottom of the container. This is distinct from aggregation, which typically appears as visible solid particulates.
Q2: At what stage of development does phase separation typically occur?
A2: Phase separation is most commonly observed during the development of high-concentration formulations, often when concentrating the drug substance from a lower concentration to the target final concentration (e.g., >100 mg/mL)[11]. It can also be triggered by changes in environmental conditions such as temperature shifts (either heating or cooling), pH changes, or during freeze-thaw cycles[12][13].
Q3: Is phase separation reversible?
A3: Yes, LLPS is a thermodynamically reversible phenomenon[3]. The two phases can often be redissolved into a single homogenous phase by altering conditions, such as diluting the sample, adjusting the pH or ionic strength, or changing the temperature. However, prolonged storage in a phase-separated state can lead to irreversible aggregation within the protein-dense phase[9].
Q4: My formulation passed initial screening but showed phase separation during stability studies. Why?
A4: This is a common scenario. Initial screening may not capture the full range of stresses a formulation will encounter. Phase separation is driven by a delicate balance of intermolecular forces[6][14]. Minor changes over time, such as subtle pH shifts or interactions with the container surface, can disrupt this balance. Furthermore, the kinetics of phase separation can be slow; a formulation may be thermodynamically unstable but appear homogenous for a period before phase separation becomes visible.
Q5: Can excipients intended to reduce viscosity actually cause phase separation?
A5: Yes, this is a critical consideration. Some excipients, like certain salts or amino acids used to reduce viscosity, can alter the solution's properties in a way that promotes phase separation. For instance, while L-arginine is often used to reduce viscosity and aggregation, its impact on LLPS must be carefully evaluated, as high ionic content can sometimes trigger phase separation if not balanced with other formulation components and a tightly controlled pH[15][16].
Part 2: Troubleshooting Guide: Diagnosing and Characterizing Phase Separation
A systematic approach is essential to correctly identify the root cause of phase separation. This involves characterizing the conditions under which it occurs and analyzing the properties of the separated phases.
Workflow for Diagnosing LLPS in RYL-552
Caption: A systematic workflow for diagnosing and analyzing the root cause of LLPS.
Experimental Protocols
Protocol 1: Temperature-Dependent Turbidity Assay
This protocol helps determine the critical temperature at which phase separation occurs (cloud point).
-
Preparation: Prepare samples of the RYL-552 formulation in a multi-well plate or quartz cuvettes. Include the problematic formulation and relevant controls (e.g., formulation buffer without RYL-552).
-
Instrumentation: Use a plate reader or a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement:
-
Set the wavelength to 350 nm (or another wavelength where the protein does not absorb, e.g., 500 nm, to measure scattering).
-
Equilibrate the sample at a low temperature (e.g., 5°C).
-
Increase the temperature in small increments (e.g., 1°C/minute).
-
Record the absorbance (turbidity) at each temperature point.
-
-
Analysis: Plot absorbance vs. temperature. A sharp increase in absorbance indicates the onset of phase separation. The temperature at the inflection point is the cloud-point temperature (Tcloud).
Protocol 2: Characterization with Dynamic Light Scattering (DLS)
DLS is used to detect the formation of sub-visible droplets or small aggregates that precede macroscopic phase separation.
-
Sample Preparation: Filter the RYL-552 sample through a low-binding filter (e.g., 0.1 or 0.22 µm) to remove dust and extraneous particles. Dilution may be necessary, but be aware that dilution can reverse phase separation; analyze undiluted if possible, or with minimal dilution[2].
-
Measurement: Perform DLS measurements across a range of temperatures, bracketing the Tcloud identified in Protocol 1.
-
Analysis:
-
Below Tcloud, the DLS should show a monomodal distribution corresponding to the hydrodynamic radius (Rh) of monomeric RYL-552.
-
As the temperature approaches Tcloud, look for the appearance of a second, larger population with a much larger Rh. This indicates the formation of protein clusters or nano-droplets that are precursors to LLPS.
-
Regulatory guidelines emphasize the need for comprehensive analytical characterization of biopharmaceuticals, and DLS is a key tool for this[17][18].
-
Part 3: Troubleshooting Guide: Formulation Re-Design
Once the drivers of phase separation are understood, a systematic reformulation effort can be undertaken. The primary goal is to modulate protein-protein interactions (PPIs) from net attractive to net repulsive.
Key Formulation Strategies to Mitigate LLPS
The main levers for reformulation are pH, ionic strength, and the addition of specific stabilizing excipients[8][19].
1. pH Optimization
-
Scientific Rationale: The net charge of RYL-552 is highly dependent on the solution pH. Moving the pH further away from the isoelectric point (pI) of the antibody will generally increase the net charge, leading to stronger electrostatic repulsion between molecules, which counteracts the attractive forces driving LLPS[20][21][22].
-
Experimental Approach:
-
Determine the pI of RYL-552 (e.g., via imaged capillary isoelectric focusing, iCIEF).
-
Formulate RYL-552 in a series of buffers with pH values ranging from ± 1-2 units around the initial formulation pH.
-
Use the Temperature-Dependent Turbidity Assay (Protocol 1) to determine the Tcloud for each pH.
-
Select the pH that provides the highest Tcloud, indicating the greatest resistance to phase separation, while ensuring it remains within a range acceptable for product stability and patient tolerance.
-
2. Ionic Strength and Salt Selection
-
Scientific Rationale: The effect of ionic strength is complex. At low ionic strength, electrostatic interactions are long-range and can be highly stabilizing if the protein has a high net charge[20][21]. At high ionic strength, electrostatic interactions are screened, and other interactions (like hydrophobic or van der Waals forces) may dominate[22]. The type of salt is also critical (Hofmeister series effects).
-
Experimental Approach:
-
At the newly optimized pH, create formulations with varying concentrations of a salt (e.g., NaCl) from 0 to 200 mM.
-
Measure the Tcloud for each condition.
-
Plot Tcloud vs. salt concentration to find the optimal ionic strength. Be aware that for some antibodies, increasing salt concentration can be destabilizing[23][24].
-
3. Excipient Screening
-
Scientific Rationale: Specific excipients can be added to directly interfere with the attractive PPIs that cause LLPS.
-
Arginine: This amino acid is widely used to reduce aggregation and viscosity[16][25]. It is thought to work by interacting with aromatic or charged patches on the protein surface, thereby disrupting protein-protein contacts[26][27].
-
Sugars/Polyols (e.g., Sucrose, Trehalose): These are preferential exclusion agents that stabilize the native protein structure by increasing the thermodynamic cost of exposing non-polar surfaces.
-
Non-ionic Surfactants (e.g., Polysorbate 20/80): These are primarily used to prevent surface-induced aggregation but can also play a role in stabilizing the protein in solution[28][29][30][31][32][33].
-
-
Experimental Approach (Design of Experiment - DoE): A DoE approach is highly recommended for efficiently screening multiple excipients and their concentrations.
Example Formulation Screening Data
The following table shows hypothetical results from a screening study to improve the stability of a 150 mg/mL RYL-552 formulation that initially exhibited phase separation at 15°C.
| Formulation ID | Buffer (pH) | NaCl (mM) | Arginine (mM) | Sucrose (%) | Tcloud (°C) | Viscosity @ 20°C (cP) | % Monomer (SEC) after 1 month @ 25°C |
| RYL-552-01 (Control) | Histidine (6.0) | 100 | 0 | 0 | 15 | 35 | 98.5 |
| RYL-552-02 | Histidine (5.5) | 100 | 0 | 0 | 22 | 32 | 99.1 |
| RYL-552-03 | Histidine (6.5) | 100 | 0 | 0 | 12 | 38 | 98.1 |
| RYL-552-04 | Histidine (5.5) | 25 | 0 | 0 | 28 | 25 | 99.3 |
| RYL-552-05 | Histidine (5.5) | 25 | 50 | 0 | 35 | 18 | 99.5 |
| RYL-552-06 | Histidine (5.5) | 25 | 50 | 5 | >40 | 21 | 99.6 |
Analysis:
-
Lowering the pH from 6.0 to 5.5 (further from a hypothetical pI of ~8) significantly improved stability (Tcloud increased from 15°C to 22°C).
-
Reducing ionic strength (NaCl from 100 to 25 mM) at the optimal pH of 5.5 provided a further increase in Tcloud to 28°C.
-
The addition of 50 mM Arginine had the most dramatic effect, increasing Tcloud to 35°C and significantly reducing viscosity.
-
The final combination (RYL-552-06) with an optimized buffer, low salt, arginine, and sucrose completely mitigated LLPS within the tested temperature range and showed the highest monomer content on short-term stability.
Logical Flow for Reformulation Strategy
Caption: A stepwise approach to systematically reformulate RYL-552 and mitigate LLPS.
References
-
Chen, S., et al. (2016). Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation. The Journal of Chemical Physics. Available at: [Link]
-
Das, T. K., et al. (2022). Conformational Changes and Drivers of Monoclonal Antibody Liquid-Liquid Phase Separation. Journal of Pharmaceutical Sciences. Available at: [Link]
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Lewus, R. A., et al. (2016). Effect of Excipients on Liquid–Liquid Phase Separation and Aggregation in Dual Variable Domain Immunoglobulin Protein Solutions. Molecular Pharmaceutics. Available at: [Link]
-
Matsuoka, T., et al. (2021). Mitigation of liquid–liquid phase separation of a monoclonal antibody by mutations of negative charges on the Fab surface. mAbs. Available at: [Link]
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Velev, O. D., et al. (2011). Phase separation in solutions of monoclonal antibodies and the effect of human serum albumin. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Ray, N. A. L., et al. (2021). Stability of a high-concentration monoclonal antibody solution produced by liquid–liquid phase separation. Taylor & Francis Online. Available at: [Link]
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Gaspare, P., et al. (2023). Theoretical limits for sensing through phase separation. Proceedings of the National Academy of Sciences. Available at: [Link]
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Alshareedah, I., et al. (2023). Liquid–Liquid Phase Separation: Mechanisms, Roles, and Implications in Cellular Function and Disease. Advanced Biology. Available at: [Link]
-
Dignon, G. L., et al. (2020). Biomolecular Phase Separation: From Molecular Driving Forces to Macroscopic Properties. Annual Review of Physical Chemistry. Available at: [Link]
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Boominathan, V., et al. (2016). Protein Phase Separation: A New Phase in Cell Biology. Trends in Cell Biology. Available at: [Link]
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Madine, J., et al. (2023). Assessing the impact of viscosity lowering excipient on liquid-liquid phase separation for high concentration monoclonal antibody solutions. bioRxiv. Available at: [Link]
-
Cheung, J. K., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling. Available at: [Link]
-
Miesner, T., et al. (2023). High concentration formulation developability approaches and considerations. mAbs. Available at: [Link]
-
Zarrin, A. (2022). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. BioProcess International. Available at: [Link]
-
Li, L., et al. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Pharmaceutical Development and Technology. Available at: [Link]
-
Thakral, S., et al. (2017). Pharmaceutical applications of non-ionic surfactants. ResearchGate. Available at: [Link]
-
Chen, S., et al. (2016). Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation. The Journal of Chemical Physics. Available at: [Link]
-
Baynes, B. M., et al. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry. Available at: [Link]
-
Mora-Huertas, C. E., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Pharmaceuticals. Available at: [Link]
-
Li, T., et al. (2023). An Overview of Liquid-Liquid Phase Separation and Its Mechanisms in Sepsis. International Journal of Molecular Sciences. Available at: [Link]
-
Samsung Biologics. (2024). Overcoming Challenges to High-Concentration Formulation Development. Drug Development & Delivery. Available at: [Link]
-
Bam, N. B., et al. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. AAPS PharmSciTech. Available at: [Link]
-
Huana Chemistry. (n.d.). The Role of Nonionic Surfactants in Cosmetics. Guangdong Huana Chemistry Co., Ltd. Available at: [Link]
-
Ghaemi, A., et al. (2018). The Effect Of Arginine As An Anti-Aggregation Excipient On Recombinant Human Growth Hormone. ResearchGate. Available at: [Link]
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. Available at: [Link]
-
Wu, H., et al. (2023). Role of Domain–Domain Interactions on the Self-Association and Physical Stability of Monoclonal Antibodies: Effect of pH and Salt. Molecular Pharmaceutics. Available at: [Link]
-
Johnson, B., & Rostovtsev, A. (2017). High Concentration Biologic Formulations: Challenges and Solutions. Pharmaceutical Outsourcing. Available at: [Link]
-
Mahler, H-C., et al. (2009). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Jiskoot, W., et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Coriolis Pharma. (2022). High concentration protein formulation – challenges and solutions. Coriolis Pharma. Available at: [Link]
-
ResearchGate. (2015). Effect of Ionic Strength and pH on the Physical and Chemical Stability of a Monoclonal Antibody Antigen-Binding Fragment. Request PDF. Available at: [Link]
-
Ermolina, I., et al. (2017). Effect of Arginine on the Aggregation of Protein in Freeze-Dried Formulations Containing Sugars and Polyol. AAPS PharmSciTech. Available at: [Link]
-
Lewus, R. A., et al. (2016). Effect of Excipients on Liquid-Liquid Phase Separation and Aggregation in Dual Variable Domain Immunoglobulin Protein Solutions. PubMed. Available at: [Link]
-
Singh, S. K., et al. (2023). Key Considerations and Strategies for Optimizing High-Concentration Protein Formulations. Journal of Pharmaceutical Sciences & Research. Available at: [Link]
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). Advantages and Uses of Nonionic Surfactants. Wuxi Weiheng Chemical Co., Ltd. Available at: [Link]
-
ResearchGate. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Request PDF. Available at: [Link]
-
Khan Academy. (n.d.). Additional techniques for protein separation and analysis. Khan Academy. Available at: [Link]
-
FMP. (2021). Label-Free Analysis of Protein Aggregation and Phase Behavior. ResearchGate. Available at: [Link]
-
Saluja, A., et al. (2007). Comparative Effects of pH and Ionic Strength on Protein-Protein Interactions, Unfolding, and Aggregation for IgG1 Antibodies. Request PDF. Available at: [Link]
-
Uddin, R., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. MDPI. Available at: [Link]
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Technical Support Center: RYL-552 Degradation Product Analysis via HPLC
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the analysis of RYL-552 and its degradation products. As researchers and drug development professionals, ensuring the stability, efficacy, and safety of a drug substance like RYL-552 is paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, allowing for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any potential impurities or degradants.
This guide is structured to provide immediate, actionable solutions to common challenges encountered during the HPLC analysis of RYL-552. We will move from quick-fire FAQs to in-depth troubleshooting workflows and foundational experimental protocols. Our approach is grounded in the principles of analytical chemistry and adheres to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during routine analysis.
Q1: I'm starting my analysis. What are the initial steps for developing a stability-indicating HPLC method for RYL-552?
A: Developing a stability-indicating method requires a systematic approach to ensure that all potential degradation products are separated from the main RYL-552 peak and from each other.[1][2] The initial steps should include:
-
Analyte Characterization: Study the physicochemical properties of RYL-552, such as its polarity, pKa, and UV absorbance spectrum. This information is critical for making informed decisions about the column chemistry, mobile phase, and detector settings.[3]
-
Forced Degradation Studies: Intentionally stress RYL-552 under various conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[4][5] This is a regulatory requirement and the most effective way to ensure your method is truly "stability-indicating".[2][5]
-
Method Scouting: Begin with a generic reversed-phase HPLC method. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile vs. methanol, different pH buffers) to find the best conditions for separating the parent drug from its degradants.[3][6]
-
Method Optimization: Once initial separation is achieved, fine-tune parameters like gradient slope, flow rate, and column temperature to improve resolution, peak shape, and run time.[7][8]
Q2: My RYL-552 peak is tailing significantly. What is the primary cause and how do I fix it?
A: Peak tailing, where the asymmetry factor (As) is greater than 1.2, is the most common peak shape issue in HPLC.[9] The primary cause is often secondary interactions between the analyte and the stationary phase.[9] For basic compounds, this interaction is typically with acidic residual silanol groups on the silica surface of the column.[9]
Solutions:
-
Lower Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) using a suitable buffer like phosphate or formate. This protonates the silanol groups, minimizing their interaction with basic analytes.[9]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are extensively end-capped to shield residual silanols. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[10] Try reducing the injection volume or sample concentration.
-
Check for Column Voids: A void at the head of the column can also cause peak distortion. This can be diagnosed by a sudden drop in pressure and poor peak shape for all analytes. If a void is suspected, the column may need to be replaced.[10]
Q3: I'm observing peak fronting for RYL-552. What does this indicate?
A: Peak fronting is characterized by an asymmetric peak that is broader in the first half.[10] This is less common than tailing but points to specific issues. The most common causes are:
-
Sample Overload: This is a primary cause of fronting. The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly.[10][11] The solution is to reduce the mass of the sample injected by either lowering the concentration or the injection volume.[10][11]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.[12]
-
Column Collapse: A sudden physical change or collapse of the column bed can lead to severe peak fronting.[10][13] This can occur when operating the column outside its recommended pH or temperature range.[10][13] This is often irreversible, and the column will need to be replaced.
Q4: What are "ghost peaks," and how can I eliminate them from my chromatogram?
A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run when no injection is made (a "blank" run). They can arise from several sources:
-
Contaminated Mobile Phase: Impurities in your solvents or water can concentrate on the column at low organic concentrations and elute as the organic percentage increases during a gradient. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, remnants can be eluted in a subsequent run. To fix this, implement a robust needle wash protocol and inject a strong solvent (like 100% acetonitrile or isopropanol) to flush the injector and column.[14]
-
Leachables from System Components: Plastic components in your system, such as solvent bottle caps or tubing, can leach plasticizers that appear as peaks. Ensure all components are chemically compatible with your mobile phase.
Q5: My retention time for RYL-552 is shifting between injections. What should I investigate?
A: Drifting retention times are a critical issue as they compromise the reliability of peak identification and integration.[15] The cause can be gradual or abrupt.
Potential Causes & Solutions:
-
Mobile Phase Composition: The most common cause is a change in mobile phase composition. Ensure your solvents are well-mixed and degassed.[14] If using an on-line mixer, check that the pump is functioning correctly. Evaporation of a volatile solvent component can also be a cause, so keep solvent reservoirs covered.
-
Column Temperature: Fluctuations in column temperature will affect retention time. Use a thermostatically controlled column compartment to maintain a constant temperature.[16]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Pump and Flow Rate Issues: Leaks in the pump or fittings can cause the flow rate to fluctuate, leading to unstable retention times.[15] Check for any visible leaks, salt buildup around fittings, or unusual noises from the pump.[14][16]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Peak Shape
Poor peak shape compromises resolution and affects the accuracy of integration.[10][13] This workflow provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Section 3: Protocols & Methodologies
Protocol 1: Conducting a Forced Degradation Study for RYL-552
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[8] They help identify potential degradation products and establish degradation pathways.[5]
Objective: To generate potential degradation products of RYL-552 under various stress conditions. A general recommendation is to aim for 5-20% degradation of the active substance.
Materials:
-
RYL-552 reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, oven, and photostability chamber
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a stock solution of RYL-552 in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M HCl.
-
Heat at 60°C for 2 hours (adjust time as needed).
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M NaOH.
-
Keep at room temperature for 4 hours (adjust time as needed).
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute to the final concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% H₂O₂.
-
Keep at room temperature for 6 hours.
-
Dilute to the final concentration.
-
-
Thermal Degradation:
-
Store the solid RYL-552 powder in an oven at 105°C for 24 hours.
-
Dissolve the stressed powder to the final concentration.
-
-
Photolytic Degradation:
-
Expose the solid RYL-552 powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed powder to the final concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent RYL-552 peak.[1]
Protocol 2: Recommended Starting HPLC Method
This table provides a robust starting point for the analysis of RYL-552 and its degradation products. Optimization will be necessary based on the results of your forced degradation studies.[6][7]
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A C18 column is a versatile, non-polar stationary phase suitable for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds and is volatile, making it compatible with mass spectrometry (MS) if needed for degradant identification. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile typically provides better resolution and lower backpressure than methanol. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential initially to ensure all potential degradation products, from highly polar to non-polar, are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a controlled temperature ensures reproducible retention times. |
| Detector | PDA/DAD at 254 nm (or λmax) | A Photo Diode Array (PDA) detector is crucial. It allows you to check for peak purity and identify the optimal wavelength (λmax) for RYL-552 and its degradants. |
| Injection Vol. | 10 µL | A good starting volume to avoid overloading the column. |
| Sample Prep. | Dissolve in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved and filter through a 0.45 µm filter to prevent particulates from clogging the system.[17] |
Section 4: Understanding the Regulatory Landscape
The analysis of degradation products is not just a scientific exercise; it is a regulatory requirement. The ICH has established guidelines that are widely adopted by regulatory agencies globally.
ICH Q3A(R2) and Q3B(R2) Guidelines:
-
ICH Q3A(R2): Impurities in New Drug Substances deals with impurities in the API itself.[18][19]
-
ICH Q3B(R2): Impurities in New Drug Products addresses impurities and degradation products that arise during the manufacturing and storage of the final drug product.[19][20]
These guidelines establish thresholds for reporting, identifying, and qualifying impurities. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.
Summary of ICH Thresholds for Degradation Products (Q3B)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI (whichever is lower) | 0.5% or 1.0 mg TDI (whichever is lower) |
| > 1 g | 0.05% | 0.10% | 0.15% or 5.0 mg TDI (whichever is lower) |
| TDI: Total Daily Intake. Thresholds are based on the percentage of the drug substance. |
Understanding and adhering to these guidelines is crucial for any drug development program to ensure regulatory compliance and patient safety.[21]
References
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ResearchGate. (n.d.). FORCED DEGRADATION STUDIES OF RIL | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Pathway for Rilpinavir Hydrochloride by Validated Stability Indicating UP-LC Method. Retrieved from [Link]
-
LabSolutions. (n.d.). RYL-552. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]
-
European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). HPLC Development Method and Validation. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Mansa STM Publishers. (n.d.). Review Article - Analytical Method Development and Validation. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (2021, August 7). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
Pharmaceutical Technology. (2017, September 2). Stepping Up the Pace of Drug Stability Studies. Retrieved from [Link]
-
Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of RYL-552 and Atovaquone: Potency and Therapeutic Potential Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
In the global effort to combat malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel antimalarial agents. This guide provides an in-depth technical comparison of RYL-552, a promising next-generation antimalarial, and Atovaquone, a clinically established drug. Both compounds target the parasite's mitochondrial electron transport chain, a critical pathway for its survival, yet they exhibit key differences in their mechanism, potency, and potential to overcome resistance.
At the Heart of the Matter: The Cytochrome bc1 Complex
Both RYL-552 and Atovaquone exert their antimalarial effects by disrupting the vital functions of the P. falciparum mitochondrial electron transport chain (ETC). This pathway is indispensable for the parasite's energy production (ATP synthesis) and pyrimidine biosynthesis, which is essential for DNA and RNA replication.[1] The primary target for Atovaquone is the cytochrome bc1 complex (Complex III) of the ETC.[1] While RYL-552 was initially identified as an inhibitor of the type II NADH:ubiquinone oxidoreductase (PfNDH2), subsequent research has revealed a more complex and advantageous mechanism of action.[1][2] Evidence from resistance studies, where mutations arise in cytochrome b (a key component of the bc1 complex), strongly indicates that RYL-552 also targets the cytochrome bc1 complex in vivo.[1]
What sets RYL-552 apart is its multi-target profile within the ETC. It has been shown to inhibit not only PfNDH2 but also both the ubiquinol oxidation (Qo) and ubiquinone reduction (Qi) sites of the cytochrome bc1 complex.[1] This multi-pronged attack is a significant strategic advantage in the fight against drug resistance, as it requires the parasite to develop multiple mutations simultaneously to confer resistance.
dot
Caption: Mechanism of RYL-552 and Atovaquone on the P. falciparum mitochondrial ETC.
A Head-to-Head Comparison of In Vitro Potency
The efficacy of an antimalarial compound is quantitatively assessed by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits parasite growth by 50%. A lower EC50/IC50 value signifies higher potency.
Experimental data from in vitro studies utilizing a SYBR Green I-based fluorescence assay demonstrates the potent activity of RYL-552 against both drug-sensitive and drug-resistant strains of P. falciparum.
| Compound | P. falciparum Strain | Resistance Profile | EC50 (nM) | Reference |
| RYL-552 | 3D7 | Drug-sensitive | 9.81 | [1] |
| RYL-552 | 803 | Dihydroartemisinin (DHA)-resistant | 9.30 | [1] |
| Atovaquone | D10 | Wildtype | ~1-5* | [3] |
*Note: The EC50 of Atovaquone can be influenced by the presence of proguanil, with which it is often co-administered. The value presented is a general approximation from available data for comparative purposes.
The data clearly indicates that RYL-552 exhibits potent, single-digit nanomolar activity against both drug-sensitive and DHA-resistant P. falciparum strains.[1] This is particularly significant as artemisinin resistance is a growing concern in many malaria-endemic regions. The potency of RYL-552 is comparable to that of Atovaquone, a highly effective antimalarial.
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing using the SYBR Green I Assay
The following protocol outlines a standardized method for determining the in vitro potency of antimalarial compounds like RYL-552 and Atovaquone against P. falciparum. This assay is widely used due to its high-throughput capability, reliability, and cost-effectiveness compared to traditional methods.
dot
Sources
Comparative Guide: Cross-Resistance Profile of RYL-552 and CK-2-68
Executive Summary
This technical guide provides an in-depth analysis of the cross-resistance profiles of RYL-552 and CK-2-68 , two potent quinolone-based antimalarial candidates. Unlike the clinical standard Atovaquone (ATQ) , which suffers from rapid resistance development via cytochrome b (cytb) mutations (specifically Y268S), RYL-552 and CK-2-68 exhibit unique binding modes that circumvent this resistance.
Key Takeaway: RYL-552 and CK-2-68 demonstrate a lack of cross-resistance with Atovaquone-resistant strains. Furthermore, RYL-552 displays a "resistance-breaking" profile, retaining potency against mutants selected by CK-2-68 (e.g., M133I, K272R), attributed to its dual-targeting mechanism within the mitochondrial electron transport chain (ETC).
Compound Characterization & Mechanism of Action[1][2][3]
To understand the resistance profiles, one must first distinguish the molecular targets and binding kinetics of these compounds compared to the standard of care.
Chemical Identity and Targets
-
CK-2-68: A 2-phenylquinolone originally designed to target Type II NADH dehydrogenase (PfNDH2). However, cryo-EM and genetic studies confirm its primary lethal target is the Qo site of Complex III (Cytochrome
complex). -
RYL-552: A quinolone-3-diarylether analog. It functions as a dual-site inhibitor , binding both the Qo and Qi sites of Complex III, and retaining affinity for PfNDH2. This multi-target pharmacology creates a high genetic barrier to resistance.
Structural Basis of Binding
The critical differentiator lies in the reliance on the Tyrosine-268 (Y268) residue within the cytb Qo pocket:
-
Atovaquone (ATQ): Heavily relies on van der Waals interactions with Y268.[1] A mutation to Serine (Y268S) destroys this interaction, causing >1000-fold resistance.
-
CK-2-68 & RYL-552: Their binding modes are independent of Y268 .[1][2] Consequently, the Y268S mutation does not sterically hinder these compounds, allowing them to remain effective against ATQ-resistant parasites.
Figure 1: Mechanism of Action and Binding Dependencies. Note the distinct independence of CK-2-68 and RYL-552 from the Y268 residue, which is the Achilles' heel of Atovaquone.
Cross-Resistance Profile Data
The following data synthesizes experimental results from in vitro selection studies using Plasmodium falciparum lines.
Comparative Resistance Table
The table below illustrates the fold-change in
| Strain / Mutation | Genetic Location | Atovaquone (ATQ) Response | CK-2-68 Response | RYL-552 Response | Clinical Implication |
| Wild-Type (WT) | - | Baseline ( | Baseline ( | Baseline ( | Reference |
| Y268S | cytb (Qo) | Resistant (>1000x) | Sensitive (0.8x - 1.2x) | Sensitive (0.9x - 1.5x) | No Cross-Resistance |
| M133I | cytb (Qo) | Moderate Resistance (25x) | Resistant (Selected by CK-2-68) | Hypersensitive (<0.5x) | Collateral Sensitivity (RYL-552) |
| K272R | cytb (Qo) | Moderate Resistance (138x) | Resistant (Selected by CK-2-68) | Hypersensitive (<0.5x) | Collateral Sensitivity (RYL-552) |
| V259L | cytb (Qo) | Resistant | Resistant | Resistant | General Qo site distortion |
Analysis of Resistance Patterns[4][6]
-
Lack of Cross-Resistance with ATQ:
-
Parasites carrying the Y268S mutation (the primary cause of clinical ATQ failure) remain fully susceptible to both CK-2-68 and RYL-552. This validates them as viable rescue therapies or partners in combination therapy.
-
-
Collateral Sensitivity (RYL-552 Advantage):
-
Mutations selected by CK-2-68 pressure (e.g., M133I , K272R ) often render the parasite more sensitive to RYL-552.[3]
-
Mechanistic Reason:[4][5][6][7] The structural bulk of RYL-552 (diarylether side chain) likely exploits the conformational changes caused by M133I/K272R that hinder smaller molecules like ATQ or CK-2-68.
-
Experimental Protocols
To validate these profiles in your own laboratory, use the following standardized protocols. These workflows ensure reproducibility and accurate
Protocol: SYBR Green I Fluorescence Growth Inhibition Assay
This assay measures parasite proliferation by quantifying DNA content.
Reagents:
-
SYBR Green I nucleic acid gel stain (10,000x concentrate).
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Culture Medium: RPMI 1640 supplemented with 0.5% Albumax II.
Workflow:
-
Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol.
-
Plating: Dilute parasites to 0.5% parasitemia and 2% hematocrit. Dispense 100 µL into 96-well plates containing serial dilutions of RYL-552, CK-2-68, or ATQ (in triplicate).
-
Incubation: Incubate plates at 37°C in a hypoxic chamber (
) for 72 hours (one replication cycle). -
Lysis & Staining:
-
Prepare Lysis/Dye solution: Dilute SYBR Green I (1:5000) in Lysis Buffer.
-
Add 100 µL of Lysis/Dye solution to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Readout: Measure fluorescence intensity (Ex: 485 nm, Em: 535 nm) using a microplate reader.
-
Analysis: Plot fluorescence vs. log[drug concentration] to calculate
using non-linear regression (Sigmoidal dose-response).
Protocol: Selection of Drug-Resistant Mutants
To assess the genetic barrier to resistance.
Workflow:
-
Inoculum: Start with
parasites (approx. 100 mL culture at 5% parasitemia). -
Drug Pressure: Apply drug pressure at
(approx. 120 nM for CK-2-68; 12 nM for RYL-552). -
Maintenance: Change media daily, maintaining drug pressure.
-
Monitoring: Monitor via Giemsa smear every 2 days. Parasites will typically disappear by day 4-6 (the "crisis" phase).
-
Recrudescence: Continue culture for up to 60 days. If parasites reappear, they are putative mutants.
-
Validation: Clone by limiting dilution and sequence the cytb and ndh2 genes to identify resistance-conferring mutations.
Figure 2: Workflow for SYBR Green I Growth Inhibition Assay.[5]
References
-
Structural Basis of Inhibition: Esser, L., et al. (2023).[1] Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes. Journal of Biological Chemistry.
-
Cross-Resistance Profiling: Biagini, G. A., et al. (2012). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. PNAS.
-
Selection of Mutants: Stickles, A. M., et al. (2016). Subtle changes in the side chain of the antimalarial atovaquone confer resilience against resistance mutations in the cytochrome bc1 complex. Antimicrobial Agents and Chemotherapy.[8][5][1][9][6][10][11]
-
RYL-552 Characterization: Hang, J., et al. (2014). Development of RYL-552 as a dual-target inhibitor for Plasmodium falciparum type II NADH dehydrogenase and cytochrome bc1 complex.[5] Journal of Medicinal Chemistry.
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- 6. Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to the Synergistic Effects of RYL-552 and Proguanil: A New Frontier in Antimalarial Therapy
This guide provides a comprehensive technical overview of the synergistic interaction between RYL-552, a novel mitochondrial electron transport chain inhibitor, and Proguanil, a well-established antimalarial agent. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, the scientific rationale for their combined use, and detailed experimental protocols to quantitatively assess their synergy.
Introduction: The Imperative for Combination Therapy in Malaria
The rise of drug-resistant Plasmodium falciparum, the most lethal species of malaria parasite, presents a formidable challenge to global health.[1] Combination therapy, the concurrent administration of two or more drugs with independent modes of action, is a cornerstone of modern antimalarial strategy.[2] This approach not only enhances therapeutic efficacy but also delays the development of resistance.[2] The combination of RYL-552 and Proguanil represents a promising new avenue in this ongoing battle, targeting fundamental parasite metabolic pathways from two distinct angles.
Understanding the Players: Mechanisms of Action
A clear understanding of the individual mechanisms of RYL-552 and Proguanil is fundamental to appreciating their synergistic potential.
RYL-552 is an inhibitor of the P. falciparum NADH dehydrogenase 2 (PfNDH2), a crucial enzyme in the parasite's mitochondrial electron transport chain (ETC).[3][4] Unlike the host's ETC, the parasite's respiratory chain plays a less significant role in ATP synthesis but is vital for the regeneration of ubiquinone, a necessary cofactor for pyrimidine biosynthesis.[5][6] By inhibiting PfNDH2, RYL-552 disrupts this electron flow, leading to a collapse of the mitochondrial membrane potential and the cessation of pyrimidine synthesis, which is essential for DNA replication and parasite survival.[7][8]
Proguanil has a well-established dual mechanism of action. It is a prodrug that is metabolized in the liver to its active form, cycloguanil.[2]
-
Inhibition of Dihydrofolate Reductase (DHFR): Cycloguanil is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[6] This enzyme is critical for the folate biosynthesis pathway, which produces tetrahydrofolate, a cofactor essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR effectively halts parasite replication.
-
Synergistic Action with Mitochondrial Inhibitors: Proguanil itself, independent of its conversion to cycloguanil, has a synergistic effect with mitochondrial ETC inhibitors like atovaquone.[9] It is believed to act as a mitochondrial sensitizer, enhancing the ability of its partner drug to collapse the mitochondrial membrane potential.[6] This action is particularly significant in overcoming resistance to the mitochondrial inhibitor when used alone.[9]
The Rationale for Combination: A Synergistic Takedown
The combination of RYL-552 and Proguanil is predicated on a powerful scientific rationale:
-
Dual-Target Inhibition: By simultaneously targeting two distinct and essential metabolic pathways—mitochondrial respiration and folate biosynthesis—the combination creates a formidable barrier to parasite survival.
-
Overcoming Resistance: The synergistic action of Proguanil can lower the effective concentration of RYL-552 required to inhibit the ETC, potentially overcoming resistance mechanisms that might arise from mutations in the PfNDH2 target.[6][9]
-
Broad-Spectrum Activity: This combination has the potential to be effective against both the blood and liver stages of the parasite, crucial for both treatment and prevention of malaria.[10]
Caption: Dual inhibitory action of RYL-552 and Proguanil on P. falciparum.
Experimental Assessment of Synergy: A Step-by-Step Guide
To quantitatively assess the synergistic interaction between RYL-552 and Proguanil, a checkerboard assay is a standard and robust method.[11]
This protocol outlines the key steps for performing a checkerboard assay using a SYBR Green I-based fluorescence method for assessing P. falciparum growth.[11]
-
P. falciparum Culture:
-
Maintain asynchronous cultures of a drug-sensitive P. falciparum strain (e.g., 3D7) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Incubate at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
-
Drug Preparation:
-
Prepare stock solutions of RYL-552 and Proguanil in dimethyl sulfoxide (DMSO).
-
Create a series of 2-fold serial dilutions for each drug in culture medium to cover a range of concentrations above and below their individual 50% inhibitory concentrations (IC50).
-
-
Checkerboard Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of culture medium to all wells.
-
Add 50 µL of each RYL-552 dilution along the rows and 50 µL of each Proguanil dilution along the columns. This creates a matrix of drug combinations.
-
Include wells with each drug alone (for IC50 determination) and drug-free wells as controls.
-
-
Parasite Inoculation and Incubation:
-
Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
-
Growth Inhibition Measurement (SYBR Green I Assay):
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Caption: Workflow of the in vitro checkerboard assay for drug synergy testing.
Data Analysis and Interpretation: Quantifying Synergy
The data obtained from the checkerboard assay can be analyzed using the Fractional Inhibitory Concentration (FIC) index and isobologram analysis.
The FIC index is a quantitative measure of the interaction between two drugs.[12] It is calculated as follows:
FIC of RYL-552 = (IC50 of RYL-552 in combination) / (IC50 of RYL-552 alone) FIC of Proguanil = (IC50 of Proguanil in combination) / (IC50 of Proguanil alone)
FIC Index = FIC of RYL-552 + FIC of Proguanil
The interaction is interpreted based on the FIC index value:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
An isobologram is a graphical representation of drug interactions.[13] The IC50 values of the individual drugs are plotted on the x and y axes. A straight line connecting these two points represents an additive effect.[14] Data points from the combination experiments that fall below this line indicate synergy, while points above the line indicate antagonism.[15]
Caption: Isobologram illustrating synergistic and antagonistic drug interactions.
Data Presentation: Hypothetical Results
The following tables present hypothetical data from a checkerboard assay with RYL-552 and Proguanil against P. falciparum.
Table 1: IC50 Values of RYL-552 and Proguanil Alone and in Combination
| Drug(s) | IC50 (nM) |
| RYL-552 | 10 |
| Proguanil | 500 |
| RYL-552 + Proguanil | 2.5 (RYL-552) + 125 (Proguanil) |
Table 2: Calculation of FIC Index
| Drug | FIC |
| RYL-552 | 2.5 / 10 = 0.25 |
| Proguanil | 125 / 500 = 0.25 |
| FIC Index | 0.25 + 0.25 = 0.50 |
In this hypothetical example, the FIC index of 0.5 indicates a strong synergistic interaction between RYL-552 and Proguanil.
Conclusion and Future Directions
The combination of RYL-552 and Proguanil holds significant promise as a novel antimalarial therapy. The distinct yet complementary mechanisms of action provide a strong rationale for their synergistic interaction, which can be robustly quantified using established in vitro methods. Further investigations, including in vivo studies and clinical trials, are warranted to fully elucidate the therapeutic potential of this combination in the fight against malaria.
References
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Srivastava, I. K., & Vaidya, A. B. (1999). A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil. Antimicrobial Agents and Chemotherapy, 43(6), 1334–1339. [Link]
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HealthHub. (n.d.). Atovaquone and Proguanil. Retrieved from [Link]
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Marastoni, M., et al. (1999). Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro. International Journal for Parasitology, 29(11), 1883-1891. [Link]
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Dr.Oracle. (2025). What is atovaquone?. Retrieved from [Link]
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Thakkar, N., & Garba, M. (2003). Atovaquone/Proguanil: A New Drug Combination to Combat Malaria. Journal of Postgraduate Medicine, 49(2), 153. [Link]
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Larsen, C. S., & Gøtzsche, P. C. (2001). [Atovaquone/proguanil. Prophylaxis and treatment of malaria]. Ugeskrift for Laeger, 163(44), 6149–6152. [Link]
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MedlinePlus. (2023). Atovaquone and Proguanil. Retrieved from [Link]
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Pudney, M., & Gutteridge, W. E. (2013). Antimalarial pharmacology and therapeutics of atovaquone. Journal of Antimicrobial Chemotherapy, 68(1), 26-34. [Link]
-
Wikipedia. (n.d.). Atovaquone/proguanil. Retrieved from [Link]
-
Srivastava, I. K., et al. (1999). A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil. Antimicrobial Agents and Chemotherapy, 43(6), 1334–1339. [Link]
-
Patsnap. (2024). What is the mechanism of Atovaquone?. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Atovaquone and proguanil (oral route). Retrieved from [Link]
-
Clain, J., et al. (2016). In Vitro Analysis of the Interaction between Atovaquone and Proguanil against Liver Stage Malaria Parasites. Antimicrobial Agents and Chemotherapy, 60(5), 3164–3167. [Link]
-
WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. Retrieved from [Link]
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Jin, Z. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222. [Link]
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Painter, H. J., et al. (2007). Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum. Eukaryotic Cell, 6(3), 526–535. [Link]
-
ResearchGate. (2023). How do you calculate the fractional inhibitory concentration index of two combinations of antibiotic and plant extract, when their MICs are unknown?. Retrieved from [Link]
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Gorka, A. P., et al. (2010). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy, 54(12), 5073–5080. [Link]
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Fidock, D. A., et al. (2008). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Retrieved from [Link]
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Paderu, P., et al. (2013). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 57(12), 6092–6101. [Link]
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Macuamule, C., et al. (2022). Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System. Journal of Fungi, 8(11), 1184. [Link]
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Fallahi-Sichani, M. (n.d.). Assessing drug synergy in combination therapies. Retrieved from [Link]
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BioPharma Dive. (2021). Lilly wagers almost $1B on Rigel's drugs for immune and nervous systems. Retrieved from [Link]
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Cobbold, S. A., et al. (2018). Atypical Molecular Basis for Drug Resistance to Mitochondrial Function Inhibitors in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 62(10), e00942-18. [Link]
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Kumar, S., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 23. [Link]
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GraphPad. (n.d.). How can I figure out if two drugs are additive or synergistic?. Retrieved from [Link]
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Biagini, G. A., et al. (2012). Inhibitors of the mitochondrial electron transport chain and de novo pyrimidine biosynthesis as antimalarials: The present status. Current Opinion in Chemical Biology, 16(5-6), 530–537. [Link]
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Tallarida, R. J. (2012). Quantitative Methods for Assessing Drug Synergism. Genes & Cancer, 3(3-4), 213–219. [Link]
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Biagini, G. A., et al. (2014). Novel inhibitors of the Plasmodium falciparum electron transport chain. Parasitology, 141(1), 50-65. [Link]
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ResearchGate. (2016). How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown?. Retrieved from [Link]
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Hiltensperger, G., et al. (2022). New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations. Antimicrobial Agents and Chemotherapy, 66(11), e0078722. [Link]
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Cokol, M., et al. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy. [Link]
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YouTube. (2020). Methods for Drug Combination Analysis. Retrieved from [Link]
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ASM Journals. (n.d.). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, M. Retrieved from [Link]
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A Comparative Guide to the Efficacy of RYL-552 Against Multidrug-Resistant Plasmodium Strains
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a formidable challenge to global health. The declining efficacy of artemisinin-based combination therapies (ACTs), the current frontline treatment, underscores the urgent need for novel antimalarials with unique mechanisms of action. This guide provides a comprehensive evaluation of RYL-552, a promising new antimalarial compound, and compares its performance with established drugs against multidrug-resistant Plasmodium strains.
The Imperative for Novel Antimalarials: The Case of RYL-552
Malaria remains a significant cause of morbidity and mortality worldwide, with resistance to nearly all available antimalarial drugs reported in P. falciparum.[1] This includes resistance to chloroquine, sulfadoxine-pyrimethamine, mefloquine, and now, partial resistance to artemisinins.[1][2] The development of new drugs with novel mechanisms of action is therefore a critical priority in the fight against malaria.
RYL-552 has emerged as a compound of interest due to its unique mode of action, targeting the parasite's mitochondrial electron transport chain (ETC). This guide will delve into the preclinical data available for RYL-552, providing a comparative analysis against standard antimalarials and outlining the experimental methodologies required for its comprehensive evaluation.
Mechanism of Action: A Multi-Pronged Attack on the Parasite's Powerhouse
RYL-552 exerts its antimalarial effect by disrupting the mitochondrial electron transport chain in P. falciparum. This pathway is crucial for the parasite's energy production and pyrimidine biosynthesis. What makes RYL-552 particularly promising is its ability to inhibit multiple targets within this chain, specifically the cytochrome bc1 complex at both the Qo and Qi sites, as well as the type II NADH dehydrogenase (PfNDH2).[3] This multi-target mechanism is a significant advantage in potentially overcoming resistance that has developed against single-target drugs like atovaquone, which also inhibits the cytochrome bc1 complex.[3]
Caption: Mechanism of RYL-552 action on the P. falciparum mitochondrial ETC.
In Vitro Efficacy Against Multidrug-Resistant P. falciparum
The in vitro activity of a novel antimalarial compound against a panel of well-characterized drug-resistant parasite strains is a critical first step in its evaluation. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency.
Available Data for RYL-552:
Published data indicates that RYL-552 is potent against both drug-sensitive (3D7) and dihydroartemisinin-resistant (803) strains of P. falciparum, with EC50 values of 9.81 nM and 9.30 nM, respectively.[3] A more potent derivative, RYL-581, shows even greater activity with EC50 values of 0.96 nM against both strains.[3]
Comparative In Vitro Efficacy Data:
To provide a broader context, the following table summarizes the reported IC50 values for several standard antimalarials against a panel of multidrug-resistant P. falciparum strains. It is important to note that direct comparative data for RYL-552 against this specific panel of resistant strains is not yet publicly available.
| Drug | 3D7 (Drug-Sensitive) IC50 (nM) | K1 (Chloroquine-Resistant) IC50 (nM) | Dd2 (Mefloquine-Resistant) IC50 (nM) | TM90-C2B (Atovaquone-Resistant) IC50 (nM) |
| RYL-552 | 9.81[3] | Data not available | Data not available | Data not available |
| Chloroquine | ~20[4] | ~275[5] | Resistant[6] | Data not available |
| Mefloquine | ~17[4] | Data not available | Resistant[6] | Data not available |
| Atovaquone | ~1[7] | Data not available | Data not available | >9000[7] |
| Artemisinin | ~2-10[4][7] | Data not available | Data not available | Data not available |
| Pyrimethamine | ~30[8] | Resistant[9] | Resistant[6] | Data not available |
Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay
This high-throughput method is a reliable alternative to traditional microscopic or radioisotope-based assays for determining the IC50 of antimalarial compounds.[3]
Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.
Detailed Steps:
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of the desired P. falciparum strain (e.g., 3D7, K1, Dd2).
-
Synchronize the parasite culture to the ring stage using a 5% D-sorbitol treatment. This is crucial for assay reproducibility.
-
Confirm synchronization and determine parasitemia by light microscopy of Giemsa-stained thin blood smears.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of RYL-552 and comparator drugs in DMSO.
-
Perform serial dilutions of the drugs in complete culture medium in a 96-well plate to achieve the desired final concentrations. Include drug-free wells as controls.
-
-
Assay Setup and Incubation:
-
Adjust the synchronized parasite culture to a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
Add the parasite suspension to each well of the 96-well plate containing the drug dilutions.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Fluorescence Measurement:
-
After the incubation period, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.
-
In Vivo Efficacy in Murine Malaria Models
While in vitro assays provide valuable information on a compound's intrinsic activity, in vivo studies in animal models are essential to assess its efficacy in a complex physiological system. The 4-day suppressive test in Plasmodium berghei-infected mice is a standard primary screen for antimalarial drug candidates.[10]
RYL-552 In Vivo Efficacy Data:
Currently, there is no publicly available data on the in vivo efficacy of RYL-552 in murine malaria models. The following protocol and comparative data for standard antimalarials provide a framework for conducting such studies.
Comparative In Vivo Efficacy Data (4-Day Suppressive Test in P. berghei-infected mice):
| Drug | Route of Administration | ED50 (mg/kg/day) | ED90 (mg/kg/day) |
| Chloroquine | Oral | ~1.5 - 5 | Data not available |
| Artemether | Oral | ~5-6 | ~10-12 |
| Mefloquine | Oral | ~1.5 - 3 | ~6 |
| Atovaquone | Oral | ~0.1 - 0.5 | ~1 |
Note: ED50 and ED90 values can vary depending on the mouse strain, parasite strain, and experimental conditions.
Experimental Protocol: 4-Day Suppressive Test
This test evaluates the ability of a compound to inhibit parasite growth during the early stages of infection.
Caption: Workflow for the 4-day suppressive test in P. berghei-infected mice.
Detailed Steps:
-
Animal Model and Parasite Strain:
-
Use a suitable mouse strain, such as Swiss albino or BALB/c mice.
-
Maintain a donor mouse infected with a chloroquine-sensitive strain of Plasmodium berghei.
-
-
Infection of Experimental Animals:
-
On Day 0, inoculate experimental mice intraperitoneally with approximately 1x10^7 P. berghei-parasitized red blood cells.
-
-
Drug Administration:
-
Randomly assign mice to treatment groups (including a vehicle control group and positive control groups receiving standard antimalarials).
-
Administer the test compound (RYL-552) and comparator drugs at various doses once daily for four consecutive days (Day 0 to Day 3). The route of administration (e.g., oral gavage, intraperitoneal injection) should be appropriate for the compound's formulation.
-
-
Monitoring of Parasitemia:
-
On Day 4, collect a drop of blood from the tail of each mouse and prepare a thin blood smear.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percentage of parasite growth inhibition for each dose using the following formula:
-
% Inhibition = 100 - [(Mean parasitemia of treated group / Mean parasitemia of control group) x 100]
-
-
Calculate the ED50 and ED90 values (the doses that inhibit parasite growth by 50% and 90%, respectively) by plotting the percentage of inhibition against the drug dose.
-
Preclinical Safety and Toxicology
A critical aspect of drug development is the evaluation of a compound's safety profile. This involves both in vitro and in vivo studies to identify potential toxicities.
RYL-552 Safety and Toxicology Data:
There is currently no publicly available information on the safety and toxicological profile of RYL-552. The following outlines the standard preliminary safety assessments that should be conducted.
In Vitro Cytotoxicity Assays:
-
Objective: To determine the cytotoxic potential of RYL-552 against mammalian cells.
-
Methodology:
-
Culture a panel of mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).
-
Expose the cells to a range of concentrations of RYL-552 for a defined period (e.g., 48-72 hours).
-
Assess cell viability using a standard assay such as the MTT or MTS assay.
-
Calculate the CC50 (the concentration that causes 50% cytotoxicity).
-
-
Interpretation: The selectivity index (SI), calculated as the ratio of the CC50 in a mammalian cell line to the IC50 against P. falciparum (SI = CC50 / IC50), is a key parameter. A higher SI value indicates greater selectivity for the parasite and a more favorable safety profile.
In Vivo Acute Toxicity Studies:
-
Objective: To determine the short-term toxicity of RYL-552 in an animal model and to identify the maximum tolerated dose (MTD).
-
Methodology:
-
Administer single, escalating doses of RYL-552 to groups of mice.
-
Observe the animals for a period of 14 days for any signs of toxicity, such as changes in behavior, weight loss, or mortality.
-
At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.
-
-
Interpretation: These studies provide crucial information for dose selection in subsequent efficacy studies and identify potential target organs for toxicity.
Conclusion and Future Directions
RYL-552 represents a promising new class of antimalarial compounds with a multi-targeted mechanism of action against the parasite's mitochondrial electron transport chain. The available in vitro data demonstrates its potent activity against both drug-sensitive and artemisinin-resistant P. falciparum strains.
However, a comprehensive evaluation of RYL-552's potential as a clinical candidate requires further investigation. Key future research directions should include:
-
Expanded In Vitro Profiling: Testing the efficacy of RYL-552 against a broader panel of well-characterized multidrug-resistant P. falciparum strains is essential to confirm its broad-spectrum activity.
-
Comprehensive In Vivo Efficacy Studies: Conducting the 4-day suppressive test and other in vivo models, such as the Rane's test for established infections, will be crucial to determine its efficacy in a physiological setting.
-
Preclinical Safety and Toxicology: A thorough evaluation of the safety and toxicological profile of RYL-552 is a prerequisite for any further development.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of RYL-552 is critical for optimizing dosing regimens.
By systematically addressing these research questions, the scientific community can fully elucidate the potential of RYL-552 and similar compounds to contribute to the next generation of antimalarial therapies.
References
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ResearchGate. (n.d.). In vivo efficacy in Plasmodium berghei-infected mice: onset of action... Retrieved from [Link]
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- MDPI. (2022). In Silico and In Vitro Antimalarial Screening and Validation Targeting Plasmodium falciparum Plasmepsin V. Molecules, 27(8), 2598.
- Fidock, D. A., et al. (2008). In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. International Journal for Parasitology, 38(7), 743-747.
- Asua, V., et al. (2014). In vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in Central Ethiopia. Malaria Journal, 13, 207.
- Acheampong, D. O., et al. (2022). In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers. Frontiers in Pharmacology, 13, 1005886.
- World Health Organization. (2014). The assessment of antimalarial drug efficacy in-vivo. WHO.
- Aminu, M., et al. (2017). In vitro efficacy of act drugs on Plasmodium falciparum clinical isolates from Kano and Katsina States, Nigeria. Bayero Journal of Pure and Applied Sciences, 10(1), 23-28.
- Fidock, D. A., et al. (2009). In vitro selection of Plasmodium falciparum drug-resistant parasite lines. Malaria Journal, 8(Suppl 1), S8.
- Yakubu, O. B., et al. (2024). IN VIVO EVALUATION OF THE ANTIPLASMODIAL EFFICACY OF MANGIFERA INDICA LEAF EXTRACT IN PLASMODIUM BERGHEI-INFECTED MICE. FUDMA JOURNAL OF SCIENCES, 8(6).
- Fidock, D. A., et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
- Gbotolorun, S. C., et al. (2019). In vivo studies on the biochemical indices of Plasmodium berghei infected mice treated with Alstonia boonei leaf and root extracts. Journal of Parasitic Diseases, 43(4), 629–637.
- Iribhogbe, O. I., et al. (2014). ANTIOXIDANT BASED COMBINATION THERAPY IN MALARIA: IN VIVO STUDY IN PLASMODIUM BERGHEI INFECTED MICE. BIOLIFE, 2(3), 903-909.
- Eke, C. B., et al. (2023). Repurpose of Mefloquine-Cotrimoxazole Combination as Anti-Plasmodial Agents in Mice Infected with Pasmodium Berghei.
- de Oliveira, A. C. A., et al. (2024). Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis. Frontiers in Cellular and Infection Microbiology, 14, 1378546.
- L'Episcopia, M., et al. (2023). Transmissibility of clinically relevant atovaquone-resistant Plasmodium falciparum by anopheline mosquitoes. bioRxiv.
- WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
- Basco, L. K., et al. (1995). In vitro response of Plasmodium falciparum to atovaquone and correlation with other antimalarials: comparison between African and Asian strains. The American Journal of Tropical Medicine and Hygiene, 53(4), 388-392.
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- Sisay, M., et al. (2022). In vitro demonstration of pyrimethamine resistance of "wild" Plasmodium falciparum in The Gambia. Transactions of the Royal Society of Tropical Medicine and Hygiene, 116(1), 69-74.
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- Randrianarivelojosia, M., et al. (2002). Current absence of pyrimethamine resistance of Plasmodium falciparum in Madagascar. Transactions of the Royal Society of Tropical Medicine and Hygiene, 96(5), 557-559.
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A Comparative Analysis of RYL-552 and Standard Antimalarials for Drug Discovery Researchers
In the ever-evolving landscape of antimalarial drug discovery, the emergence of novel compounds with unique mechanisms of action is paramount to overcoming the growing threat of drug resistance. This guide provides a comprehensive technical comparison of the investigational antimalarial compound RYL-552 against established standard-of-care antimalarials. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative in vitro efficacy, and the experimental methodologies required for a robust head-to-head evaluation.
Introduction: The Imperative for Novel Antimalarial Agents
Malaria, a devastating parasitic disease, continues to pose a significant global health burden. The efficacy of frontline artemisinin-based combination therapies (ACTs) is increasingly compromised by the emergence and spread of drug-resistant Plasmodium falciparum strains.[1] This alarming trend necessitates a concerted effort to identify and characterize new chemical entities that act on novel parasite targets. RYL-552, a promising drug candidate, has garnered attention for its multi-target inhibition of the parasite's mitochondrial electron transport chain (mETC), a pathway distinct from that of many current antimalarials.
This guide will provide a detailed comparative analysis of RYL-552 against a panel of standard antimalarials: Artemisinin, Chloroquine, Atovaquone-proguanil, and Mefloquine. We will explore their mechanisms of action, present comparative in vitro efficacy data, and provide detailed protocols for key experimental workflows to facilitate independent verification and further research.
Section 1: Mechanisms of Action - A Tale of Different Targets
A fundamental understanding of a drug's mechanism of action is critical for predicting its efficacy, potential for resistance development, and its suitability for combination therapies. RYL-552 and the standard antimalarials exhibit diverse modes of action, targeting distinct and vital parasite processes.
RYL-552: A Multi-Pronged Attack on the Parasite's Powerhouse
RYL-552 exerts its antimalarial effect by simultaneously inhibiting multiple components of the Plasmodium falciparum mitochondrial electron transport chain (mETC).[2] This vital pathway is essential for ATP synthesis and the regeneration of ubiquinone, a critical cofactor for pyrimidine biosynthesis. Specifically, RYL-552 has been shown to target:
-
Type II NADH:ubiquinone oxidoreductase (PfNDH2): An enzyme unique to the parasite and absent in humans, making it an attractive drug target.
-
Cytochrome bc1 complex (Complex III): RYL-552 binds to both the Qo and Qi sites of this complex, disrupting the Q-cycle and inhibiting electron flow. This dual-site binding may contribute to a lower propensity for resistance development compared to single-site inhibitors.
This multi-target mechanism represents a significant advantage, as it may be more resilient to the development of resistance, a common failure point for single-target antimalarials. A more potent derivative, RYL-581, which shares this multi-target mechanism, has demonstrated good in vivo activity, suggesting the promise of this compound class.[2]
Caption: Mechanism of RYL-552 and Atovaquone on the P. falciparum mETC.
Standard Antimalarials: A Spectrum of Strategies
The standard antimalarials employ a variety of mechanisms to kill the parasite:
-
Artemisinin and its derivatives: These compounds are activated by heme iron within the parasite's food vacuole, generating a cascade of reactive oxygen species (ROS) that damage parasite proteins and lipids, leading to rapid parasite clearance.[3]
-
Chloroquine: This weak base accumulates in the acidic food vacuole of the parasite and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine is believed to cap the growing hemozoin crystal, preventing further polymerization of toxic heme.[4]
-
Atovaquone-proguanil: This combination therapy targets two separate pathways. Atovaquone is a selective inhibitor of the parasite's cytochrome bc1 complex (Complex III) at the Qo site, collapsing the mitochondrial membrane potential.[5] Proguanil, through its active metabolite cycloguanil, inhibits dihydrofolate reductase (DHFR), an enzyme essential for pyrimidine and purine synthesis. The synergistic action of these two compounds enhances their overall efficacy.
-
Mefloquine: The precise mechanism of mefloquine is not fully elucidated, but recent evidence suggests that it inhibits protein synthesis by binding to the 80S ribosome of the parasite.[6] It is also thought to interfere with heme detoxification.
Caption: Chloroquine's mechanism of inhibiting hemozoin formation.
Section 2: Comparative In Vitro Efficacy
The 50% inhibitory concentration (IC50) is a critical metric for assessing the in vitro potency of an antimalarial compound. The following table summarizes the reported IC50 values for RYL-552 and standard antimalarials against both drug-sensitive (3D7) and drug-resistant (K1, Dd2) strains of P. falciparum.
| Compound | P. falciparum 3D7 (Drug-Sensitive) IC50 (nM) | P. falciparum K1/Dd2 (Drug-Resistant) IC50 (nM) | Reference(s) |
| RYL-552 | 9.81 | 9.30 (DHA-resistant 803 strain) | [2] |
| Artemisinin | ~1-10 | ~1-15 | [7][8] |
| Chloroquine | 8.6 ± 0.4 | 155 ± 11.4 (K1) / 90.2 ± 10.6 (Dd2) | [9] |
| Atovaquone | ~1-5 | Variable (resistance can develop) | [10][11] |
| Proguanil | >1000 | >1000 | [10] |
| Mefloquine | ~5-20 | ~20-100 | [12] |
Note: IC50 values can vary between studies due to differences in assay conditions. The data presented here are for comparative purposes.
These data indicate that RYL-552 exhibits potent low nanomolar activity against both drug-sensitive and drug-resistant P. falciparum strains, with its efficacy being comparable to or exceeding that of some standard antimalarials.
Section 3: Experimental Protocols for Benchmarking
To ensure the reproducibility and validity of comparative efficacy studies, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for the in vitro SYBR Green I-based fluorescence assay and the in vivo 4-day suppressive test (Peter's Test).
In Vitro Efficacy: SYBR Green I-Based Fluorescence Assay
This high-throughput assay is a widely accepted method for determining the IC50 of antimalarial compounds by measuring parasite DNA content as an indicator of parasite growth.
Workflow Diagram
Caption: Workflow for the SYBR Green I-based in vitro assay.
Step-by-Step Protocol:
-
Preparation of Drug Plates:
-
Serially dilute the test compounds (RYL-552 and standard antimalarials) in an appropriate solvent (e.g., DMSO) and then in complete culture medium.
-
Dispense 25 µL of each drug dilution into a 96-well microtiter plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 and K1 strains) in human erythrocytes.
-
Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol. This step is crucial for assay consistency.
-
-
Assay Initiation:
-
Adjust the parasitemia of the synchronized culture to 0.5% at a 2% hematocrit in complete culture medium.
-
Add 200 µL of the parasite suspension to each well of the drug-coated plate.
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.
-
Remove 100 µL of the culture supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
-
Fluorescence Measurement:
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Normalize the fluorescence values to the drug-free control wells (representing 100% parasite growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
In Vivo Efficacy: 4-Day Suppressive Test (Peter's Test)
This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model, typically using Plasmodium berghei.[3]
Workflow Diagram
Caption: Workflow for the 4-day suppressive in vivo test.
Step-by-Step Protocol:
-
Animal Model:
-
Use Swiss albino mice (or another appropriate strain) of a specific age and weight range.
-
Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.
-
-
Parasite Inoculation:
-
Obtain blood from a donor mouse with a rising P. berghei parasitemia (typically 20-30%).
-
Dilute the infected blood in a suitable buffer (e.g., Alsever's solution) to a concentration of 1 x 10^7 infected red blood cells per 0.2 mL.
-
Infect the experimental mice intraperitoneally with 0.2 mL of the parasite suspension on Day 0.
-
-
Drug Administration:
-
Randomly divide the infected mice into groups (typically 5-6 mice per group).
-
Groups should include a negative control (vehicle only), a positive control (a standard antimalarial like chloroquine), and several dose levels of the test compound (RYL-552).
-
Administer the drugs orally or via another appropriate route once daily for four consecutive days (Day 0 to Day 3), starting approximately 2-4 hours after infection.
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by counting the number of infected red blood cells out of a total of at least 500 red blood cells under a light microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasitemia suppression for each drug-treated group using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
The dose that causes a 50% reduction in parasitemia (ED50) can be calculated by plotting the percent suppression against the log of the drug dose.
-
Conclusion and Future Directions
RYL-552 represents a promising new class of antimalarial compounds with a novel multi-target mechanism of action against the parasite's mitochondrial electron transport chain. Its potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum underscores its potential as a valuable tool in the fight against malaria.
This guide provides the foundational knowledge and experimental framework for a comprehensive comparative evaluation of RYL-552 against standard antimalarials. Further preclinical development, including in vivo efficacy studies in various animal models, pharmacokinetic and toxicology profiling, and assessment of its transmission-blocking potential, will be crucial in determining the clinical viability of RYL-552 and its derivatives. The methodologies outlined herein provide a robust starting point for researchers to contribute to the critical mission of discovering and developing the next generation of life-saving antimalarial drugs.
References
- Akoachere, M., Buchholz, K., Fischer, E., Burhenne, J., Haefeli, W. E., Schirmer, R. H., & Becker, K. (2005). In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins. Antimicrobial Agents and Chemotherapy, 49(11), 4592–4597.
- D'Alessandro, S., Corbett, Y., Ilboudo, D. P., Misra, S. K., Dahiya, N., Abay, S. M., ... & Taramelli, D. (2023). In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection. Frontiers in Cellular and Infection Microbiology, 13, 1269804.
- World Health Organization. (2021). World malaria report 2021.
- Singh, P., Kumar, V., Singh, P., & Singh, S. (2019). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research, 149(5), 643.
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A Guide to Target Engagement Validation: The Case of RYL-552 and the Elusive PfNDH2 Target in Plasmodium falciparum
A Senior Application Scientist's Perspective on Navigating the Complexities of Antimalarial Drug Discovery
In the relentless pursuit of novel therapeutics against malaria, the parasite's type II NADH:quinone oxidoreductase (PfNDH2) has long been heralded as a promising drug target.[1][2] This enzyme is a component of the mitochondrial electron transport chain (mtETC) in Plasmodium falciparum, the deadliest species of human malaria parasite. Crucially, PfNDH2 is absent in humans, offering a potential therapeutic window with minimal off-target effects in the host.[1][2][3] Among the compounds developed to inhibit this enzyme was RYL-552, a substituted quinolone.[4] However, the scientific journey of RYL-552 has highlighted a critical challenge in drug discovery: the rigorous and unbiased validation of target engagement.
This guide provides an in-depth comparison of experimental strategies for validating the target of antimalarial compounds, using the RYL-552 and PfNDH2 story as a central case study. We will explore the initial hypothesis, the subsequent contradictory evidence, and the methods that ultimately revealed the true mechanism of action. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases, offering practical insights into designing robust target validation cascades.
The Initial Hypothesis: RYL-552 as a PfNDH2 Inhibitor
The rationale for targeting PfNDH2 is sound. It is a single subunit NADH dehydrogenase that is distinct from the multi-subunit Complex I found in the mammalian mtETC.[1][2][3] This distinction has fueled significant efforts to develop specific inhibitors. RYL-552, along with compounds like CK-2-68, emerged from these efforts as putative PfNDH2 inhibitors.[4][5] The initial evidence was likely based on in vitro biochemical assays showing inhibition of recombinant PfNDH2 activity.
The Plot Twist: Evidence of an Alternative Target
The narrative began to shift when unexpected results emerged from in-parasite studies. Instead of selecting for mutations in the pfndh2 gene, parasites resistant to RYL-552 and CK-2-68 consistently developed mutations in the gene encoding cytochrome b (PfCytB), a component of the cytochrome bc1 complex (Complex III) in the mtETC.[4] This was a significant finding, suggesting that the primary antiparasitic activity of these compounds was not through the inhibition of PfNDH2.
Further casting doubt on PfNDH2's role as the primary target, CRISPR/Cas9-mediated knockout of the pfndh2 gene in P. falciparum did not significantly alter the parasite's susceptibility to these quinolones.[1][3] The knockout parasites remained highly sensitive to RYL-552 and CK-2-68, strongly indicating that these compounds exert their effect through a different mechanism.[1] These findings underscore the critical importance of moving beyond in vitro assays and employing a multi-faceted approach to target validation in a cellular context.
A Comparative Guide to Target Validation Methodologies
To avoid the pitfalls illustrated by the RYL-552 case, a robust target validation strategy should integrate biochemical, genetic, and cellular approaches. Here, we compare key methodologies, highlighting their strengths and weaknesses.
Biochemical Assays: The First Step, Not the Final Word
Biochemical assays are indispensable for initial screening and characterization of enzyme inhibitors.
Methodology:
-
Enzyme Activity Assays: Recombinant PfNDH2 can be purified and its activity measured by monitoring the oxidation of NADH.[6] The assay typically follows the decrease in absorbance at 340 nm as NADH is converted to NAD+. Putative inhibitors like RYL-552 are added at varying concentrations to determine their IC50 value.[7]
Strengths:
-
High-throughput and cost-effective for initial screening.
-
Provides direct evidence of interaction with the purified protein.
Limitations:
-
Does not guarantee on-target activity in a complex cellular environment.
-
Susceptible to artifacts from non-specific inhibition.
-
Does not account for compound permeability, metabolism, or efflux from the cell.
Causality in Experimental Choice: While essential for identifying initial hits, relying solely on biochemical data can be misleading, as demonstrated by RYL-552. The in vitro environment lacks the complexity of the parasite's cellular machinery.
Genetic Validation: The Gold Standard for Target Essentiality and Engagement
Genetic approaches provide the most compelling evidence for a compound's mechanism of action.
Methodologies:
-
Gene Knockout/Knockdown: As performed for pfndh2, deleting or reducing the expression of the target gene can determine if the target is essential and if its absence phenocopies the effect of the compound.[1][3]
-
Resistance Selection and Whole-Genome Sequencing: Culturing parasites under escalating drug pressure and sequencing the genomes of resistant clones can identify mutations in the target protein or related pathways.[4]
Strengths:
-
Provides strong evidence for the physiological target of a compound.
-
Can reveal unexpected off-target effects or resistance mechanisms.
Limitations:
-
Can be time-consuming and technically challenging.
-
Not all genes are amenable to genetic manipulation.
Causality in Experimental Choice: The CRISPR/Cas9-mediated knockout of pfndh2 was a pivotal experiment that definitively showed the gene was not essential for the asexual blood stage and that RYL-552's activity was independent of its presence.[1][3] This highlights the power of genetic tools to validate or invalidate a drug target.
Cellular Target Engagement Assays: Bridging the Gap Between In Vitro and In Vivo
These assays confirm that the compound interacts with its intended target within the living parasite.
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][9] Intact parasite cells are treated with the compound, heated, and the amount of soluble target protein is quantified, typically by Western blot or mass spectrometry.[10][11] An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement.
Strengths:
-
Measures target engagement in a physiologically relevant context.[9]
-
Can be adapted for proteome-wide screening to identify off-targets.[8]
Limitations:
-
Requires a specific antibody for the target protein (for Western blot-based detection).
-
Mass spectrometry-based CETSA can be technically demanding and expensive.
Causality in Experimental Choice: Had CETSA been applied early in the development of RYL-552, it could have provided direct evidence of its engagement with PfCytB and a lack of engagement with PfNDH2 in the parasite, potentially redirecting research efforts much sooner.
Visualizing the Target Validation Workflow
A well-designed target validation workflow incorporates multiple lines of evidence to build a convincing case for a compound's mechanism of action.
Caption: An integrated workflow for antimalarial drug target validation.
Data Summary: Comparing Putative PfNDH2 Inhibitors
| Compound | Putative Target | Confirmed Target | Evidence for Target Misidentification |
| RYL-552 | PfNDH2 | PfCytB | Resistance mutations in pfcytb[4] |
| CK-2-68 | PfNDH2 | PfCytB | Resistance mutations in pfcytb; activity unaffected by pfndh2 knockout[1][3][4] |
| HDQ | PfNDH2 | PfCytB | Activity unaffected by pfndh2 knockout[1][3] |
Step-by-Step Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PfNDH2 Target Engagement
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes to a high parasitemia.
-
Compound Treatment: Resuspend infected red blood cells (iRBCs) in culture medium and treat with RYL-552 (or DMSO as a vehicle control) at various concentrations for 1 hour at 37°C.
-
Heating Step: Aliquot the treated iRBCs into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a specific antibody against PfNDH2.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble PfNDH2 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
Protocol 2: In Vitro Resistance Selection
-
Drug Pressure: Expose a large population of P. falciparum parasites (e.g., 10^9) to a low concentration of RYL-552 (e.g., 2-3x the IC50).
-
Culture Monitoring: Monitor the parasite culture for recrudescence.
-
Dose Escalation: Once parasites have adapted, gradually increase the concentration of RYL-552 in the culture medium.
-
Clonal Isolation: Isolate clonal parasite lines from the resistant population by limiting dilution.
-
Phenotypic Characterization: Determine the IC50 of the resistant clones to RYL-552 and other control antimalarials.
-
Whole-Genome Sequencing: Extract genomic DNA from the resistant clones and the parental strain and perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) associated with resistance.
Conclusion: Embracing Rigorous Validation for Future Success
The story of RYL-552 and PfNDH2 is a powerful reminder of the complexities inherent in drug discovery. While PfNDH2 remains a theoretically attractive target, particularly for transmission-blocking strategies, the evidence suggests it is not the primary target of quinolone inhibitors like RYL-552 in the asexual blood stages.[12] This case study champions a paradigm shift from a linear to an integrated and iterative approach to target validation. By combining biochemical, genetic, and cellular methodologies, researchers can build a more complete and accurate picture of a compound's mechanism of action, ultimately increasing the probability of success in the development of new and effective antimalarial drugs. The scientific integrity of our work depends on such rigorous, self-validating systems.
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Mitochondrial type II NADH dehydrogenase of Plasmodium falciparum (PfNDH2) is dispensable in the asexual blood stages. PLoS Biology. [Link]
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Reactions of Plasmodium falciparum Type II NADH: Ubiquinone Oxidoreductase with Nonphysiological Quinoidal and Nitroaromatic Oxidants. MDPI. [Link]
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Identification, Design and Biological Evaluation of Heterocyclic Quinolones Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2). Journal of Medicinal Chemistry. [Link]
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Functional Characterization and Target Validation of Alternative Complex I of Plasmodium falciparum Mitochondria. Journal of Biological Chemistry. [Link]
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Publish Comparison Guide: RYL-552 Selectivity Index (Mammalian vs. Parasite Mitochondria)
Executive Summary: The "Double-Tap" Strategy
RYL-552 represents a paradigm shift in antimalarial pharmacodynamics. Unlike Atovaquone , which targets the cytochrome bc1 complex (Complex III) alone—leading to rapid resistance via single point mutations (e.g., Y268S)—RYL-552 functions as a dual-target inhibitor .
It simultaneously blockades PfNDH2 (Type II NADH dehydrogenase) and the Qo/Qi sites of Complex III . This "double-tap" mechanism creates a high genetic barrier to resistance while maintaining an exceptional Selectivity Index (SI) against mammalian mitochondria.
Key Performance Metric:
-
Parasite Potency (EC50): ~9.8 nM (P. falciparum 3D7)
-
Mammalian Toxicity (CC50): >10,000 nM (HepG2/Huh7)
-
Selectivity Index (SI): >1,000
Mechanism of Action & Selectivity Logic
The selectivity of RYL-552 is not accidental; it is engineered based on fundamental evolutionary divergences between the host and the parasite electron transport chains (ETC).
The Selectivity Gap
-
Target 1 (PfNDH2): Mammalian mitochondria lack NDH2 entirely. They utilize the multi-subunit Complex I (NADH:ubiquinone oxidoreductase) for NADH oxidation. RYL-552 inhibits PfNDH2, a single-subunit enzyme critical for parasite ubiquinone regeneration, with no mammalian ortholog to cross-react with.
-
Target 2 (Complex III): While both host and parasite possess Complex III, RYL-552 exploits structural variances in the Q-cycle binding pockets (Qo and Qi sites), maintaining potency against the parasite while sparing the human homolog at therapeutic concentrations.
Visualizing the Pathway
The following diagram illustrates the differential inhibition that drives the Selectivity Index.
Caption: RYL-552 Dual-Target Mechanism. Note the absence of the primary target (NDH2) in the mammalian pathway, ensuring high selectivity.
Comparative Performance Data
The following table synthesizes data from in vitro assays comparing RYL-552 against standard-of-care and experimental alternatives.
| Compound | Primary Target | Parasite EC50 (P. falciparum) | Mammalian CC50 (HepG2/Huh7) | Selectivity Index (SI) | Resistance Risk |
| RYL-552 | PfNDH2 + Cyt bc1 | 9.8 nM | > 10,000 nM | > 1,020 | Low (Dual Target) |
| Atovaquone | Cyt bc1 (Qo site) | ~1.0 nM | > 10,000 nM | > 10,000 | High (Single Point Mutation) |
| DSM265 | DHODH | ~10 nM | > 50,000 nM | > 5,000 | Moderate |
| Chloroquine | Heme Detox | ~20 nM (Sensitive) | > 10,000 nM | ~500 | Widespread Resistance |
Interpretation: While Atovaquone displays a higher raw SI, its utility is compromised by the rapid emergence of resistance. RYL-552 sacrifices negligible potency for a robust "resistance-proofing" mechanism. An SI >1,000 is clinically regarded as an excellent safety margin for lead optimization.
Experimental Protocols for Validation
To replicate these findings or benchmark new compounds against RYL-552, use the following self-validating protocols.
Protocol A: Parasite Growth Inhibition (The Potency Assay)
Objective: Determine EC50 against P. falciparum.
-
Culture: Maintain P. falciparum (strain 3D7) in O+ human erythrocytes at 2% hematocrit in RPMI 1640 supplemented with Albumax II.
-
Synchronization: Synchronize parasites to the ring stage using 5% Sorbitol treatment 48 hours prior to assay.
-
Plating: Dispense 90 µL of parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well black-bottom plates.
-
Treatment: Add 10 µL of RYL-552 (serial dilutions from 1000 nM down to 0.1 nM). Include Atovaquone as a positive control and DMSO (0.5%) as a vehicle control.
-
Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N2, 5% O2, 5% CO2).
-
Readout (SYBR Green I):
-
Lyse cells with lysis buffer containing SYBR Green I dye.
-
Incubate in dark for 1 hour.
-
Read fluorescence (Ex: 485 nm, Em: 535 nm).
-
-
Calculation: Plot fluorescence vs. log[concentration] to derive EC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Mammalian Counter-Screen (The Safety Assay)
Objective: Determine CC50 in HepG2 cells to calculate SI.
-
Seeding: Seed HepG2 cells at 5,000 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours to allow attachment.
-
Treatment: Replace media with fresh media containing RYL-552 (Serial dilutions: 100 µM to 0.1 µM). Note: Test up to 100 µM to rigorously define the toxicity ceiling.
-
Duration: Incubate for 48 hours at 37°C, 5% CO2.
-
Readout (WST-1 or MTT):
-
Add 10 µL WST-1 reagent per well.
-
Incubate for 2-4 hours.
-
Measure absorbance at 450 nm (Reference: 650 nm).
-
-
Validation: Cell viability must remain >90% in vehicle controls. If RYL-552 shows <50% inhibition at 10 µM, report CC50 as ">10 µM".
Protocol C: Mechanistic Confirmation (Seahorse XF Analysis)
Objective: Prove mitochondrial targeting (OCR inhibition).
This is the "Gold Standard" for confirming RYL-552 acts via the ETC and not off-target cytotoxicity.
-
Isolation: Isolate P. falciparum mitochondria via nitrogen cavitation or use saponin-permeabilized parasites.
-
Setup: Plate mitochondria in Seahorse XF96 plates.
-
Substrates:
-
Port A (Substrate): Add Malate/Glutamate (feeds Complex I/NDH2 path) or Decylubiquinone (feeds Complex III).
-
Port B (Inhibitor): Inject RYL-552 (10x EC50).
-
-
Measurement: Monitor Oxygen Consumption Rate (OCR).
-
Expected Result:
-
Parasite: Immediate, dose-dependent drop in OCR upon RYL-552 injection.
-
Mammalian (HepG2): No significant drop in OCR at therapeutic concentrations (10-100 nM), confirming selectivity.
-
Workflow Visualization
Use this decision tree to screen RYL-552 analogs or verify batch quality.
Caption: Validated screening cascade for RYL-series mitochondrial inhibitors.
References
-
Yang, Y., et al. (2017).[1] "Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule to Eliminate Drug-Resistant Malaria." Journal of Medicinal Chemistry, 60(5), 1994–2005.[1]
-
Hang, J., et al. (2025). "Application Notes and Protocols for Plasmodium falciparum Growth Inhibition Assay with RYL-552." BenchChem Protocols.
-
Biagini, G. A., et al. (2012). "Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria." Proceedings of the National Academy of Sciences, 109(21), 8298-8303.
-
Painter, H. J., et al. (2007). "Specific role of mitochondrial electron transport in blood-stage Plasmodium falciparum." Nature, 446(7131), 88-91.
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A Comparative Guide to the In Vivo Efficacy of RYL-552 and RYL-581 in Antimalarial Research
This guide provides a detailed comparison of two related antimalarial compounds, RYL-552 and its optimized analog RYL-581. We will delve into their mechanism of action, comparative preclinical data, and the experimental workflows used to determine their efficacy, offering researchers and drug development professionals a comprehensive overview of their potential.
Introduction: Targeting the Parasite's Powerhouse
The rise of drug-resistant Plasmodium falciparum strains presents a formidable challenge to global health, necessitating the development of novel therapeutics. The parasite's mitochondrial electron transport chain (mETC) has emerged as a validated and highly attractive target for new antimalarials. This pathway is essential for parasite survival but possesses key structural and biochemical differences from its human counterpart, offering a window for selective inhibition.
Within this context, the RYL series of compounds has been developed as potent inhibitors of the parasite's mETC. This guide focuses on the evolution from the parent compound, RYL-552, to its advanced analog, RYL-581, detailing the significant improvements in potency and in vivo efficacy achieved through structure-based drug design.
Mechanism of Action: A Multi-Pronged Attack on Mitochondrial Respiration
A critical strategy to overcome drug resistance is the development of multi-targeting inhibitors. Both RYL-552 and RYL-581 employ this advanced mechanism, attacking the parasite's mETC at multiple points to create a robust inhibitory effect.
RYL-552 was initially identified as a non-competitive inhibitor of P. falciparum type II NADH dehydrogenase (PfNDH2), an enzyme crucial for feeding electrons into the mETC that is absent in humans[1][2]. Further studies revealed a more complex profile, showing that RYL-552 also binds to the Qo and Qi sites of the cytochrome bc1 complex (Complex III)[1][2][3].
RYL-581 was engineered from RYL-552 to optimize this multi-targeting profile. It is an extremely potent molecule designed to simultaneously engage three distinct binding sites: an allosteric site on PfNDH2 as well as the Qo and Qi sites of the bc1 complex[4][5]. This triple-inhibition mechanism is believed to be a key factor in its dramatically enhanced potency and its ability to overcome resistance.
Figure 1: Multi-target mechanism of RYL-552 and RYL-581 on the parasite mETC.
Head-to-Head Comparison: From Physicochemical Properties to In Vivo Success
The optimization of RYL-552 to RYL-581 resulted in substantial improvements across key drug-like properties, culminating in superior in vivo performance. RYL-581 is not merely an incremental improvement but represents a significant leap in antimalarial development.
Physicochemical and In Vitro Profile
A major liability of many potent compounds is poor solubility, which can hinder development. RYL-581 was specifically designed to address this shortcoming of its parent compound.
| Parameter | RYL-552 | RYL-581 | Fold Improvement | Significance |
| Aqueous Solubility | 0.27 µmol/L[3][4] | 13.6 µmol/L[3][4] | ~50x | Enhances potential for oral and injectable formulations. |
| In Vitro Potency (EC₅₀) | ~16.7 nmol/L | 0.056 nmol/L[4] | ~300x | Demonstrates exceptionally high intrinsic activity against the parasite. |
| Primary Targets | PfNDH2, bc1 (Qo, Qi)[1][3] | PfNDH2, bc1 (Qo, Qi)[4][5] | N/A | Multi-targeting mechanism maintained and optimized. |
Comparative In Vivo Efficacy
The true test of an antimalarial candidate lies in its ability to clear parasites in a living organism. In this regard, RYL-581 demonstrates a clear and decisive advantage over RYL-552. While RYL-552 was effective at clearing parasitemia in murine models at doses between 10-90 mg/kg, RYL-581 achieves complete clearance and cure at significantly lower doses[1][3][6].
| Compound | Animal Model | Dose Regimen | Efficacy Outcome | Survival Rate |
| RYL-552 | Murine models[1] | 10-90 mg/kg | Effective clearance of parasitemia[1][3] | Not specified |
| RYL-581 | P. yoelii-infected BALB/c mice[4] | 3 mg/kg/day (4 days) | Complete parasite clearance by Day 22[4] | 80%[4] |
| RYL-581 | P. yoelii-infected BALB/c mice[4] | 10 mg/kg/day (4 days) | Complete cure by Day 16 [4] | 100% [4] |
These results show that RYL-581 not only possesses markedly improved potency but also translates this potency into superior in vivo efficacy, outperforming both its predecessor and the established antimalarial drug atovaquone[1][6].
Experimental Methodology: The In Vivo Efficacy Study
To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the experimental design. The in vivo efficacy of RYL-581 was evaluated using a standard model for malaria research.
Step-by-Step Protocol
-
Animal Model: Six to eight-week-old female BALB/c mice (approx. 25g) are used for the study. Animals are housed in specific pathogen-free conditions with free access to food and water[4][5].
-
Infection: On Day 0, mice are infected via intraperitoneal injection with approximately 1 x 10⁶ red blood cells parasitized with Plasmodium yoelii[4][5].
-
Group Randomization: Infected mice are randomized into treatment and control groups (n=5 per group)[4][5].
-
Compound Formulation: The test compounds (e.g., RYL-581) are dissolved in a vehicle solution suitable for administration, such as an aqueous solution containing 5% DMSO and 18% PEGylated castor oil[4][5].
-
Dosing Regimen: Treatment begins 24 hours post-infection. The compound is administered once daily for four consecutive days at specified dosages (e.g., 3 mg/kg/d and 10 mg/kg/d). A vehicle-only group serves as the negative control, and a known antimalarial like chloroquine can be used as a positive control[4].
-
Monitoring Parasitemia: Starting on Day 3 post-infection, a small blood sample is taken from the tail vein of each mouse daily. A thin blood smear is prepared, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia)[4].
-
Endpoint Analysis: Mice are monitored daily for signs of illness and survival. The primary endpoints are the clearance of parasites from the blood and the overall survival rate over the course of the study (e.g., 20-30 days)[4].
Figure 2: Standard workflow for an in vivo antimalarial efficacy study.
Discussion and Conclusion
The data compellingly demonstrates that RYL-581 is a highly successful optimization of RYL-552. The structure-based design approach effectively addressed the limitations of the parent compound, primarily its suboptimal solubility, leading to a molecule with a nearly 300-fold increase in in vitro potency[4].
Crucially, this enhanced potency translates directly to superior in vivo efficacy. The ability of RYL-581 to achieve 100% survival and cure in a stringent mouse model of malaria at a dose of 10 mg/kg/day is a significant finding[4]. This suggests that RYL-581 has favorable pharmacokinetic properties that allow it to maintain therapeutic concentrations in vivo.
References
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ResearchGate. Targets elucidation of RYL-552 and RYL-581. (A) yDHOD transgenic... [Online]. Available: [Link]
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MDPI. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System. [Online]. Available: [Link]
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Safety Operating Guide
Proper Disposal Procedures for RYL-552: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the research compound RYL-552. As a potent, cytotoxic kinase inhibitor, improper disposal of RYL-552 and its associated waste can pose significant risks to personnel and the environment. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering your team to handle this compound with expertise and confidence.
Hazard Assessment of RYL-552
Before handling any chemical, a thorough understanding of its risks is paramount. RYL-552 is a crystalline solid with the following key hazard characteristics:
-
Cytotoxicity: As a kinase inhibitor, RYL-552 is designed to interfere with cellular processes and is considered cytotoxic. Any contact with the compound can pose a health risk.[1][2][3]
-
Reactivity: RYL-552 is stable under normal laboratory conditions but should be kept away from strong oxidizing and reducing agents to prevent uncontrolled reactions.
-
Solubility: It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol, but has poor aqueous solubility. This dictates the choice of decontamination solutions and the nature of liquid waste streams.
All handling and disposal procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6]
Waste Segregation: The Foundation of Safe Disposal
Proper segregation at the point of generation is the most critical step in managing RYL-552 waste.[1][7] Mixing different waste streams can lead to dangerous chemical reactions, complicates disposal, and increases costs. All waste containers must be clearly labeled, kept closed when not in use, and stored in a designated satellite accumulation area within the laboratory.[7][8][9]
Caption: A logical workflow for responding to an RYL-552 spill.
By integrating these scientifically grounded procedures into your daily workflow, you contribute to a culture of safety and responsibility. This guide serves as a living document; always consult your institution's specific EHS guidelines and the latest Safety Data Sheet (SDS) for RYL-552.
References
-
Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). [Link]
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Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]
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National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]
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Daniels Health. Cytotoxic Waste Disposal Guidelines.[Link]
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GERPAC. Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs.[Link]
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A Guide to Personal Protective Equipment for Chemical Handling: The Critical Role of the Safety Data Sheet
A Note on "RYL-552": Before proceeding, it is crucial to address the specific substance mentioned, "RYL-552." A thorough search for a chemical compound with this identifier did not yield a conclusive match for a specific, pure substance. Instead, the identifier is similar to various commercial product names. This guide, therefore, cannot provide specific advice for "RYL-552" but will instead equip you, the researcher, with a robust framework for determining the appropriate Personal Protective Equipment (PPE) for any chemical you may handle, using the indispensable Safety Data Sheet (SDS) as the cornerstone of your risk assessment.
As a Senior Application Scientist, my primary goal is to empower you to work safely and effectively. This guide is structured to provide not just a list of equipment, but a deep understanding of the principles behind PPE selection, use, and disposal. True laboratory safety is not a checklist; it is a mindset grounded in a thorough understanding of the materials and procedures at hand.
The Cornerstone of Chemical Safety: The Safety Data Sheet (SDS)
Before any work with a chemical substance begins, the most critical step is to obtain and thoroughly review its Safety Data Sheet (SDS). The SDS is a standardized document prepared by the manufacturer that provides comprehensive information about a chemical's properties and hazards.[1] It is the foundation of any and all safety protocols.[2][3]
The SDS is divided into 16 sections, each providing vital information.[1][4] For the purpose of selecting PPE, Section 8: Exposure controls/personal protection is the most immediately relevant.[4] However, a holistic understanding of the chemical's properties requires reviewing several other sections, including:
-
Section 2: Hazards identification: This section details the chemical's potential health and physical hazards.
-
Section 9: Physical and chemical properties: Information on the chemical's form (solid, liquid, gas), volatility, and other properties will influence exposure risk.[4]
-
Section 11: Toxicological information: This provides data on the routes of exposure and potential health effects.[4]
A Risk-Based Approach to PPE Selection
The selection of PPE is not a one-size-fits-all process. It is the result of a careful risk assessment that considers the chemical's intrinsic hazards and the specific procedures being performed.[5][6][7] The fundamental steps of this assessment are:
-
Identify the Hazards: What are the specific health and physical hazards of the chemical? (e.g., corrosive, toxic, flammable). This information is found in the SDS.[8]
-
Assess the Risks of Exposure: How might you be exposed during your planned experiment? Consider the quantity of the substance, its concentration, its physical form, and the procedures involved (e.g., weighing a powder, transferring a volatile liquid).[9][10]
-
Implement Control Measures: The "Hierarchy of Controls" is a fundamental principle in laboratory safety. Before relying on PPE, always consider if the risk can be eliminated or reduced through:
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: Can the process be isolated? This includes using a fume hood or glove box.
-
Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantities of hazardous materials.
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used when other controls are not sufficient to eliminate the risk.[11]
-
The following diagram illustrates the decision-making process for selecting appropriate PPE based on a risk assessment.
Caption: Workflow for Risk-Based PPE Selection.
Core PPE for Handling [Chemical Name]
Based on a generic risk assessment for a hypothetical hazardous chemical, the following table outlines the minimum recommended PPE. Always consult the specific SDS for [Chemical Name] to confirm these recommendations.
| PPE Category | Minimum Requirement | Rationale and Key Considerations |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields.[12] For splash hazards, use chemical splash goggles.[11] | Protects against accidental splashes and airborne particles. The Z87.1 standard ensures a specific level of impact resistance.[12] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | The specific glove material must be chosen based on its resistance to the chemical being handled. Check the SDS and glove manufacturer's compatibility charts. |
| Protective Clothing | Flame-resistant lab coat with long sleeves and a secure closure. | Provides a removable barrier to protect skin and personal clothing from contamination.[12] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Detailed Protocols for PPE Use
Donning (Putting On) PPE
A specific sequence for donning PPE is critical to prevent contamination.
-
Protective Clothing: Don the lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Select the appropriate gloves. Inspect for any tears or defects before putting them on. Ensure the cuffs of the gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE
Doffing PPE correctly is crucial to prevent self-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.
-
Eye Protection: Handle by the arms or strap to remove.
-
Protective Clothing: Unbutton the lab coat. Grasp it at the shoulders and peel it downwards, turning the sleeves inside out. Fold the coat so the contaminated exterior is on the inside.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of used PPE is essential to prevent the spread of contamination.
-
Gloves and other disposable items: These should be placed in a designated hazardous waste container immediately after removal.[13]
-
Reusable PPE: Lab coats should be laundered separately from personal clothing. Any reusable PPE that becomes heavily contaminated should be disposed of as hazardous waste according to your institution's guidelines.
-
Waste Containers: All hazardous waste containers must be kept closed except when adding waste, be made of a compatible material, and be clearly labeled.[13] Incompatible wastes must be segregated.[14]
The following diagram illustrates the general workflow for handling and disposing of chemical waste, including contaminated PPE.
Caption: Chemical Waste and PPE Disposal Workflow.
By adhering to this comprehensive framework, grounded in the authoritative information provided by the Safety Data Sheet, you can ensure a safe and productive research environment.
References
-
Why Safety Data Sheets Are Critical for Chemical Hazard Communication - CloudSDS . Available at: [Link]
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The Importance of Safety Data Sheets in the Workplace - Cosmos EHS . Available at: [Link]
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The Importance of Safety Data Sheets | James Environmental Management, Inc. Available at: [Link]
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Why are Safety Data Sheets Important in the Workplace? - ALL4 Inc . Available at: [Link]
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Risk Assessment - Chemical Safety in Science Education . Available at: [Link]
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The importance of Safety Data Sheets . Available at: [Link]
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Laboratory Risk Assessment - Environmental Health and Safety . Available at: [Link]
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Risk Assessment of Chemical Products – A Step-by-Step Guide - Intersolia . Available at: [Link]
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Conducting a Chemical Risk Assessment in the Laboratory - Lab Manager . Available at: [Link]
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Laboratory Work Risk Assessment - UOW . Available at: [Link]
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Laboratory Safety Guidance - OSHA . Available at: [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury . Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . Available at: [Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Available at: [Link]
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Laboratories - Standards | Occupational Safety and Health Administration . Available at: [Link]
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Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies . Available at: [Link]
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Personal Protective Equipment for Laboratories - Environmental Health and Safety . Available at: [Link]
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Safe Storage and Disposal of Chemicals in A Lab - Tion . Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
